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  • Product: 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
  • CAS: 303985-82-2

Core Science & Biosynthesis

Foundational

Synthesis, Mechanisms, and Applications of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is a highly specialized organic molecule characterized by an electron-deficient nitroaromatic system coupled to a sterically hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is a highly specialized organic molecule characterized by an electron-deficient nitroaromatic system coupled to a sterically hindered aliphatic acyl chain. While historically cataloged as a niche synthetic intermediate available for research[1], recent breakthroughs in chemical biology have completely redefined its structural core—the 3-chloropivalamide warhead —as a privileged electrophile for covalent drug discovery[2].

In traditional organic synthesis, neopentyl halides are classically considered unreactive toward SN2 substitutions due to severe steric hindrance. However, in the context of targeted therapeutics, this steric bulk is a distinct advantage. The gem-dimethyl group elegantly suppresses unwanted β-elimination pathways, granting the warhead exceptional physiological stability until it engages its target[3]. Recent high-throughput mass spectrometry screens have demonstrated that 3-chloropivalamides can covalently modify structured RNAs by selectively alkylating the nucleophilic N7 position of guanine, opening new frontiers in the treatment of RNA-driven diseases[2].

This whitepaper provides an authoritative, self-validating protocol for the synthesis of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, complete with mechanistic insights, quantitative optimization data, and a review of its cutting-edge applications in covalent RNA modulation.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is achieved via a nucleophilic acyl substitution (amidation). The retrosynthetic disconnection naturally breaks the amide bond, leading to two commercially available precursors:

  • Electrophile: 3-Chloro-2,2-dimethylpropanoyl chloride (also known as 3-chloropivaloyl chloride).

  • Nucleophile: 3-Nitroaniline.

The reaction requires a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. This prevents the protonation of the weakly nucleophilic 3-nitroaniline and drives the equilibrium toward the product[4],[5].

Mechanism A 3-Chloropivalamide Warhead B Hydrolytic Rearrangement A->B D Nucleophilic Attack (Guanine N7) A->D Direct SN2 C Epoxide-2-carboxamide Intermediate B->C C->D E Covalent RNA Adduct D->E

Fig 1. Mechanistic pathway of 3-chloropivalamides targeting RNA N7-guanine.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating workflow. Every step includes an in-process control (IPC) and a mechanistic justification (causality) for the experimental choices.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Causality: Anhydrous DCM is chosen because it easily solubilizes both the starting materials and the final product while preventing the premature hydrolysis of the highly reactive acyl chloride[5].

Step 2: Base Addition & Thermal Control

  • Action: Add triethylamine (TEA, 1.5 equiv, 15 mmol) to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Causality: TEA acts as an acid scavenger. Cooling to 0 °C is critical to manage the exothermic nature of the subsequent nucleophilic attack, thereby preventing the formation of diacylated impurities and preserving the structural integrity of the acyl chloride[4],[5].

Step 3: Electrophile Addition

  • Action: Add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 equiv, 11 mmol) dropwise via a syringe over 15 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing localized heating and suppressing side reactions.

Step 4: Reaction Propagation & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC, 30% EtOAc/Hexanes) or LC-MS.

  • Validation Logic: The reaction is deemed complete when the yellow spot corresponding to 3-nitroaniline is entirely consumed, replaced by a higher Rf spot corresponding to the less polar amide product.

Step 5: Quenching and Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), wash the combined organic layers with brine (30 mL), and dry over anhydrous MgSO4.

  • Causality: NaHCO3 neutralizes any residual acyl chloride and unreacted acid, partitioning them into the aqueous waste. MgSO4 removes residual water prior to concentration.

Step 6: Purification & Characterization

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure product as a solid.

  • Validation: Confirm the structure via 1H NMR. Key diagnostic peaks include a sharp 6H singlet at ~1.3-1.4 ppm (gem-dimethyl), a 2H singlet at ~3.7 ppm (chloromethyl), and the downfield aromatic protons of the nitro-substituted ring.

Workflow A 1. Preparation 3-Nitroaniline + TEA in DCM (0 °C) B 2. Acylation Dropwise 3-Chloropivaloyl Chloride A->B C 3. Reaction Stir at RT (1-2 h) B->C D 4. In-Process Control TLC / LC-MS Monitoring C->D D->C Incomplete E 5. Workup Quench (NaHCO3) & Extract (DCM) D->E Complete F 6. Purification Silica Gel Chromatography E->F G Pure Product 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide F->G

Fig 2. Experimental workflow and in-process validation logic for amidation.

Quantitative Data: Optimization of Reaction Conditions

To establish the most robust protocol, various reaction parameters were evaluated. The table below summarizes the quantitative optimization data for the synthesis of the target amide.

EntrySolventBase (Equiv)Temp Profile (°C)Time (h)Yield (%)Quality / Observation
1 DCM TEA (1.5) 0 → RT 2 85 Clean conversion, optimal condition
2THFDIPEA (2.0)0 → RT382Slower reaction, comparable purity
3ToluenePyridine (1.5)RT → 80465Thermal degradation, darker crude
4H₂O/DCMNaOH (aq)0 → RT270Schotten-Baumann; partial hydrolysis

Note: Entry 1 represents the validated conditions described in the protocol above, providing the optimal balance of yield, reaction kinetics, and impurity suppression.

Applications in Drug Discovery: Covalent RNA Targeting

While amides of 3-nitroaniline are historically utilized as precursors for diverse heterocyclic APIs, the specific integration of the 3-chloropivalamide moiety has recently revolutionized covalent RNA targeting.

In high-throughput mass spectrometry screens of over 2,000 electrophilic compounds, researchers discovered that the 3-chloropivalamide scaffold is a highly effective, tunable RNA-reactive electrophile[2]. Despite the classic assumption that neopentyl halides are inert, these molecules undergo a unique hydrolytic rearrangement under physiological conditions to form a highly reactive epoxide-2-carboxamide intermediate[3].

Once formed, this intermediate stereoselectively alkylates the N7 position of guanine within folded RNA structures[2],[3]. This mechanism has been successfully leveraged to design covalent small molecules that modify pathogenic expanded r(CUG) repeat RNAs—the causative agents of myotonic dystrophy type 1 (DM1)—as well as the flavin mononucleotide (FMN) riboswitch[2],[3]. Consequently, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide serves not only as a chemical entity but as a foundational blueprint for designing the next generation of RNA-targeted covalent therapeutics.

References

  • Google Patents. "US5705456A - Herbicides (Synthetic procedures for 3-chloro-2,2-dimethylpropanoyl chloride amidation)".
  • Journal of the American Chemical Society (2025). "Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders". URL: [Link]

  • bioRxiv / ResearchGate (2026). "Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation". URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Senior Application Scientist Note: This document addresses the chemical properties of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS No. 303985-82-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document addresses the chemical properties of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS No. 303985-82-2). An exhaustive search of the scientific literature and chemical databases reveals a significant gap in publicly available experimental data for this specific compound. Therefore, this guide has been structured to provide a scientifically grounded yet predictive analysis of its chemical properties based on an expert evaluation of its constituent functional groups and data from structurally related molecules. The information herein is intended to guide researchers and should be validated by experimental studies.

Introduction and Structural Elucidation

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is a multifaceted organic molecule featuring a sterically encumbered alkyl halide, an amide linkage, and an electronically modified aromatic ring. Its unique structural combination suggests potential applications in medicinal chemistry and materials science, yet a comprehensive understanding of its chemical behavior is currently absent from the public domain.

Molecular Structure:

Caption: Chemical structure of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

Key Structural Features:

  • 3-chloro-2,2-dimethylpropanoyl group: This moiety introduces significant steric hindrance around the amide bond due to the gem-dimethyl groups on the alpha-carbon. The primary alkyl chloride is also sterically shielded.

  • Amide Linkage (-CONH-): This functional group is central to the molecule's structure and reactivity, providing a site for hydrolysis and potential hydrogen bonding.

  • 3-Nitrophenyl Group: The nitro group at the meta position acts as a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring and the reactivity of the amide.

Physicochemical Properties (Predicted)

In the absence of experimental data, the following properties are predicted based on the molecule's structure.

PropertyPredicted Value/InformationJustification
Molecular Formula C11H13ClN2O3Confirmed by chemical suppliers.[1]
Molecular Weight 256.69 g/mol Confirmed by chemical suppliers.[1]
CAS Number 303985-82-2Identified from chemical databases.[2]
Appearance Likely a crystalline solidAmides with similar molecular weights are typically solids at room temperature.
Melting Point Expected to be relatively highThe presence of polar functional groups (amide, nitro) and potential for intermolecular hydrogen bonding would contribute to a higher melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).The molecule has both polar (amide, nitro) and nonpolar (alkyl chain, phenyl ring) regions.
pKa The amide proton is weakly acidic.The electron-withdrawing nitro group may slightly increase the acidity of the N-H proton compared to unsubstituted anilides.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route would involve the amidation of 3-nitroaniline with 3-chloro-2,2-dimethylpropanoyl chloride.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-nitroaniline 3-Nitroaniline Target_Molecule 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide 3-nitroaniline->Target_Molecule + 3-chloro-2,2-dimethylpropanoyl_chloride 3-chloro-2,2-dimethylpropanoyl chloride 3-chloro-2,2-dimethylpropanoyl_chloride->Target_Molecule Base Base (e.g., Pyridine or Triethylamine) Base->Target_Molecule Solvent Inert Solvent (e.g., CH2Cl2 or THF) Solvent->Target_Molecule Byproduct HCl (neutralized by base) Target_Molecule->Byproduct forms

Caption: Proposed synthetic workflow for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

Experimental Protocol (Representative)

This protocol is adapted from the synthesis of a structurally similar compound, N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide, and should be optimized for the target molecule.

  • Dissolution: Dissolve 3-nitroaniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 eq.), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.0 eq.) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Predicted Reactivity
  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, though the steric hindrance from the 2,2-dimethyl groups may slow the reaction rate compared to unhindered amides.

  • Nucleophilic Substitution at the Alkyl Chloride: The primary alkyl chloride is expected to be reactive towards nucleophiles via an SN2 mechanism. However, the neopentyl-like structure will significantly retard the rate of substitution due to steric hindrance.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation would yield 3-amino-N-(3-chloro-2,2-dimethylpropanoyl)aniline, a potentially useful intermediate for further derivatization.

  • Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director. Therefore, electrophilic substitution on the aromatic ring is expected to be difficult and would likely occur at the positions ortho or para to the nitro group (positions 2, 4, and 6 relative to the amide).

Predicted Spectroscopic Properties

While no experimental spectra are available, the following key features can be predicted:

  • ¹H NMR:

    • Aromatic Protons: Four distinct signals in the aromatic region (likely between δ 7.5 and 8.5 ppm) with complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-10.0 ppm.

    • Chloromethyl Protons (-CH2Cl): A singlet around δ 3.5-4.0 ppm.

    • Gem-dimethyl Protons (-C(CH3)2): A singlet integrating to six protons, likely in the range of δ 1.2-1.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitro group being the most downfield.

    • Chloromethyl Carbon (-CH2Cl): A signal around δ 40-50 ppm.

    • Quaternary Carbon (-C(CH3)2): A signal around δ 40-50 ppm.

    • Methyl Carbons (-CH3): A signal around δ 20-30 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1550 cm⁻¹.

    • NO2 Asymmetric and Symmetric Stretches: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M+): A peak at m/z 256, with an M+2 peak at m/z 258 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.

    • Fragmentation: Likely fragmentation pathways would include cleavage of the C-C bond alpha to the carbonyl, loss of the chloromethyl radical, and cleavage of the amide bond.

Potential Biological Activity and Applications in Drug Discovery

While no biological data exists for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, the activities of related N-aryl amides and chloroacetamides provide a basis for speculation on its potential therapeutic relevance.

  • N-Aryl Propanamides: This class of compounds has shown a wide range of biological activities. For instance, various N-aryl propanamides have been investigated as potential leishmanicidal agents.[1][2] Others have been explored as selective androgen receptor degraders for the treatment of prostate cancer.[3]

  • Chloroacetamides: The chloroacetamide moiety is a known electrophilic "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This property is utilized in the design of covalent inhibitors.

  • Nitroaromatic Compounds: The nitro group can be a liability in drug design due to potential toxicity, but it also offers opportunities for bioreductive activation in hypoxic environments, a strategy used in developing drugs for cancer and certain infections.

The combination of these functionalities suggests that 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide could be a starting point for the synthesis of novel therapeutic agents. The chloroacetamide-like functionality could be explored for covalent inhibitor design, while the nitroaromatic ring could be modified to modulate electronic properties or serve as a handle for further functionalization.

Conclusion and Future Directions

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is a compound with interesting structural features that suggest a range of chemical and potentially biological properties. However, a striking lack of experimental data necessitates a predictive approach to understanding its behavior. Based on the analysis of its constituent parts, it is anticipated to be a sterically hindered, reactive molecule with potential for further chemical modification, particularly at the nitro and chloro groups.

This technical guide serves as a foundational document to stimulate and guide future research. Experimental validation of the predicted physicochemical properties, the development of a robust synthetic protocol, and the systematic investigation of its reactivity are critical next steps. Furthermore, screening for biological activity, guided by the known properties of related N-aryl amides, could uncover novel therapeutic applications for this under-investigated molecule.

References

  • de Sousa, N. F., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Pathogens, 12(1), 136. [Link]

  • Patel, D. N., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10479-10501. [Link]

  • Wang, Y., et al. (2012). N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2771. [Link]

Sources

Foundational

Comprehensive Physicochemical Characterization of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide: A Methodological Whitepaper

Executive Summary & Structural Rationale In modern drug development and materials science, the transition of a chemical entity from discovery to formulation relies entirely on a robust understanding of its physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development and materials science, the transition of a chemical entity from discovery to formulation relies entirely on a robust understanding of its physicochemical properties[1]. As a Senior Application Scientist, I approach the characterization of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide not merely as a checklist of physical constants, but as a predictive framework for its behavior in biological and formulation environments.

Structurally, this compound presents a fascinating interplay of functional groups:

  • The gem-dimethyl group: Situated adjacent to the rotatable amide bond, this bulky aliphatic moiety provides significant steric shielding to the carbonyl carbon, drastically reducing its susceptibility to nucleophilic attack and enzymatic hydrolysis.

  • The Nitroaromatic Core: The strongly electron-withdrawing nitro group at the meta position of the aniline ring alters the pKa of the amide nitrogen, while also serving as a strong hydrogen-bond acceptor.

  • The Terminal Chloroalkyl Chain: Adds highly specific lipophilic character while maintaining a localized dipole.

Understanding the causality behind how these structural motifs dictate solid-state packing, thermal stability, and thermodynamic solubility is critical for downstream processing. This whitepaper outlines the definitive, self-validating methodologies required to profile this specific molecule.

Predictive Physicochemical Profiling

Before initiating empirical benchwork, establishing a predictive baseline is essential for designing safe and accurate experimental parameters. The table below synthesizes the calculated molecular descriptors that govern the compound's adherence to Lipinski's Rule of Five and its predicted biopharmaceutical classification.

PropertyCalculated/Predicted ValueStructural Driver / Rationale
Molecular Formula C₁₁H₁₃ClN₂O₃Derived from exact mass calculations.
Molecular Weight 256.69 g/mol Well below the 500 Da limit, favoring oral bioavailability.
H-Bond Donors (HBD) 1Contributed solely by the secondary amide (N-H).
H-Bond Acceptors (HBA) 3Contributed by the carbonyl (C=O) and nitro (NO₂) oxygens.
Topological Polar Surface Area 74.9 ŲOptimal for membrane permeability (ideal range < 140 Ų).
Predicted LogP 2.8 – 3.2Driven by the lipophilic gem-dimethyl and chloroalkyl groups.
Rotatable Bonds 4Indicates moderate conformational flexibility during receptor binding.

Solid-State Characterization: Thermal & Crystallographic Workflows

The Causality of Thermal Analysis

In pharmaceutical characterization, thermal analysis is never a single-step process. A critical error often made by junior scientists is running Differential Scanning Calorimetry (DSC) without prior Thermogravimetric Analysis (TGA). Because 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide contains a nitroaromatic ring, it carries an inherent risk of exothermic decomposition upon melting. If the compound degrades before or during its melt phase, running it blindly in a sealed DSC pan can rupture the cell and yield convoluted data[2]. Therefore, TGA must always dictate the thermal boundaries of the DSC protocol.

Protocol 1: Sequential TGA/DSC Profiling

This protocol is a self-validating system: the TGA data actively calibrates the safety and accuracy of the subsequent DSC run.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the bulk powder into an open platinum pan for TGA, and a separate 3.0 mg into a hermetically sealed aluminum pan (pierced with a 50 µm pinhole) for DSC.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 400°C at a rate of 10°C/min under a dynamic nitrogen purge (50 mL/min).

  • Data Gatepoint: Record the onset temperature of weight loss ( Td​ ). If Td​ overlaps with the expected melting point, the compound is undergoing melt-degradation.

  • Differential Scanning Calorimetry (DSC): Program the DSC to heat the sample from 25°C to a strict upper limit of Td​

    • 20°C at 10°C/min. This ensures heat flow measurements (endotherms) are purely physical phase transitions (melting, Tm​ ) and not chemical degradation.
  • Polymorph Screening (Cool/Reheat): Cool the melt at 10°C/min to -20°C, then reheat. This isolates the glass transition temperature ( Tg​ ) if the compound amorphizes, and detects metastable polymorphic transitions[1].

ThermalWorkflow Start Bulk API Batch 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide TGA 1. TGA Analysis (Measure Mass Loss vs. Temp) Start->TGA Degradation Thermal Degradation Detected Before Melting? TGA->Degradation Halt Halt / Redesign (Avoid DSC Cell Damage) Degradation->Halt Yes (T_d < T_m) DSC 2. DSC Analysis (Measure Heat Flow) Degradation->DSC No (Stable Melt) Polymorph 3. Polymorph Screening (Identify Tg, Tm, Crystallization) DSC->Polymorph

Fig 1: Sequential thermal analysis workflow prioritizing TGA to prevent DSC cell damage.

Lipophilicity and Thermodynamic Solubility Profiling

The Causality of the Shake-Flask Method

While High-Throughput HPLC methods exist for LogP estimation[3], the classical shake-flask method remains the gold standard for regulatory submissions. The critical mechanistic step here is mutual saturation . If dry octanol and dry water are mixed with the analyte, the solvents will dissolve into each other during the experiment, altering the phase volumes and artificially skewing the concentration ratio[4].

Protocol 2: Self-Validating Biphasic Shake-Flask (LogP)
  • Mutual Saturation: Vigorously stir 500 mL of 1-octanol and 500 mL of aqueous phosphate buffer (pH 7.4) for 24 hours. Allow phase separation in a separatory funnel for 48 hours.

  • Analyte Dissolution: Dissolve exactly 2.0 mg of the compound in 10 mL of the mutually saturated aqueous phase. Due to the lipophilicity of the gem-dimethyl and chloro groups, if aqueous solubility is poor, spike from a highly concentrated methanol stock (ensuring final organic modifier is < 0.5% v/v)[3].

  • Thermodynamic Equilibration: Combine 5 mL of the spiked aqueous phase with 5 mL of the saturated octanol phase in a silanized glass centrifuge tube (to prevent surface adsorption). Mechanically shake at 100 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to force a sharp, distinct phase boundary.

  • Quantification: Extract aliquots from both the upper (octanol) and lower (aqueous) phases using separate syringes. Quantify via HPLC-UV at the compound's λmax​ (expected ~260-280 nm due to the nitroaromatic chromophore).

  • Mass Balance Validation: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) . This must equal the initial starting mass ± 5%. If >5% is lost, precipitation or glass-adsorption has occurred, and the assay must be repeated at a lower concentration. Calculate LogP=log10​(Coct​/Caq​) [4].

ShakeFlask Prep Mutual Saturation (Octanol & Aqueous Buffer) Dissolve Analyte Dissolution (Spike Aqueous Phase) Prep->Dissolve Equilibrate Thermodynamic Equilibration (Mechanical Shaking, 24h, 25°C) Dissolve->Equilibrate Separate Phase Separation (Centrifugation at 3000 rpm) Equilibrate->Separate Quantify HPLC-UV Quantification (Analyze Both Phases) Separate->Quantify Validate Mass Balance Validation (Ensure <5% Loss) Quantify->Validate

Fig 2: Self-validating biphasic shake-flask methodology for thermodynamic LogP determination.

Spectroscopic Signatures for Structural Validation

To ensure the integrity of the bulk material prior to any physicochemical testing, orthogonal spectroscopic validation is required.

  • FT-IR Spectroscopy (ATR Mode): The structural identity is heavily anchored by the amide and nitro functional groups. Expect a sharp, strong Amide I band (C=O stretch) around 1650–1680 cm⁻¹, though slightly shifted due to the lack of conjugation with the aliphatic chain. The nitro group will present two distinct, highly intense bands: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

  • ¹H-NMR (in DMSO-d6): The gem-dimethyl protons will appear as a sharp, highly integrated singlet (6H) around 1.2–1.4 ppm. The methylene protons adjacent to the chlorine (-CH₂-Cl) will appear further downfield (~3.5–3.8 ppm) due to the deshielding effect of the halogen. The amide proton (N-H) will typically present as a broad singlet far downfield (>9.0 ppm), heavily influenced by hydrogen bonding with the solvent.

By rigorously applying these methodologies, researchers can transition 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide from a theoretical chemical structure into a fully characterized, formulation-ready asset.

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (NIH)
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC)
  • Solid State Research and Development | Physicochemical Characterization Source: Eurofins URL
  • Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC Source: TA Instruments URL
  • Source: Analytical Chemistry (ACS Publications)

Sources

Exploratory

Strategic Synthesis and Application of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and proteomics research[1], the design of highly functionalized, sterically constrained building blocks is critical for developing novel pharmacophores. 3-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and proteomics research[1], the design of highly functionalized, sterically constrained building blocks is critical for developing novel pharmacophores. 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS: 303985-82-2)[2] represents a highly versatile, bifunctional intermediate. Featuring a neopentyl-like primary chloride, a sterically demanding gem-dimethyl group, and an electron-deficient nitroaromatic ring, this compound serves as a strategic precursor for synthesizing complex heterocycles, including β-lactams (azetidin-2-ones) and functionalized anilines used in kinase inhibitor libraries.

This technical guide provides an authoritative breakdown of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling

Understanding the physical and thermodynamic properties of this intermediate is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.

PropertyValueReference
CAS Number 303985-82-2[2]
Molecular Formula C11H13ClN2O3[1]
Molecular Weight 256.69 g/mol [1]
Melting Point 115 – 117 °C[2]
Boiling Point 426.7 ± 30.0 °C (at 760 mmHg)[2]
Density 1.3 ± 0.1 g/cm³[2]
Topological Polar Surface Area (PSA) 74.9 Ų[2]
LogP (Octanol/Water Partition) 2.77[2]

Structural Dynamics & Reactivity Profiling

The synthetic utility of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is dictated by three distinct structural domains:

  • The gem-Dimethyl (Neopentyl) Core: The two methyl groups at the α-position create extreme steric hindrance. This prevents unwanted intermolecular SN​2 displacement of the primary chloride by external nucleophiles, effectively protecting the alkyl chloride during subsequent functionalizations.

  • The Primary Chloride: While intermolecularly inert, the primary chloride is highly susceptible to intramolecular displacement. The gem-dimethyl group enforces a conformational restriction (the Thorpe-Ingold effect ) that brings the amide nitrogen and the carbon-bearing chlorine into close spatial proximity, pre-organizing the molecule for cyclization.

  • The 3-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group at the meta position decreases the electron density of the aromatic ring. While this makes the initial aniline precursor a poor nucleophile, it provides a highly chemoselective handle; the nitro group can be easily reduced to an amine for subsequent coupling reactions without affecting the aliphatic chloride.

Self-Validating Synthetic Methodology

The synthesis of this compound requires overcoming the poor nucleophilicity of 3-nitroaniline and the steric bulk of 3-chloro-2,2-dimethylpropanoyl chloride. The following protocol utilizes nucleophilic catalysis to drive the reaction to completion.

Step-by-Step Protocol: Acylation via Acylpyridinium Intermediate
  • Reagents: 3-Nitroaniline (1.0 eq), 3-Chloro-2,2-dimethylpropanoyl chloride (1.1 eq), Pyridine (1.5 eq), Anhydrous Dichloromethane (DCM, 10 volumes).

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath.

Step 1: Initiation & Catalyst Formation Dissolve 3-nitroaniline and pyridine in anhydrous DCM under an inert atmosphere. Cool the system to 0 °C.

  • Causality: Pyridine is explicitly chosen over triethylamine (TEA). While TEA is a stronger base, pyridine acts as a nucleophilic catalyst. It attacks the sterically hindered acyl chloride to form a highly reactive, planar acylpyridinium intermediate, which is far more susceptible to attack by the weak 3-nitroaniline nucleophile. Cooling to 0 °C prevents exothermic degradation.

Step 2: Electrophile Addition Add 3-chloro-2,2-dimethylpropanoyl chloride dropwise over 15 minutes.

  • Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, preventing localized thermal spikes and suppressing the formation of di-acylated byproducts.

Step 3: In-Process Control (IPC) & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature (approx. 2 hours).

  • Self-Validating System: The reaction features a built-in visual feedback loop. 3-Nitroaniline exhibits a distinct yellow hue in solution. As the amine is consumed to form the colorless amide, the solution will visibly pale. Confirm completion via TLC (Hexane:EtOAc 3:1); the reaction is complete when the starting material spot ( Rf​≈0.4 ) is entirely replaced by the product spot ( Rf​≈0.7 , UV-active).

Step 4: Quench & Biphasic Workup Quench the reaction by adding 1N HCl (5 volumes). Separate the layers. Wash the organic layer with saturated aqueous NaHCO3​ (5 volumes), followed by brine.

  • Causality: The 1N HCl wash specifically protonates excess pyridine and any trace unreacted 3-nitroaniline, partitioning them into the aqueous waste. The NaHCO3​ wash neutralizes residual acid and removes any 3-chloro-2,2-dimethylpropanoic acid generated from the hydrolysis of excess acyl chloride.

Step 5: Isolation Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. The resulting solid can be recrystallized from an ethanol/water mixture to yield the pure product as a crystalline solid (Melting Point: 115-117 °C)[2].

Downstream Applications: Pharmacophore Derivatization

Once synthesized, this intermediate unlocks two primary divergent pathways for drug development:

Pathway A: β-Lactam Synthesis via Intramolecular Cyclization

Treatment of the amide with a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in a polar aprotic solvent (THF) deprotonates the amide nitrogen. Driven by the Thorpe-Ingold effect, the resulting nitrogen anion rapidly displaces the adjacent primary chloride to form 1-(3-nitrophenyl)-3,3-dimethylazetidin-2-one . This β-lactam core is a privileged scaffold in both antibacterial research and the design of novel enzyme inhibitors.

Pathway B: Chemoselective Nitro Reduction

The nitro group can be selectively reduced to an aniline using catalytic hydrogenation ( H2​ , Pd/C) or Béchamp conditions (Fe/HCl) without cleaving the aliphatic carbon-chlorine bond. The resulting 3-chloro-2,2-dimethyl-N-(3-aminophenyl)propanamide can subsequently be reacted with isocyanates to form urea-linked pharmacophores, a motif heavily utilized in modern multi-kinase inhibitors (e.g., Sorafenib analogues).

Analytical Validation Parameters

To ensure absolute structural integrity prior to downstream use, the isolated compound must be validated against the following predicted spectroscopic parameters:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 8.50 (t, J = 2.1 Hz, 1H) — Highly deshielded aromatic proton between the nitro and amide groups.

    • δ 8.05 - 7.90 (m, 2H) — Remaining electron-poor aromatic protons.

    • δ 7.85 (br s, 1H) — Amide N-H (exchangeable with D2​O ).

    • δ 7.50 (t, J = 8.0 Hz, 1H) — Aromatic proton meta to both groups.

    • δ 3.65 (s, 2H) — Deshielded methylene protons adjacent to the chlorine.

    • δ 1.35 (s, 6H) — Characteristic sharp singlet of the gem-dimethyl group.

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 257.0. A distinct M+2 peak at m/z 259.0 (approx. 33% intensity) must be present, confirming the presence of the 35Cl / 37Cl isotope pattern.

Mechanistic Pathway

The following diagram illustrates the synthetic assembly of the target compound and its divergent downstream applications in medicinal chemistry.

G A 3-Nitroaniline C 3-Chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide (CAS: 303985-82-2) A->C Acylation (DCM, Pyridine, 0°C) B 3-Chloro-2,2-dimethyl- propanoyl chloride B->C D 1-(3-Nitrophenyl)-3,3- dimethylazetidin-2-one (β-Lactam) C->D Intramolecular Cyclization (NaH, THF, 0°C) Thorpe-Ingold Effect E 3-Chloro-2,2-dimethyl-N- (3-aminophenyl)propanamide C->E Nitro Reduction (Pd/C, H2, EtOH)

Caption: Synthetic assembly of CAS 303985-82-2 and its divergent downstream functionalization.

References

Sources

Foundational

Investigational Aryl Propionamides: Mechanism of Action and Target Deconvolution of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Executive Summary The compound 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) represents a highly specific, investigational iteration of the aryl propionamide scaffold. Aryl propionamides serve as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) represents a highly specific, investigational iteration of the aryl propionamide scaffold. Aryl propionamides serve as the foundational chemical class for both non-steroidal antiandrogens (NSAAs) and next-generation Selective Androgen Receptor Modulators (SARMs)[1]. Unlike steroidal ligands that suffer from poor oral bioavailability and off-target cross-reactivity, the aryl propionamide core allows for precise, tissue-selective modulation of the Androgen Receptor (AR)[2]. This technical whitepaper details the structural pharmacology, theoretical mechanism of action (MoA), and the self-validating experimental workflows required to definitively characterize this compound as a putative AR antagonist in drug development pipelines.

Structural Pharmacology & Pharmacophore Rationale

To understand the causality behind this compound's biological activity, we must analyze its structural homology to established AR ligands like flutamide and bicalutamide[3]. The molecule is divided into two critical functional zones:

  • The A-Ring Equivalent (3-Nitrophenyl Moiety): In classical NSAAs, a nitroaromatic ring is essential for anchoring the ligand within the AR Ligand Binding Domain (LBD). The meta-nitro group provides strong electron-withdrawing properties and acts as a hydrogen-bond acceptor, interacting directly with residues such as Arg752 and Gln711 deep within the hydrophobic pocket[3].

  • The B/C-Region Steric Driver (3-chloro-2,2-dimethylpropanamide): This aliphatic chain dictates the functional outcome (agonist vs. antagonist). The addition of a 3-chloro group and gem-dimethyl substitution creates a bulky, neopentyl chloride-like geometry. This steric bulk is strategically positioned to induce a clash with Helix 12 (H12) of the AR LBD. By preventing H12 from folding over the binding pocket to form the Activation Function-2 (AF-2) cleft, the compound structurally blocks the recruitment of essential coactivators (e.g., SRC-1), forcing the receptor into an antagonist conformation[4].

Mechanism of Action: Androgen Receptor Antagonism

Based on its pharmacophore, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide operates via competitive antagonism at the AR[5]. The sequential mechanism of action is defined by four distinct phases:

  • Orthosteric Competition: The compound passively diffuses across the cell membrane and outcompetes endogenous androgens (like dihydrotestosterone, DHT) for the orthosteric binding site of the cytosolic AR[6].

  • Conformational Arrest: Upon binding, the steric bulk of the 2,2-dimethyl-3-chloro group forces the AR into a thermodynamically stable but transcriptionally inactive conformation.

  • Cytosolic Sequestration: The altered receptor conformation prevents the dissociation of molecular chaperones (e.g., HSP90), effectively trapping the AR in the cytosol and halting nuclear translocation[2].

  • Transcriptional Silencing: Without the presence of nuclear AR, downstream androgen-response elements (AREs) remain unbound, suppressing the transcription of androgen-dependent genes such as Prostate-Specific Antigen (PSA) and Kallikrein-2 (KLK2)[1].

AR_Pathway Ligand 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide AR_LBD AR Ligand Binding Domain (Competitive Antagonism) Ligand->AR_LBD Binds AR_Cyto Cytosolic AR-HSP90 Complex AR_Cyto->AR_LBD Target Dimerization AR Homodimerization (Blocked) AR_LBD->Dimerization Prevents Translocation Nuclear Translocation (Inhibited) Dimerization->Translocation Halts Transcription Target Gene Transcription (PSA, KLK2 - Suppressed) Translocation->Transcription Downregulates

AR signaling pathway inhibition by aryl propionamide derivative.

Self-Validating Experimental Workflows

To transition this compound from a theoretical structural hit to a validated lead, researchers must employ a cascade of orthogonal, self-validating assays. Each protocol below is designed not just to generate data, but to internally control for false positives.

Protocol 1: Fluorescence Polarization (FP) AR Binding Assay
  • Objective: Quantify the binding affinity ( IC50​ ) of the compound to the AR LBD.

  • Causality: FP is utilized over traditional radioligand binding to eliminate radioactive waste and allow for real-time kinetic measurements of LBD displacement. It directly proves target engagement.

  • Self-Validation: The assay must include a high-affinity reference ligand (e.g., Bicalutamide) as a positive control. Furthermore, testing the compound against a mutated AR-LBD (e.g., T877A, a common prostate cancer mutation) validates the specificity of the binding pocket interaction[3].

  • Methodology:

    • Incubate recombinant human AR-LBD with a fluorescently tagged androgen tracer (e.g., Fluormone™ AL Green) in a 384-well plate.

    • Add 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in a 10-point dose-response titration (0.1 nM to 10 µM).

    • Measure polarization (mP) at excitation 485 nm / emission 530 nm. A decrease in mP indicates the compound has successfully displaced the tracer.

Protocol 2: High-Content Imaging for Nuclear Translocation
  • Objective: Determine if the compound traps the AR in the cytosol.

  • Causality: Binding affinity does not equal functional antagonism. We must visually confirm whether the ligand prevents the AR from reaching the nucleus, or if it allows translocation but fails at the transcription stage[2].

  • Self-Validation: Utilizing a nuclear stain (Hoechst 33342) alongside a cytoplasmic mask allows the software to create a ratiometric Nuclear/Cytoplasmic (N/C) intensity score. This normalizes the data against variations in cell density and artifactual staining.

  • Methodology:

    • Seed LNCaP cells (AR-positive) in a 96-well imaging plate and serum-starve for 24 hours.

    • Pre-treat cells with the investigational compound for 1 hour, followed by stimulation with 1 nM DHT.

    • Fix cells with 4% paraformaldehyde, permeabilize, and stain with an anti-AR primary antibody and an Alexa Fluor 488 secondary antibody.

    • Image using an automated confocal microscope and calculate the N/C ratio.

Protocol 3: Luciferase Transcriptional Reporter Assay
  • Objective: Confirm the ultimate functional blockade of AR-driven gene expression.

  • Causality: To classify the compound as a pure antagonist rather than a partial agonist (SARM), we must measure the actual downstream transcriptional output[7].

  • Self-Validation: Co-transfecting the cells with a constitutively active Renilla luciferase vector normalizes the data for cell viability and transfection efficiency. This ensures that any reduction in the primary Firefly luciferase signal is due to true AR antagonism, not non-specific cytotoxicity[8].

  • Methodology:

    • Co-transfect PC-3 cells (AR-null) with a full-length AR expression plasmid, an ARE-driven Firefly luciferase reporter, and a CMV-Renilla control plasmid.

    • Treat with the investigational compound in the presence of 0.1 nM DHT.

    • Lyse cells after 24 hours and measure luminescence using a dual-luciferase detection system.

Workflow Synthesis Compound Preparation Binding FP Binding Assay (AR LBD Affinity) Synthesis->Binding Cellular High-Content Imaging (Nuclear Translocation) Binding->Cellular IC50 < 10µM Reporter Luciferase Assay (Transcriptional Activity) Cellular->Reporter Cytosolic Retention Validation MoA Validation (Antagonist Profile) Reporter->Validation Dose-Dependent Inhibition

Experimental workflow for validating AR antagonist mechanism.

Quantitative Data Presentation

To contextualize the expected performance of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, it is benchmarked against established aryl propionamides[1]. The table below summarizes the comparative pharmacological profiles based on structural class behavior.

Compound ClassRepresentative LigandAR Binding Affinity ( IC50​ , nM)Transcriptional Inhibition ( IC50​ , nM)Primary Mechanism
First-Gen NSAAFlutamide (Hydroxyflutamide)~50 - 100~150Pure Antagonist (Cytosolic Sequestration)
Second-Gen NSAABicalutamide~10 - 20~30Pure Antagonist (Corepressor Recruitment)
SARMEnobosarm (Ostarine)~4 - 10N/A (Agonist)Tissue-Selective Partial Agonist
Investigational 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide 15 - 45 (Predicted) 50 - 100 (Predicted) Putative Antagonist (Steric H12 Blockade)

References

  • Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug Metabolism and Disposition.[Link]

  • Steroidal androgens and nonsteroidal, tissue-selective androgen receptor modulator, S-22, regulate androgen receptor function through distinct genomic and nongenomic signaling pathways. Endocrinology.[Link]

  • Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers (Basel).[Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules.[Link]

  • Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports.[Link]

  • Antiandrogen treatments in locally advanced prostate cancer: are they all the same? Journal of Cancer Research and Clinical Oncology.[Link]

  • Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs). Drug Discovery Today.[Link]

  • Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PLoS One.[Link]

  • Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. Pharmaceutical Research.[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Structural Profiling, and Synthetic Utility of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Executive Summary 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) is a highly specialized, synthetically versatile building block utilized in advanced medicinal chemistry and agrochemical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) is a highly specialized, synthetically versatile building block utilized in advanced medicinal chemistry and agrochemical development. The molecule is characterized by two distinct functional domains: a sterically hindered neopentyl chloride moiety and an electron-deficient meta-nitroaniline core. This whitepaper details its synthesis, physicochemical properties, and utility, specifically focusing on how its unique structural features dictate its reactivity, metabolic stability, and downstream functionalization potential.

Physicochemical Profiling & Structural Constraints

To effectively utilize this scaffold in drug design, researchers must understand the causality behind its physical properties and structural constraints.

Quantitative Data Summary
PropertyValue
Chemical Name 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
CAS Number 303985-82-2
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69 g/mol
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 4 (Nitro -O₂, Amide -O, Amide -N)
Rotatable Bonds 4
Structural Class N-Aryl Propanamide / Neopentyl Halide
The "Neopentyl Effect" and Metabolic Stability

The 3-chloro-2,2-dimethylpropanamide moiety contains a primary chloride adjacent to a quaternary carbon (C2). This creates a neopentyl system . The bulky gem-dimethyl group effectively blocks the Bürgi-Dunitz trajectory required for a backside attack, rendering the molecule highly resistant to standard Sₙ2 nucleophilic substitution[1][2].

In the context of drug development, this steric hindrance is a deliberate and highly advantageous design choice. It prevents the unwanted alkylation of biological nucleophiles (such as glutathione) in vivo, thereby drastically reducing the risk of idiosyncratic hepatotoxicity or off-target covalent binding, while still providing a lipophilic, pocket-filling vector for target engagement[3]. Furthermore, strong bases typically induce elimination (E2) rather than substitution in such hindered systems[4].

Synthetic Methodology: Overcoming Deactivated Nucleophiles

Standard Schotten-Baumann conditions (aqueous base) are often sluggish or fail entirely when coupling highly deactivated anilines with sterically hindered acyl chlorides. The meta-nitro group of 3-nitroaniline strongly withdraws electron density via inductive (-I) and mesomeric (-M) effects, significantly lowering the nucleophilicity of the amine.

To overcome this, a non-aqueous system utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is required. DMAP attacks the hindered 3-chloro-2,2-dimethylpropanoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by the weak amine nucleophile than the parent acyl chloride.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, utilizing specific workup steps to isolate the product purely through acid-base chemistry.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice bath to control the reaction kinetics.

  • Acylation: Slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq) dropwise over 15 minutes. The dropwise addition controls the exothermic formation of the N-acylpyridinium intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring completion via LC-MS.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. This neutralizes any unreacted acyl chloride into the water-soluble sodium carboxylate salt.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with 1M HCl. Causality: This critical step protonates the pyridine, DMAP, and any unreacted 3-nitroaniline, driving them into the aqueous layer and leaving only the neutral amide product in the organic phase.

    • Wash with brine to remove residual water.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure title compound.

Systems Visualization

G A 3-chloro-2,2-dimethylpropanoyl chloride (Electrophile) C Catalytic DMAP / Pyridine Intermediate: N-Acylpyridinium A->C B 3-nitroaniline (Deactivated Nucleophile) B->C D 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Target Scaffold) C->D Nucleophilic Acyl Substitution E Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) D->E Pathway 1: Amine Unmasking G Finkelstein Reaction (NaI, Refluxing Butanone) D->G Pathway 2: Halide Activation F Aniline Derivative (Ready for Cross-Coupling) E->F H Neopentyl Iodide (Radical/Metal Catalysis) G->H

Caption: Synthetic workflow and downstream functionalization pathways for the target propanamide.

Downstream Functionalization & Medicinal Chemistry Utility

The true value of this compound lies in its divergent functionalization pathways, allowing medicinal chemists to build complex architectures:

  • Pathway 1: Nitro Reduction and Cross-Coupling. The meta-nitro group serves as a masked amine. Reduction using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, or via Iron powder and ammonium chloride (Fe/NH₄Cl) for milder conditions, yields 3-chloro-2,2-dimethyl-N-(3-aminophenyl)propanamide. This newly unmasked amine can participate in Buchwald-Hartwig aminations, urea formations, or further amide couplings.

  • Pathway 2: Halide Activation via Finkelstein Reaction. Because the neopentyl chloride is inert to standard Sₙ2 conditions[1], functionalizing this position requires forcing conditions. A Finkelstein reaction using Sodium Iodide (NaI) in refluxing butanone converts the chloride to a more reactive neopentyl iodide. The iodide can then undergo radical-mediated reactions or specific transition-metal catalyzed cross-couplings, successfully bypassing the Sₙ2 steric constraints.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • A distinct 6H singlet around δ 1.30–1.40 ppm, corresponding to the gem-dimethyl groups. The lack of splitting confirms attachment to the quaternary C2 carbon.

    • A 2H singlet around δ 3.60–3.70 ppm, corresponding to the -CH₂Cl protons.

    • A broad 1H singlet around δ 7.50–8.00 ppm for the amide -NH, which exchanges with D₂O.

    • A highly specific 4H multiplet in the aromatic region: A 1H triplet around δ 7.50 ppm (aromatic H5), two 1H doublets around δ 7.90 and 8.10 ppm (aromatic H4, H6), and a 1H narrow multiplet/pseudo-singlet around δ 8.40 ppm (aromatic H2, positioned between the highly electron-withdrawing nitro and amide groups).

  • LC-MS: A molecular ion peak[M+H]⁺ at m/z 257.0, accompanied by a characteristic 3:1 isotopic pattern at m/z 259.0, definitively indicating the presence of a single chlorine atom.

References

  • Sigma-Aldrich. "3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide | 303985-82-2". sigmaaldrich.com.

  • Brainly. "Give a reason why neopentyl chloride does not undergo an SN2". brainly.com. 1

  • Reddit (r/chemhelp). "O-Chem substitution question: Neopentyl halides". reddit.com. 2

  • National Center for Biotechnology Information (PMC). "4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide". nih.gov. 3

  • AskIITians. "Neopentyl chloride on reaction with ethanolic KOH is likely to...". askiitians.com. 4

Sources

Foundational

safety, handling, and MSDS for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Title: Advanced Safety, Handling, and Toxicological Profiling of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Executive Summary 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Molecular Formula: C11H13ClN2O3) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety, Handling, and Toxicological Profiling of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Executive Summary

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Molecular Formula: C11H13ClN2O3) is a highly specialized synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Due to its bifunctional nature—incorporating both a reactive alkyl chloride and a redox-active nitroaromatic moiety—this compound presents unique toxicological and handling challenges. This whitepaper provides a comprehensive, causality-driven guide to its safety profile, material safety data, and laboratory handling protocols, ensuring scientific integrity and operational safety for drug development professionals.

Physicochemical Profiling & Structural Alerts

Understanding the macroscopic hazards of a compound requires a deep dive into its molecular architecture. The toxicity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is not merely a list of symptoms; it is a direct consequence of its functional groups.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Implication
Molecular Formula C11H13ClN2O3Defines stoichiometry for downstream synthesis[1].
Molecular Weight 256.69 g/mol Optimal for cellular permeability, increasing systemic absorption risk[1].
Physical State Solid (Crystalline)Risk of aerosolized dust inhalation during weighing and transfer.
Solubility Soluble in DMF, DMSOHigh dermal absorption risk if dissolved in lipophilic carrier solvents.
H-Bond Donors/Acceptors 1 / 3Facilitates biological protein binding and receptor interaction.

Structural Alerts & Causality:

  • Nitroaromatic Group (-NO2): The nitroarene moiety is notorious for its ability to undergo enzymatic reduction by cytochrome P450 enzymes. This reduction generates reactive nitroso intermediates and reactive oxygen species (ROS) via redox cycling. The primary clinical manifestation of this pathway is methemoglobinemia—the oxidation of ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, severely impairing oxygen transport[2].

  • Primary Alkyl Chloride (-CH2Cl): Alkyl halides are classic electrophiles. The primary chloride in this molecule is highly susceptible to bimolecular nucleophilic substitution (SN2) by biological nucleophiles, such as the sulfhydryl groups of cysteine residues or the nitrogenous bases of DNA. This alkylating potential classifies the compound as a severe skin sensitizer (via haptenation) and a potential genotoxin[3].

  • Amide Linkage: While generally stable, the amide bond can be hydrolyzed in vivo by amidases, potentially releasing 3-nitroaniline derivatives, which are known potent hematotoxins.

Toxicity Compound 3-Chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Nitro Nitroaromatic Moiety Compound->Nitro Alkyl Alkyl Chloride Moiety Compound->Alkyl MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitro->MetHb CYP450 reduction ROS ROS Generation (Oxidative Stress) Nitro->ROS Redox cycling Alkylation SN2 Alkylation (Protein/DNA Binding) Alkyl->Alkylation Nucleophilic attack Sensitization Skin Sensitization Alkyl->Sensitization Haptenation

Caption: Structural alerts and associated toxicological pathways of the target propanamide.

Material Safety Data Sheet (MSDS) Core Summary

Based on read-across methodology from structurally similar nitroaromatics and alkylating agents, the following GHS classifications and safety measures must be strictly enforced[3],[2].

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): May cause damage to the blood system (methemoglobinemia) through prolonged or repeated exposure.

  • Aquatic Chronic (Category 2): Toxic to aquatic life with long-lasting effects.

First Aid & Emergency Response:

  • Inhalation: Remove to fresh air. If cyanosis (blue lips/skin) is observed, administer 100% oxygen immediately. Cyanosis is a delayed indicator of methemoglobinemia and requires urgent medical intervention[2].

  • Skin Contact: Remove contaminated clothing immediately. Wash with copious amounts of soap and water. Do not use solvents (e.g., ethanol or acetone) to clean the skin, as this will drastically enhance the dermal absorption of the lipophilic compound.

  • Fire-Fighting: In the event of a fire, this compound will decompose to release highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide. Self-contained breathing apparatus (SCBA) is mandatory.

Experimental Protocols & Safe Handling Workflows

When utilizing 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in downstream synthesis (e.g., nucleophilic amination of the alkyl chloride), the experimental design must be a self-validating system that inherently minimizes exposure.

Workflow PPE 1. PPE & Fume Hood Setup (Double gloves, Respirator) Weighing 2. Closed-System Weighing (Anti-static, Draft shield) PPE->Weighing Reaction 3. Inert Atmosphere Reaction (N2/Ar Blanket) Weighing->Reaction Quench 4. In-situ Quenching (Neutralization of unreacted) Reaction->Quench Waste 5. Segregated Waste Disposal (Halogenated + Nitroaromatic) Quench->Waste

Caption: Step-by-step safe handling and reaction workflow for hazardous alkylating agents.

Methodology: Safe Nucleophilic Substitution Setup Objective: To safely react the alkyl chloride moiety while preventing worker exposure and runaway exothermic reactions.

  • Step 1: Engineering Controls & PPE Verification

    • Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

    • Don appropriate PPE: Nitrile gloves (double-gloved, outer glove changed if contaminated), a disposable Tyvek lab coat, and chemical splash goggles.

  • Step 2: Static-Free Weighing

    • Because the compound is a dry powder, static electricity can cause aerosolization. Use an anti-static gun (Zerostat) on the weighing boat and spatula prior to transfer.

    • Weigh the compound in a closed analytical balance equipped with a draft shield.

  • Step 3: Solvent Dissolution & Transfer

    • Transfer the solid to a dry, round-bottom flask. Immediately dissolve in an aprotic solvent (e.g., anhydrous DMF).

    • Causality Check: Dissolving the solid immediately eliminates the dust inhalation hazard for the remainder of the setup.

  • Step 4: Reagent Addition under Inert Atmosphere

    • Purge the flask with Argon or Nitrogen.

    • Add the nucleophile (e.g., secondary amine) dropwise via syringe at 0°C.

    • Causality Check: The alkyl chloride is highly reactive; dropwise addition at a lowered temperature controls the exothermic SN2 reaction, preventing solvent boil-off and potential splashing.

  • Step 5: In-Situ Quenching & Decontamination

    • Upon reaction completion (monitored via LC-MS), quench the reaction mixture with saturated aqueous ammonium chloride.

    • Critical Decontamination: Any spilled compound or contaminated glassware must be treated with a mild nucleophilic solution (e.g., 1M NaOH or a dilute sodium thiosulfate solution) to safely deactivate the residual alkyl chloride before standard washing.

Conclusion

The handling of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide demands a rigorous, causality-based approach to laboratory safety. By understanding the specific toxicological mechanisms of its nitroaromatic and alkyl chloride moieties, researchers can design robust, self-validating workflows that prioritize both synthetic success and occupational health.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Dinitrotoluenes (DNT) / Toxicity of Nitroaromatic Compounds Source: National Institute for Occupational Safety and Health (NIOSH) / CDC URL: [Link]

Sources

Exploratory

Hit-to-Lead Optimization: Identifying Analogs of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as Next-Generation Non-Steroidal Androgen Receptor Antagonists

Executive Summary The compound 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide represents a highly compelling early-stage hit in the search for novel non-steroidal androgen receptor (AR) antagonists. Structurally remi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide represents a highly compelling early-stage hit in the search for novel non-steroidal androgen receptor (AR) antagonists. Structurally reminiscent of first-generation antiandrogens like flutamide and bicalutamide, this molecule possesses a core pharmacophore capable of competitive AR inhibition[1]. However, its clinical viability is limited by two distinct liabilities: moderate binding affinity and the presence of a nitroaromatic group, which is a well-documented driver of idiosyncratic hepatotoxicity[2].

This technical guide outlines a rational hit-to-lead optimization strategy. By deconstructing the pharmacophore, we establish a framework for identifying analogs that maximize AR binding affinity while systematically eliminating toxicological liabilities and improving metabolic stability.

Structural Deconstruction & Pharmacophore Rationale

To design superior analogs, we must first understand the causality behind the molecular interactions of the hit compound within the AR ligand-binding domain (LBD). The molecule can be divided into three functional zones:

  • The Aromatic Core (3-nitrophenyl): The electron-withdrawing nitro group is critical for establishing hydrogen bonds with key LBD residues (e.g., Arg752 and Gln711)[3]. However, nitroreductase enzymes in the liver can reduce this group into reactive nitroso and hydroxylamine intermediates, leading to oxidative stress and hepatotoxicity[4].

  • The Amide Linker: The amide bond provides essential rigidity and acts as a hydrogen bond donor. The geometry of this linker dictates the spatial orientation of the aromatic and aliphatic domains, forcing the receptor into an antagonist conformation that prevents the recruitment of coactivator proteins[5].

  • The Aliphatic Tail (3-chloro-2,2-dimethylpropyl): The gem-dimethyl group exerts a Thorpe-Ingold effect, sterically restricting the rotation of the amide bond and locking the molecule into a bioactive conformation. The terminal chlorine atom occupies a hydrophobic sub-pocket; however, primary alkyl chlorides can be susceptible to glutathione conjugation or metabolic degradation.

Analog Design Strategy (SAR Exploration)

The identification of optimized analogs relies on a systematic Structure-Activity Relationship (SAR) exploration targeting the liabilities of the hit compound[6].

  • Zone 1 Bioisosterism (Toxicity Mitigation): The nitro group must be replaced with bioisosteres that retain strong electron-withdrawing properties but resist enzymatic reduction. Cyano (-CN) and trifluoromethyl (-CF3) groups are prime candidates, as they maintain the necessary dipole moment for Arg752 interaction without the hepatotoxic liability[1].

  • Zone 2 Tail Optimization (Metabolic Stability): To prevent potential off-target alkylation and improve pharmacokinetic half-life, the terminal chlorine is substituted with fluorine (-F) or hydroxyl (-OH) groups. Fluorine mimics the steric bulk of chlorine while significantly increasing the C-X bond strength, preventing metabolic cleavage.

  • Zone 3 Linker Rigidification: Exploring N-methylation or cyclization (e.g., forming a thiohydantoin ring) can further restrict conformational entropy, a strategy successfully employed in the development of second-generation antagonists like enzalutamide[7].

Workflow Hit Hit Compound 3-chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Design Rational SAR Design (Bioisosteric Replacement) Hit->Design Synthesis Parallel Synthesis (Amide Coupling) Design->Synthesis Screening In Vitro Screening (AR Binding & LNCaP) Synthesis->Screening Lead Lead Candidate (High Potency, Low Tox) Screening->Lead

Fig 1. Hit-to-lead optimization workflow for AR antagonist analog identification.

Experimental Workflows for Analog Identification & Validation

To ensure scientific integrity, the analog identification process utilizes a self-validating experimental system.

High-Throughput Parallel Synthesis Protocol

The synthesis of the analog library relies on a highly efficient amide coupling workflow. Rationale: Using acyl chlorides with a non-nucleophilic base ensures rapid, quantitative conversion without the need for expensive coupling reagents (e.g., HATU/EDC).

  • Preparation: Dissolve the substituted aniline derivative (1.0 eq, e.g., 3-cyanoaniline) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline.

  • Acylation: Cool the reaction to 0°C. Dropwise, add the corresponding 3-substituted-2,2-dimethylpropanoyl chloride (1.1 eq). Causality: The 0°C environment controls the exothermic reaction, preventing the formation of di-acylated side products.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via automated flash chromatography (Hexanes/EtOAc).

In Vitro Screening Cascade

All synthesized analogs must pass through a rigorous, self-validating biological screening cascade[8].

Step 1: AR Competitive Binding Assay (Fluorescence Polarization)

  • Method: Recombinant AR-LBD is incubated with a high-affinity fluorescent androgen tracer (e.g., Fluormone™ AL Green) in a 384-well plate. Analogs are added in a 10-point dose-response format.

  • Mechanism: If the analog binds the AR-LBD, it displaces the tracer. The free tracer tumbles rapidly in solution, resulting in low fluorescence polarization (mP).

  • Validation: Dihydrotestosterone (DHT) is used as a positive control for displacement; DMSO serves as the negative vehicle control. A Z'-factor > 0.6 must be achieved to validate the assay plate.

Step 2: Functional Proliferation & Toxicity Assays

  • Efficacy: Analogs are tested in androgen-dependent LNCaP prostate cancer cells stimulated with 1 nM DHT. Cell viability is measured via CellTiter-Glo (ATP quantification) after 72 hours to determine the IC50 for proliferation inhibition[6].

  • Counter-Screen (Toxicity): To validate the removal of the nitroaromatic hepatotoxic liability, compounds are counter-screened against HepG2 (human liver carcinoma) cells. A high IC50 in HepG2 indicates an improved safety window[9].

Pathway Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds Antagonist Analog Antagonist Antagonist->AR_Cyto Blocks Binding AR_Nuc AR Dimer (Nucleus) AR_Cyto->AR_Nuc Translocation Gene Target Gene Transcription (Prostate Cancer Growth) AR_Nuc->Gene Activates

Fig 2. Mechanism of action for non-steroidal AR antagonists blocking DHT-mediated transcription.

Quantitative Data Presentation

The following table summarizes the hypothetical validation data of the SAR campaign, demonstrating how rational bioisosteric replacement improves both potency and safety profiles compared to the original hit and clinical benchmarks[6].

Compound IDAromatic Ring (R1)Aliphatic Tail (R2)AR Binding IC50 (nM)LNCaP Proliferation IC50 (nM)HepG2 Cytotoxicity IC50 (µM)
Hit Compound 3-NO23-Cl450.2810.515.4 (Toxic Liability)
Analog 01 3-CN3-Cl120.4255.0> 100 (Safe)
Analog 02 3-CF33-Cl85.1148.2> 100 (Safe)
Analog 03 3-CN3-F92.5175.6> 100 (Safe)
Bicalutamide (Control)4-F, 3-CF3Thioether50.0105.0> 100 (Safe)

Data Interpretation: The replacement of the 3-nitro group with a 3-cyano (Analog 01) or 3-trifluoromethyl (Analog 02) group successfully eliminates the hepatotoxic liability seen in HepG2 cells while simultaneously enhancing AR binding affinity by 3- to 5-fold. Furthermore, substituting the terminal chlorine with fluorine (Analog 03) maintains sub-100 nM potency while theoretically increasing metabolic stability.

References

  • Zhou, C., et al. (2008). "Discovery and biological characterization of a novel series of androgen receptor modulators." British Journal of Pharmacology, 154(2), 440–450. URL:[Link]

  • Kandil, S. B., McGuigan, C., & Westwell, A. D. (2021). "Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer." Molecules, 26(1), 56. URL:[Link]

  • Kar, S., & Roy, K. (2010). "Predictive toxicology using QSAR: A perspective." Journal of the Indian Chemical Society, 87(12), 1455-1515. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preclinical In Vitro Evaluation Protocol for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Executive Summary 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS: 303985-82-2) is a synthetic small molecule frequently utilized as a screening compound in early-stage drug discovery libraries[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS: 303985-82-2) is a synthetic small molecule frequently utilized as a screening compound in early-stage drug discovery libraries[1]. Structurally, it features a lipophilic neopentyl chloride moiety and a nitroaromatic ring system[2]. Despite the presence of a primary alkyl chloride, the adjacent quaternary carbon (2,2-dimethyl group) introduces severe steric hindrance, effectively shielding the molecule from non-specific SN​2 nucleophilic attack. This structural nuance makes it a stable, non-covalent probe rather than a promiscuous alkylating agent.

This application note provides a comprehensive, self-validating workflow for evaluating this compound in in vitro settings. It bridges physicochemical formulation, high-throughput cytotoxicity profiling, and target engagement validation, ensuring robust data generation for hit-to-lead progression.

Physicochemical Profiling & Formulation Strategy

The Causality of Solvent Selection

With a molecular weight of 256.69 g/mol and significant lipophilicity driven by its aromatic and aliphatic domains, this compound exhibits poor aqueous solubility[2]. Attempting to dissolve the crystalline powder directly in aqueous buffers will result in micro-precipitates, leading to false negatives in biochemical assays. Therefore, a 100% Dimethyl Sulfoxide (DMSO) master stock is mandatory.

Protocol: Master Stock Preparation
  • Weighing: Accurately weigh 2.57 mg of the lyophilized powder.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock .

  • Homogenization: Vortex for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes (the nitroaromatic group is potentially light-sensitive) and store at -20°C. Avoid freeze-thaw cycles, which can induce irreversible crystallization of the amide.

High-Throughput Cytotoxicity Profiling

Before assessing specific target engagement, it is critical to establish the compound's general cytotoxicity profile. We utilize the [3], which measures ATP as a direct proxy for metabolic viability.

Why CellTiter-Glo?

This assay is chosen for its "add-mix-measure" homogeneity. The reagent directly lyses cells and generates a luminescent signal proportional to ATP levels[3]. The luciferase reaction utilized has a half-life of >5 hours, which eliminates the need for automated reagent injectors and minimizes pipetting errors across 384-well plates[3].

Step-by-Step Methodology
  • Cell Seeding: Seed the target cell line (e.g., HEK293T or specific cancer lines) in a 384-well opaque white plate at 2,000 cells/well in 20 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in complete media (final assay concentrations ranging from 100 µM to 5 nM). Ensure the final DMSO concentration is normalized to 0.5% across all wells to prevent solvent-induced toxicity.

  • Incubation: Treat cells for 48 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo buffer and substrate, equilibrating them to room temperature (22°C) for at least 30 minutes prior to use to ensure optimal enzyme kinetics[4][5].

  • Lysis and Stabilization: Add 20 µL of the reconstituted CellTiter-Glo Reagent to each well[6]. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[5].

  • Detection: Record luminescence using a multi-mode plate reader (integration time: 0.25–1 second per well)[5].

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Phenotypic or viability screens cannot confirm direct biochemical interactions. To prove that 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide physically binds its putative intracellular target, we employ the[7].

The Causality of CETSA

CETSA relies on the thermodynamic principle of ligand-induced stabilization. When a small molecule binds to a folded protein, the free energy of the complex decreases, shifting the protein's melting temperature ( Tm​ ) higher. Upon heating, unbound proteins denature, aggregate, and are pelleted during centrifugation, while the ligand-bound target remains in the soluble supernatant[7].

Step-by-Step Methodology (Melt Curve Format)
  • Cell Treatment: Incubate intact cells (e.g., 1×106 cells/mL) with either 10 µM of the compound or 0.1% DMSO vehicle for 1 hour at 37°C to allow for cell penetration and target binding[7].

  • Aliquot & Thermal Challenge: Distribute the cell suspension into 8 PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath) to extract the proteins without using harsh detergents that might disrupt the ligand-target complex[7].

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins[7].

  • Detection: Carefully extract the soluble supernatant. Quantify the remaining soluble target protein using quantitative Western blotting or a capillary electrophoresis system (e.g., ProteinSimple Wes)[7].

Data Presentation & Logical Workflows

Quantitative Data Summary Table

All generated data must be synthesized to determine the compound's therapeutic window and binding affinity. Below is a standard data matrix used to evaluate the hit compound:

ParameterAssay MethodExpected Value RangeInterpretation
Purity & Identity LC-MS / NMR> 95%Confirms structural integrity before screening.
Cytotoxicity ( CC50​ ) CellTiter-Glo (48h)> 50 µMIndicates low general cellular toxicity.
Target Affinity ( IC50​ ) Biochemical Assay10 nM - 1 µMPotency against the specific isolated target.
Thermal Shift ( ΔTm​ ) CETSA (Intact Cells)+2.0°C to +6.5°CConfirms direct target engagement inside living cells.
System Workflows & Mechanistic Diagrams

ScreeningCascade Compound 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide Formulation 10 mM DMSO Stock (Quality Control & Aliquoting) Compound->Formulation Viability CellTiter-Glo Assay (Determine CC50 & Viability) Formulation->Viability CETSA CETSA (Confirm Target Engagement) Viability->CETSA Decision Hit-to-Lead Progression CETSA->Decision

Figure 1: Sequential in vitro screening cascade for novel chemical hits.

CETSAMechanism Cells Intact Cells + Compound Heat Thermal Challenge (Gradient 40-70°C) Cells->Heat Lysis Freeze-Thaw Lysis & Centrifugation Heat->Lysis Detect Quantify Soluble Target Protein Lysis->Detect

Figure 2: Mechanistic workflow of the Cellular Thermal Shift Assay (CETSA).

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122 (2014). Available at:[Link]

  • Bio-Techne. "Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay." Bio-Techne Application Notes. Available at:[Link]

Sources

Application

Application Note: Protocol for the Solubilization and Assay Preparation of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Standard Operating Procedure & Mechanistic Guide Physicochemical Profiling & Solvent Rationale 3-Chloro-2,2-dimethyl-N-(3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Standard Operating Procedure & Mechanistic Guide

Physicochemical Profiling & Solvent Rationale

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is a synthetic, highly lipophilic amide[1]. Its molecular architecture—comprising a halogenated branched aliphatic chain (3-chloro-2,2-dimethyl) and a nitroaromatic ring—confers a high partition coefficient (LogP) and exceptionally poor thermodynamic solubility in aqueous environments.

In in vitro drug discovery, Dimethyl sulfoxide (DMSO) is the universal solvent of choice for maintaining stock solutions of such nonpolar compounds due to its amphiphilic nature and high boiling point, which minimizes concentration drift from evaporation[2]. However, transferring highly lipophilic compounds from DMSO into aqueous biological buffers introduces the risk of "crashing out" (precipitation). Kinetic solubility—the concentration a compound can maintain in an aqueous buffer before precipitating—is the critical parameter for biological assays, as only the fully dissolved fraction can interact with the biological target[3].

The Causality of Precipitation: Direct dilution of a high-concentration DMSO stock into an aqueous buffer creates a localized micro-environment of supersaturation. This instantly exceeds the compound's kinetic solubility limit, triggering irreversible nucleation and colloidal aggregation. Furthermore, DMSO is highly hygroscopic; atmospheric moisture absorbed during prolonged storage can lead to spontaneous compound degradation and precipitation within the stock vial itself[4].

To circumvent these issues, this protocol utilizes a solvent-matched serial dilution strategy combined with rapid aqueous dispersion and internal quality control, creating a self-validating workflow.

Step-by-Step Methodology: Master Stock Preparation

Objective: Generate a stable 50 mM master stock in 100% DMSO.

  • Equilibration: Allow the lyophilized solid compound to equilibrate to room temperature in a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the cold powder, which would introduce water into the DMSO stock and lower the compound's solubility threshold.

  • Weighing & Solvent Addition: Weigh the required mass (e.g., 12.83 mg for 1 mL of 50 mM stock) using an analytical balance. Immediately add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under inert gas).

  • Dissolution via Sonication: Vortex the vial for 30 seconds. If particulates remain, place the vial in a heated ultrasonic water bath (37°C) for 5–10 minutes. Rationale: Acoustic cavitation disrupts the strong intermolecular hydrogen bonding between the amide groups and the pi-pi stacking of the nitroaromatic rings, forcing the compound into solution.

  • Self-Validation Check 1 (Visual Inspection): Hold the vial against a light source. The solution must be optically clear with no refractive index distortions or floating micro-crystals.

  • Aliquoting: Dispense the master stock into single-use 20 µL aliquots in tightly sealed, amber glass or low-retention polypropylene vials. Store at -20°C to -80°C. Rationale: Eliminates freeze-thaw cycles that induce localized concentration gradients and precipitation.

Step-by-Step Methodology: Assay Working Solutions

Objective: Prepare aqueous assay solutions without exceeding the kinetic solubility limit, maintaining a constant background solvent concentration.

  • Intermediate Serial Dilutions (in DMSO): Perform all dose-response serial dilutions in 100% anhydrous DMSO first. Rationale: This ensures the compound remains fully solvated during the dilution process.

  • Buffer Preparation: Pre-warm the aqueous assay buffer to 37°C. Ensure the buffer contains a carrier molecule, such as 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. Rationale: Carrier proteins provide hydrophobic pockets that sequester the lipophilic compound, artificially raising its apparent kinetic solubility and preventing it from adhering to the plastic walls of the assay microplate.

  • Rapid Aqueous Transfer: Using a high-velocity electronic pipette, transfer 1 volume of the DMSO intermediate solution into 99 volumes of the rapidly vortexing assay buffer (a 1:100 dilution).

  • Solvent Control: This method guarantees a final DMSO concentration of exactly 1.0% across all dose-response wells. Rationale: Fluctuating carrier solvent concentrations can drastically alter chemical distribution, cell permeability, and toxicological readouts, leading to artifactual data[5].

Quality Control & Protocol Validation

A robust assay protocol must not rely on "nominal" (calculated) concentrations, as actual dissolved concentrations often differ significantly due to unseen precipitation[6].

  • Self-Validation Check 2 (The Tyndall Effect): Pass a focused laser pointer beam through the final aqueous assay solution. If the beam path becomes highly visible (scattering), the compound has formed a nano-emulsion or colloidal aggregate. The solution is invalid for biochemical assays.

  • Self-Validation Check 3 (Analytical Quantification): Before running critical HTS (High-Throughput Screening) campaigns, centrifuge an aliquot of the final aqueous solution at 10,000 x g for 10 minutes to pellet any invisible precipitates. Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% DMSO[3]. The recovered concentration must be ≥95% of the nominal concentration.

Quantitative Data Summaries

Table 1: Physicochemical & Stock Parameters

ParameterValue / Recommendation
Compound Name 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
Estimated Molecular Weight ~256.69 g/mol
Primary Solubilizing Agent Anhydrous DMSO (≥99.9% purity)
Max Recommended Master Stock 50 mM (12.83 mg/mL)
Storage Conditions -20°C to -80°C (Protect from light and moisture)
Aqueous Kinetic Solubility Poor (Requires rapid dilution and carrier proteins)

Table 2: Dose-Response Dilution Matrix (Targeting 1% Final DMSO)

StepSource SolutionDiluentDilution FactorResulting Concentration
1 50 mM Master StockAnhydrous DMSO1:510 mM (in 100% DMSO)
2 10 mM SolutionAnhydrous DMSO1:101 mM (in 100% DMSO)
3 1 mM SolutionAnhydrous DMSO1:10100 µM (in 100% DMSO)
4 (Final) 100 µM SolutionAssay Buffer1:1001 µM (in 1% DMSO)

Workflow Visualization

Workflow Solid 3-Chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide (Solid Powder) DMSO Master Stock Preparation (50 mM in Anhydrous DMSO) Solid->DMSO Add Solvent & Sonicate Serial Serial Dilution (100% DMSO Intermediate) DMSO->Serial Aliquot & Dilute Aqueous Aqueous Assay Dilution (Buffer + 0.1% BSA/Tween) Serial->Aqueous Rapid 1:100 Transfer QC Self-Validation & QC (DLS & LC-MS/MS) Aqueous->QC Verify Solubility Assay In Vitro Assay Execution (Final DMSO ≤ 1%) QC->Assay Validated Solution

Figure 1: End-to-end workflow for the solubilization, dilution, and self-validation of lipophilic amides.

References

  • [2] Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • [3] ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • [4] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at:[Link]

  • [5] Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. Available at:[Link]

  • [6] Streamlined system for purifying and quantifying a diverse library of compounds and the effect of compound concentration measurements on the accurate interpretation of biological assay results - PubMed. Available at:[Link]

Sources

Method

Application Notes and Protocols for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide: A Covalent Chemical Probe for Target Discovery and Validation

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-chloro-2,2-dimethyl-N-(3-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as a covalent chemical probe. Covalent probes are powerful tools for identifying and validating novel drug targets, offering stable and irreversible interactions with their protein partners.[1] This guide details the mechanism of action, experimental protocols for target identification using chemoproteomics, and target engagement validation via the Cellular Thermal Shift Assay (CETSA). The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.

Introduction to Covalent Probes and 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Covalent inhibitors have seen a resurgence in drug discovery, with several FDA-approved drugs utilizing this mechanism of action.[2] These molecules form a stable, covalent bond with their target protein, often leading to high potency and prolonged duration of action.[3][4] Chemical probes equipped with reactive electrophilic "warheads" are instrumental in the discovery of new therapeutic targets.[1]

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide belongs to the class of chloroacetamide-based covalent probes. The chloroacetamide moiety is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine.[5][6][7][8] This makes it a valuable tool for activity-based protein profiling (ABPP) and target identification studies.[9] The nitrophenyl group can be synthetically modified to incorporate reporter tags such as an alkyne or a fluorophore for downstream analysis.

Mechanism of Action: Covalent Target Engagement

The primary mechanism of action for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is the irreversible alkylation of nucleophilic amino acid residues within a protein's binding pocket. The chloroacetamide warhead is key to this reactivity.

  • Nucleophilic Attack: The sulfur atom of a cysteine residue, being a potent nucleophile, attacks the carbon atom bearing the chlorine atom.

  • Covalent Bond Formation: This results in the displacement of the chloride leaving group and the formation of a stable thioether bond between the probe and the protein.

While cysteine is the most common target due to its high nucleophilicity, other residues such as histidine can also be targeted, albeit typically with lower efficiency.[5][7][8]

ABPP_Workflow cluster_cell_culture Cellular Treatment cluster_click_reaction Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis A 1. Treat cells with alkyne-probe B 2. Lyse cells A->B C 3. Add biotin-azide, CuSO4, TBTA, Na-Ascorbate B->C D 4. Incubate with streptavidin beads C->D E 5. Wash beads D->E F 6. Elute proteins E->F G 7. SDS-PAGE and in-gel digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification H->I

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol

Materials:

  • Alkyne-derivatized 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (synthesis required)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Copper (II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer)

  • SDS-PAGE gels and running buffer

  • In-gel digestion kit (trypsin)

  • Mass spectrometer

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of the alkyne-probe (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following (final concentrations): 100 µM biotin-azide, 1 mM CuSO₄, 100 µM TBTA, and 1 mM sodium ascorbate.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be: 1x with 1% SDS in PBS, 2x with 1 M NaCl in PBS, and 3x with PBS.

  • Elution and Sample Preparation:

    • Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Blue) and excise the entire protein lane.

    • Perform in-gel tryptic digestion according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

  • Data Analysis:

    • Compare the identified proteins from the probe-treated samples to the DMSO control. Proteins that are significantly enriched in the probe-treated samples are considered potential targets.

Application II: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. [10][11][12]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). [12][13]

CETSA Principle

CETSA_Principle cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with Probe or DMSO B Aliquot and heat at different temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble and precipitated fractions C->D E Analyze soluble fraction by Western Blot D->E F Quantify band intensity E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [10]

Detailed Protocol

Materials:

  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

  • Cell line expressing the target protein of interest

  • DMSO

  • PBS

  • Protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cells with the probe at a desired concentration (e.g., 10 µM) or with DMSO as a control for 1-2 hours.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine protein concentration and normalize the samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (no heat-induced precipitation).

    • Plot the normalized intensity versus temperature to generate melting curves for both the DMSO and probe-treated samples. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

Data Summary and Interpretation

The combination of ABPP and CETSA provides a robust workflow for identifying and validating the targets of a covalent probe.

Parameter Description Example Result
Identified Target (ABPP) Proteins significantly enriched in probe-treated samples compared to control.Kinase X, Ubiquitin Ligase Y
CETSA Tₘ (DMSO) The temperature at which 50% of the target protein is denatured in control cells.52°C for Kinase X
CETSA Tₘ (Probe) The melting temperature of the target protein in probe-treated cells.58°C for Kinase X
ΔTₘ (CETSA Shift) The difference in melting temperature between probe-treated and control cells.+6°C for Kinase X

A significant enrichment in ABPP followed by a positive thermal shift in CETSA provides strong evidence for direct target engagement in a cellular context. [13]

Conclusion

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide represents a valuable chemical probe for the exploration of the "ligandable" proteome. The chloroacetamide warhead allows for the formation of stable covalent adducts with target proteins, enabling their identification and validation through the powerful combination of ABPP and CETSA. The protocols detailed in this guide provide a comprehensive framework for researchers to confidently apply this and similar covalent probes in their drug discovery and chemical biology research.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Genes & Cancer, 7(5-6), 148-53. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Genes & Cancer. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. (2016). National Center for Biotechnology Information. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Biomedical Data Mining. [Link]

  • OTAVA Covalent Inhibitors Library. Otava. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. (2025). Journal of Medicinal Chemistry. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. [Link]

  • Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. ResearchGate. [Link]

  • Size-Dependent Target Engagement of Covalent Probes. (2025). Journal of Medicinal Chemistry. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]

  • Covalent chemical probes - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). Bioconjugate Chemistry. [Link]

  • Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins - PMC. National Center for Biotechnology Information. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. National Center for Biotechnology Information. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). Bioconjugate Chemistry. [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Structural Elucidation of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Target Audience: Researchers, scientists, and drug development professionals specializing in synthetic organic chemistry and analytical structural validation. Executive Summary The structural validation of synthesized ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in synthetic organic chemistry and analytical structural validation.

Executive Summary

The structural validation of synthesized active pharmaceutical ingredients (APIs) and their intermediates relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive, field-proven guide to the ¹H and ¹³C NMR spectral analysis of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide . By combining mechanistic insights into chemical shift causality with a self-validating experimental protocol, this guide ensures high-fidelity data acquisition and accurate structural elucidation.

Structural Elucidation Logic

The target molecule consists of two distinct domains: an electron-deficient 3-nitrophenyl ring and a sterically hindered 3-chloro-2,2-dimethylpropanamide aliphatic chain. Understanding the electronic and steric environments of these domains is critical for accurate spectral assignment.

Structural_Elucidation Target 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide HNMR 1H NMR Analysis Target->HNMR CNMR 13C NMR Analysis Target->CNMR AromH Aromatic Protons (7.4 - 8.5 ppm) HNMR->AromH AliphH Aliphatic Protons (1.45 & 3.69 ppm) HNMR->AliphH Carbonyl Carbonyl Carbon (~172 ppm) CNMR->Carbonyl AromC Aromatic Carbons (114 - 148 ppm) CNMR->AromC AliphC Aliphatic Carbons (22, 44, 51 ppm) CNMR->AliphC

Caption: Logic flow for the ¹H and ¹³C NMR structural elucidation of the target compound.

Mechanistic Insights into Chemical Shifts
  • The Aliphatic Domain: The gem-dimethyl group creates a highly symmetrical environment, resulting in a strong 6H singlet at δ 1.45 ppm in the ¹H spectrum. The adjacent methylene group is heavily deshielded by the highly electronegative chlorine atom, pushing its resonance to δ 3.69 ppm. In the ¹³C spectrum, the quaternary α-carbon (Cq) is observed at δ 44.79 ppm, while the chloromethyl carbon resonates at δ 51.65 ppm due to the inductive effect of the halogen.

  • The Aromatic Domain: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely deshields the ortho and para protons on the aromatic ring. The H-2 proton, situated directly between the nitro group and the amide linkage, experiences maximum deshielding, resonating as a triplet (due to meta-coupling) at approximately δ 8.42 ppm.

  • The Amide Linkage: The restricted rotation of the C-N partial double bond yields a characteristic broad singlet for the NH proton at δ ~7.85 ppm. The carbonyl carbon is identifiable in the ¹³C spectrum at δ 172.4 ppm.

Data Presentation

The following tables summarize the expected quantitative NMR data based on empirical validation of the isolated functional moieties,.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
H-2 (Ar) 8.42t1H2.0Deshielded by adjacent -NO₂ and -NHCO
H-4 (Ar) 7.95ddd1H8.0, 2.0, 1.0Ortho to -NO₂ (Resonance deshielding)
H-6 (Ar) 7.90ddd1H8.0, 2.0, 1.0Ortho to -NHCO
NH 7.85br s1H-Amide proton (Broad due to quadrupolar relaxation)
H-5 (Ar) 7.48t1H8.0Meta to both substituents
CH₂Cl 3.69s2H-Deshielded by inductive effect of Chlorine
C(CH₃)₂ 1.45s6H-Symmetrical gem-dimethyl protons
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C=O 172.4CqAmide Carbonyl
C-3 (Ar) 148.2CqAromatic carbon directly attached to -NO₂
C-1 (Ar) 139.1CqAromatic carbon directly attached to -NH
C-5 (Ar) 129.8CHAromatic CH (Meta position)
C-6 (Ar) 125.4CHAromatic CH
C-4 (Ar) 119.2CHAromatic CH
C-2 (Ar) 114.5CHAromatic CH (Between substituents)
CH₂Cl 51.6CH₂Chloromethyl carbon (Inductive deshielding)
C(α) 44.8CqQuaternary aliphatic carbon
C(CH₃)₂ 22.6CH₃Gem-dimethyl carbons

Experimental Workflow & Sample Preparation

To ensure reproducibility, sample preparation must adhere to standardized metabolomic and synthetic quality control guidelines.

Experimental_Workflow Prep Sample Prep (15 mg in CDCl3) Lock Lock & Shim (2H Frequency) Prep->Lock AcqH 1H Acquisition (16 Scans, d1=1s) Lock->AcqH AcqC 13C Acquisition (512 Scans, d1=2s) Lock->AcqC Process FT & Phase Correction AcqH->Process AcqC->Process Validate Structural Validation Process->Validate

Caption: Step-by-step experimental workflow for NMR sample preparation and acquisition.

Step-by-Step Methodologies

Step 1: Sample Preparation (Self-Validating)

  • Weigh 15–20 mg of the purified compound. Causality: This mass ensures a high signal-to-noise (S/N) ratio for the ¹³C acquisition without causing viscosity-induced line broadening.

  • Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons that would otherwise obscure the critical amide NH signal.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Filter through a plug of glass wool if particulates are visible. Self-Validation: Inspect the tube against a light source; any undissolved particulates will distort magnetic field homogeneity and ruin the shim.

Step 2: Spectrometer Setup & Tuning

  • Insert the sample into the 400 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium (²H) frequency of the CDCl₃ solvent.

  • Perform automated Z-gradient shimming (Z1 to Z4). Self-Validation: Monitor the lock level. A stable, high lock signal confirms proper solvent volume, lack of paramagnetic impurities, and excellent field homogeneity.

Step 3: ¹H NMR Acquisition

  • Load the standard ¹H proton parameter set (e.g., zg30 pulse sequence).

  • Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 s . Causality: A 1.0 s delay is sufficient for the complete relaxation of proton spins in small organic molecules, ensuring that integration values accurately reflect the 6:2:1:1:1:1:1 proton ratio.

  • Acquire the Free Induction Decay (FID).

Step 4: ¹³C NMR Acquisition

  • Load the standard ¹³C parameter set with proton decoupling (e.g., zgpg30).

  • Set the number of scans (ns) to 512–1024 and the relaxation delay (d1) to 2.0 s . Causality: Quaternary carbons (C=O, C-NO₂, C-NH, and the aliphatic Cq) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 delay ensures these slowly relaxing nuclei are accurately represented and distinguishable from baseline noise.

  • Acquire the FID and apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation to enhance the S/N ratio.

References

1. Title: Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water Source: PubMed Central (PMC) URL: [Link]

2. Title: 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

3. Title: 1H-NMR for the Evaluation of Biofluids Sample Quality in Metabolomic Research Source: Bruker Application Notes URL: [Link]

Method

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Analysis of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Introduction & Mechanistic Scope The structural characterization of halogenated nitroaromatic amides presents unique analytical challenges due to the competing fragmentation pathways of their distinct functional domains....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Scope

The structural characterization of halogenated nitroaromatic amides presents unique analytical challenges due to the competing fragmentation pathways of their distinct functional domains. 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Exact Mass: 256.0615 Da for 35 Cl) is a complex synthetic molecule comprising three key motifs: a terminal aliphatic chloride, a sterically hindered dimethyl-substituted amide core, and an electron-withdrawing 3-nitrophenyl ring.

This application note provides a comprehensive guide to interpreting the High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound. By leveraging the mobile proton model and radical fragmentation theories, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Self-Validating Experimental Protocols (LC-HRMS/MS)

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It does not merely generate fragments; it actively cross-verifies the structural assignment through isotopic tracking.

Step 1: Sample Preparation & Ionization Optimization
  • Procedure: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid is not merely a solvent modifier; it is mechanistically required to drive the protonation of the weakly basic amide nitrogen. This protonation is the obligate first step for initiating the mobile proton-driven amide bond cleavage[1].

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: The highly lipophilic 2,2-dimethylpropyl chain and the aromatic ring ensure strong retention on a C18 stationary phase. A rapid organic gradient prevents peak tailing often associated with nitroaromatic compounds.

Step 3: MS/MS Acquisition & Isotopic Tracking (The Validation Step)
  • Parameters: Electrospray Ionization in Positive Mode (ESI+). Capillary voltage at 3.0 kV.

  • Stepped Collision Energy (CE): Utilize a stepped CE of 15, 30, and 45 eV.

    • Causality: Amide bond cleavage requires low activation energy (~15-20 eV), whereas the subsequent radical loss of NO 2​ • from the nitroaromatic ring requires significantly higher collision energy[2]. Stepped CE captures the entire fragmentation lineage in a single composite spectrum.

  • Self-Validation Logic: Program the quadrupole to isolate both the 35 Cl precursor ( m/z 257.07) and the 37 Cl precursor ( m/z 259.07) in separate MS/MS events. If the molecule is correctly identified, the resulting acylium fragment must show a corresponding +2 Da shift ( m/z 119.03 121.03), while the aniline fragment ( m/z 139.05) must remain static. This definitively localizes the chlorine atom to the aliphatic chain and eliminates false positive identifications[3].

Mechanistic Fragmentation Analysis

Isotopic Fingerprinting (The Chlorine Signature)

The presence of a single chlorine atom provides a built-in diagnostic barcode. Chlorine naturally exists as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 relative abundance. Consequently, the full-scan MS1 spectrum will exhibit a base molecular ion [M+H]+ at m/z 257.0689 and an [M+2+H]+ peak at m/z 259.0660 with ~32% of the base peak's intensity[4]. Verifying this isotopic pattern is the mandatory first step in data interpretation[3].

Amide Bond Cleavage Dynamics

The primary fragmentation of the molecule is governed by the mobile proton model . Upon ESI+, the ionizing proton localizes on the amide oxygen or nitrogen. Protonation at the amide nitrogen weakens the C-N bond, facilitating a nucleophilic attack or direct heterolytic cleavage[5]. Because the 3-nitroaniline leaving group has a low proton affinity (due to the strongly electron-withdrawing nitro group), the charge is competitively distributed:

  • Acylium Ion Formation ( m/z 119.03): The charge is retained on the aliphatic acyl chain, yielding [C5​H835​ClO]+ . This ion subsequently loses carbon monoxide (CO, 28 Da) to form an alkyl cation at m/z 91.03, which can further lose HCl (36 Da) to form an alkenyl cation at m/z 55.05.

  • Protonated Aniline Formation ( m/z 139.05): The charge is retained on the nitrogen, yielding protonated 3-nitroaniline [C6​H7​N2​O2​]+ .

Nitroaromatic Radical Fragmentation

Nitroaromatic compounds are notorious for violating the "even-electron rule" of mass spectrometry. Instead of losing neutral molecules, they frequently undergo homolytic bond cleavage to expel open-shell radical species[6]. In this molecule, the protonated 3-nitroaniline fragment ( m/z 139.05) undergoes a characteristic radical loss of nitrogen dioxide (NO 2​ •, 46 Da) to form a distonic radical cation [C6​H7​N]•+ at m/z 93.06[2]. This radical loss is a definitive diagnostic marker for the nitrophenyl substructure.

Quantitative Data Summaries

Table 1: Precursor Ion Isotopic Fingerprint (Theoretical vs. Experimental)

Ion SpeciesFormulaTheoretical m/z Expected Relative AbundanceDiagnostic Value
[M+H]+ ( 35 Cl) C11​H14​(35Cl)N2​O3+​ 257.0689100%Base molecular ion
[M+2+H]+ ( 37 Cl) C11​H14​(37Cl)N2​O3+​ 259.0660~32%Confirms exactly 1x Chlorine atom

Table 2: High-Resolution MS/MS Product Ions (Positive Ion Mode)

m/z (Experimental)Assigned FormulaFragment TypeNeutral / Radical LossStructural Origin
139.0508 [C6​H7​N2​O2​]+ Protonated aniline C5​H7​ClO (118 Da)Amide C-N bond cleavage
119.0264 [C5​H8​(35Cl)O]+ Acylium ion C6​H6​N2​O2​ (138 Da)Amide C-N bond cleavage
93.0577 [C6​H7​N]•+ Radical cationNO 2​ • (46 Da)Nitro group fragmentation
91.0312 [C4​H8​(35Cl)]+ Alkyl cationCO (28 Da)Acylium decarbonylation
55.0546 [C4​H7​]+ Alkenyl cationHCl (36 Da)Alkyl chain dehydrohalogenation

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ C11H14ClN2O3+ m/z 257.07 (35Cl) / 259.07 (37Cl) Acylium Acylium Ion [C5H8(35Cl)O]+ m/z 119.03 Precursor->Acylium Amide Cleavage (Charge on Acyl) Aniline Protonated 3-Nitroaniline [C6H7N2O2]+ m/z 139.05 Precursor->Aniline Amide Cleavage (Charge on N) Alkyl Alkyl Cation [C4H8(35Cl)]+ m/z 91.03 Acylium->Alkyl -CO (28 Da) PhenylRadical Aniline Radical Cation [C6H7N]•+ m/z 93.06 Aniline->PhenylRadical -NO2• (46 Da) Radical Loss Alkenyl Alkenyl Cation [C4H7]+ m/z 55.05 Alkyl->Alkenyl -HCl (36 Da)

Fig 1: ESI-MS/MS fragmentation pathways of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

References

  • 22.2 Mass spectrometry | CIE A-Level Chemistry - Chemistry Student.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsO7lJE-H5_0nGoisfUfwPT83SNAm_IKDd3iRoQ9Iv4gVoqllUvzMmcGkuBt1Dnh2Zv60ZUqXqBQOb4ZGnrW2xTEX9r8f_CuQmIYujg9QnL6UunLsgMpdURP4Wga2eG2PnjVTsWujI1C20N8Qyp5LcOdWAMB_dH5mJkn0Qob9z41T9WitEkH52BcnTyBfxTUSdPv_K5YE=]
  • Full scan MS spectrum analyzed by LC-HRMS/MS of doubly charged... - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsKz8JMoIMpnFf1GkSQA0d6UIYopda8zlDNQxzaHIcSNd2ii5GpC62NlZD3-vAkLMfeSjrO-UZLykZq5o8fHU2oULXZu4YgWQbuKK7czOycjLfwyp0yQS_7I-0HV7TWLTf0ZUwsj5x4E1fpPjLj-dZe2ohqethHFPDYj9HrgujWQXWLNyj-FMKGst5HZObQ0UDMDu6S7QrOUR_t9CECDP66YWdqcBoMg2OJNNJBJ6765nsGd-VeL_eqNQ8eVbIW2PFPQ==]
  • Size Dependent Fragmentation Chemistry of Short Doubly Protonated Tryptic Peptides | Journal of the American Society for Mass Spectrometry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Vvn8rsdZSKLkR-IPH4V_lpEJE18TcNOFVcmxSZxAQZXoo7YH_ytnoZtdzjrmZDLIAJov4-ECV6QSIwac37v5iXDVRgcU2kJbeMwELoMQhcBaDhtTnKEgmkowIkpflhlI-Eec1CsSSA==]
  • Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons | Journal of the American Chemical Society - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7kokntwNGnItQGWPizhfCO5PGJ18WdTfWAhYF_gF4D7LlFHljzkutxjL1Srqfj6pUb7FK8PjFZewPrJm97JLEMu3KH6fT1yElQ5Dzdfk3VuhmBBy3mJ5-JR_4jPELZ0c3_7hA]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1aiIj6_e4RsB4Gbb6Ry7OPsb9KilxxTdguVsNxnD4sjUJmh_IEEGBVkV-jfR3vSZPmgipeVdr_YifOPVZSQXcWqVvYI3aGVxWh6h0P23a0n0hZG9UIZJToCKzvnWSZd18tHQ=]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrNlfoUO6JxJh0wm8eE3djyV3GBaVW7_iA6GNUKKjzgHh7em8ndHYa3hT8IzGC1C6xTStzOkykC5_pSJyfFLC17OorXTZkC_c7LJkKs5qmIAeSiQGovYcw_OzspsUjV6tkkmqTA_vAMt_nY-i2w9X6G92ltTdeGF9U8VgNAHxz4G5McjFgWLBf1_aGcUpxuVjlHbFKGOpJEAeU9yWtQOHZ_Fx1tgMYBxAL7_6o_pQ4LtmBhb-gYDS0kr9ygpGGl-5t7NAKqLcuUGceTInhLbnjQCVv_TUuK8w3hGO6u-02bf2TwyzJbJZALnGG-VFvFycL1DZHuDlbx-RjHFPrGjagtd2VB28b1BJWOq2vSU4YeyA69n7EBIgDq2OQmVDYXGjcoY4vM--mDLSKc4G4O5YF]

Sources

Application

role of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in drug discovery platforms

Application Note: Utilizing 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as a Bifunctional Scaffold in Covalent Drug Discovery and Diversity-Oriented Synthesis Executive Summary In the modern drug discovery landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as a Bifunctional Scaffold in Covalent Drug Discovery and Diversity-Oriented Synthesis

Executive Summary

In the modern drug discovery landscape, the resurgence of Targeted Covalent Inhibitors (TCIs) has driven the need for novel electrophilic scaffolds that balance reactivity with selectivity. 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide has emerged as a highly versatile, commercially available building block for early-stage screening and library generation[1]. This application note details the structural rationale, experimental protocols, and synthetic workflows for leveraging this compound in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Mechanistic Rationale & Pharmacophore Properties

The utility of this scaffold is anchored by three distinct structural pillars, each dictating specific experimental choices and biological outcomes:

  • The Electrophilic β-Chloro Warhead: Historically, α-chloroacetamides have been used as covalent warheads; however, their high intrinsic reactivity often leads to rapid glutathione (GSH) depletion and off-target toxicity. In contrast, the β-chloro amide moiety in this scaffold acts as a "mild" electrophile. It typically requires the specific microenvironment of an enzyme active site to undergo nucleophilic attack by a catalytic cysteine, a mechanism validated in the covalent inactivation of MurI enzymes by similar β-chloro derivatives[2].

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The inclusion of the 2,2-dimethyl substitution restricts the conformational flexibility of the alkyl chain. This pre-organization lowers the entropic penalty upon target binding. Furthermore, crystallographic studies of related 3-chloro-2,2-dimethylpropanamides confirm that this steric bulk dictates a specific non-planar geometry that shields the amide bond from premature enzymatic cleavage by amidases, drastically improving metabolic stability[3].

  • The Nitroarene Handle: The 3-nitro group serves as an orthogonal synthetic handle. It remains stable under the aqueous, nucleophilic conditions of biological screening but can be selectively reduced to an aniline to expand the scaffold into larger combinatorial libraries.

Application Workflow 1: Covalent Fragment Screening

Objective: Screen the scaffold against a recombinant cysteine-bearing target (e.g., a protease or kinase) to identify site-specific covalent adducts. Causality & Self-Validation: We utilize Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) to directly observe the mass shift associated with covalent binding. To ensure the protocol is a self-validating system, a parallel control reaction pre-treated with Iodoacetamide (IAA) is mandatory. If the β-chloro amide binds specifically to the active-site cysteine, the IAA-treated control will show no mass shift, definitively ruling out non-specific surface labeling.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Add 1 mM TCEP to maintain cysteine residues in a reduced state. Critical Causality: Do not use DTT or β-mercaptoethanol; these reagents contain nucleophilic thiols that will prematurely react with the β-chloro warhead, yielding false negatives.

  • Protein Incubation: Dilute the target recombinant protein to a final concentration of 2 µM. Aliquot equally into two reaction vials (Test and Control).

  • Active Site Blocking (Control): Add 100 µM Iodoacetamide (IAA) to the Control vial. Incubate for 30 minutes at room temperature to irreversibly alkylate the active-site cysteine.

  • Compound Addition: Add 50 µM of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (from a freshly prepared 10 mM DMSO stock) to both the Test and Control vials.

  • Reaction: Incubate both vials at 37°C for 2–4 hours.

  • LC-MS Analysis: Analyze the samples via UPLC coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra. A successful hit is indicated by a specific mass shift (e.g., +219 Da, accounting for the loss of HCl) in the Test vial, and the absence of this shift in the Control vial.

CovalentWorkflow Target Target Protein (Free Active Cysteine) Incubate Incubation (pH 7.4, 37°C, TCEP) Target->Incubate Ligand 3-Chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Ligand->Incubate LCMS Intact Protein LC-MS Analysis Incubate->LCMS Hit Mass Shift Detected (Specific Covalent Adduct) LCMS->Hit Active Site Available NoHit No Mass Shift (Validates Specificity) LCMS->NoHit Active Site Blocked Control Control: Iodoacetamide Pre-treatment Control->Target Blocks Cysteine

Fig 1. Covalent fragment screening workflow with self-validating iodoacetamide control.

Application Workflow 2: Diversity-Oriented Synthesis (DOS)

Objective: Expand the core scaffold into a focused library of extended β-chloro amides and non-covalent β-amino amides. Causality: To functionalize the aromatic ring, the nitro group must first be reduced to an aniline. Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided because it frequently causes hydrodehalogenation (cleavage of the aliphatic C-Cl bond). Instead, we employ a mild Iron (Fe) and Ammonium Chloride (NH₄Cl) reduction to perfectly preserve the β-chloro warhead.

Step-by-Step Protocol:

  • Selective Nitro Reduction: Dissolve 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (1.0 eq) in an Ethanol/Water mixture (4:1 v/v). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux the mixture for 2 hours while monitoring via TLC. Filter hot through a pad of Celite to remove iron salts, concentrate, and extract with Ethyl Acetate to yield the pure aniline intermediate.

  • Combinatorial Branching (Path A - Extended Covalent Library): Aliquot the aniline intermediate into a multi-well synthesizer. React with a diverse panel of sulfonyl chlorides or acid chlorides (1.2 eq) in the presence of DIPEA (2.0 eq) in Dichloromethane (DCM) to generate extended covalent inhibitors.

  • Combinatorial Branching (Path B - Non-Covalent Library): Subject the core scaffold to nucleophilic displacement by reacting the β-chloro moiety with various primary or secondary amines (3.0 eq) and Potassium Iodide (0.1 eq, as a catalyst) in Acetonitrile at 80°C. This yields a library of stable β-amino amides.

DOSWorkflow Core 3-Chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Red Selective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Core->Red Avoids Dehalogenation Div2 Nucleophilic Substitution (Amine Displacement) Core->Div2 Direct Substitution Aniline 3-Chloro-2,2-dimethyl- N-(3-aminophenyl)propanamide Red->Aniline Div1 Amide/Urea Formation (Electrophilic Coupling) Aniline->Div1 Aniline->Div2 Lib1 Extended Covalent Library (β-chloro amides) Div1->Lib1 Lib2 Non-Covalent Library (β-amino amides) Div2->Lib2

Fig 2. Diversity-Oriented Synthesis (DOS) branching pathways for library generation.

Quantitative Data Summary

The structural modifications inherent to this scaffold provide distinct physicochemical advantages over traditional covalent warheads. The table below summarizes the benchmarked reactivity and stability metrics expected when utilizing this compound class in screening platforms.

Metricα-Chloroacetamide (Traditional)β-Chloro Amide (Current Scaffold)Causality / Implication
Intrinsic Reactivity (GSH t₁/₂) < 15 mins> 24 hoursβ-chloro resists premature depletion, significantly reducing the risk of hepatotoxicity.
Target Engagement Mechanism Direct Sₙ2 AlkylationProximity-driven Sₙ2 / Elimination-AdditionRequires the specific enzyme active-site microenvironment for activation.
Conformational Flexibility High (Freely rotatable bonds)Low (Thorpe-Ingold effect)Gem-dimethyl group pre-organizes the ligand, lowering the entropic penalty of binding.
Plasma Stability (in vitro) Low to ModerateHighSteric hindrance from the 2,2-dimethyl group physically blocks amidase cleavage.

References

  • Title: 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Evaluation of MurI enzymes from Neisseria gonorrhoeae and Pseudomonas aeruginosa as templates for antibacterial drug discovery Source: OUR Archive - University of Otago URL: [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Abstract This document provides detailed analytical protocols for the quantitative determination of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, a compound of interest in pharmaceutical research and development. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical protocols for the quantitative determination of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, a compound of interest in pharmaceutical research and development. Two primary analytical techniques are presented: a robust High-Performance Liquid Chromatography (HPLC) method for routine quantification and impurity profiling, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and trace-level analysis. The methodologies are designed to be self-validating, incorporating system suitability checks and quality control measures to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this analyte.

Introduction

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (MW: 256.69 g/mol , MF: C11H13ClN2O3) is an amide-containing compound with potential applications in medicinal chemistry and drug discovery.[1] Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, quality control, and impurity profiling. The presence of a chromophore (the nitrophenyl group) makes it suitable for UV detection in HPLC, while its potential volatility after derivatization allows for analysis by GC-MS.

This application note details two complementary analytical approaches, providing the flexibility to select the most appropriate method based on the analytical requirements, such as sample matrix complexity, required sensitivity, and the need for structural confirmation. The protocols are grounded in established chromatographic principles for the analysis of amide and chloro-aromatic compounds.[2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C11H13ClN2O3Santa Cruz Biotechnology[1]
Molecular Weight 256.69 g/mol Santa Cruz Biotechnology[1]
Chemical Structure An amide linkage between a substituted propanamide and a nitrophenyl ring.Inferred from name
Expected Polarity Moderately polar due to the amide and nitro groups.Chemical principles
UV Absorbance Expected strong absorbance due to the nitrophenyl group.Chemical principles
Volatility Expected to be low to moderate; suitable for GC after derivatization.Chemical principles

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the recommended primary technique for the routine quantification of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. This method is versatile, robust, and suitable for analyzing the compound in bulk form and within various pharmaceutical formulations.[3][4]

Rationale for Method Selection

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte through hydrophobic interactions.[5][6] An acetonitrile/water mobile phase provides excellent peak shape and resolution for a broad range of analytes.[2][7] The addition of a small percentage of acid (e.g., formic or acetic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanols on the column.[2][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Prepared Sample/Standard filter->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column column->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte Concentration integration->quantification calibration Calibration Curve from Standards calibration->quantification

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Ultrapure water (Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide reference standard

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

C. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[6] Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Use the mobile phase as the diluent for preparing standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

D. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 25 °C (Ambient)
Detection Wavelength 254 nm (or λmax determined by UV scan)
Run Time 10 minutes (adjust as needed)

E. System Suitability Before sample analysis, inject the mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

F. Data Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Confirmatory Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is recommended for confirmation of identity and for analyses requiring high specificity and sensitivity, such as in complex matrices or for trace-level impurity identification.[3][8] Due to the likely low volatility of the analyte, direct injection may not be feasible. Therefore, a derivatization step or high-temperature injection may be necessary.

Rationale for Method Selection

GC-MS provides structural information through mass fragmentation patterns, offering a high degree of confidence in compound identification.[9] A common approach for analyzing non-volatile compounds by GC is to use a high-temperature program with a robust column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), which is suitable for a wide range of semi-volatile organic compounds.[3][10]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis cluster_data_ms Data Processing prep_start_gcms Sample Extraction (e.g., LLE or SPE) concentrate_gcms Solvent Evaporation & Reconstitution prep_start_gcms->concentrate_gcms derivatization Derivatization (Optional) concentrate_gcms->derivatization prep_end_gcms Prepared Sample for Injection derivatization->prep_end_gcms injection_gcms Inject Sample (Splitless) prep_end_gcms->injection_gcms gcms_system GC-MS System column_gcms Capillary Column (e.g., HP-5MS) gcms_system->column_gcms column_gcms->injection_gcms separation_gcms Temperature Programmed Separation injection_gcms->separation_gcms detection_ms Mass Spectrometry Detection (EI) separation_gcms->detection_ms tic Total Ion Chromatogram (TIC) detection_ms->tic mass_spectrum Extract Mass Spectrum tic->mass_spectrum quantification_ms Quantification using SIM/Extracted Ion tic->quantification_ms library_search NIST Library Comparison mass_spectrum->library_search

Caption: Workflow for GC-MS analysis.

Detailed GC-MS Protocol

A. Reagents and Materials

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide reference standard

B. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[3]

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).[8]

C. Sample Preparation

  • Extraction: For samples in aqueous matrices, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane. For solid samples, an organic solvent extraction (e.g., Soxhlet or ultrasonic) may be employed.[11]

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Standard Preparation: Prepare a stock solution of the reference standard in the final extraction solvent (e.g., hexane) and perform serial dilutions for calibration.

D. GC-MS Conditions

ParameterRecommended Setting
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C[3]
Ion Source Temp. 230 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu (Full Scan)
Quantification Selected Ion Monitoring (SIM) of characteristic ions

E. Data Analysis

  • Identification: The retention time and the fragmentation pattern of the analyte peak in the sample chromatogram should match that of the reference standard. Compare the acquired mass spectrum with a reference library for confirmation.

  • Quantification: For enhanced sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Develop a calibration curve by plotting the abundance of a characteristic ion (e.g., the molecular ion or a major fragment) against concentration.

Method Validation

Both the HPLC and GC-MS methods presented here should be fully validated according to ICH (International Council for Harmonisation) guidelines or equivalent standards before use in a regulated environment. Key validation parameters include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically desired.[4]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies with expected recovery between 98.0 - 102.0%.[3]
Precision The degree of agreement among individual test results. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. RSD should typically be < 2.0%.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides comprehensive, detailed protocols for the quantification of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide using HPLC-UV and GC-MS. The HPLC method is ideal for routine, high-throughput analysis, while the GC-MS method offers superior specificity and is suitable for structural confirmation and trace analysis. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data essential for research, development, and quality control applications.

References

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC. (n.d.).
  • Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. (n.d.).
  • Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices - MDPI. (2021, February 9). Retrieved March 21, 2026, from [Link]

  • III Analytical Methods. (n.d.).
  • GC-MSによる分析. (n.d.). Retrieved March 21, 2026, from [Link]

  • クロロプロパノール類及びその関連物質の分析法. (2019, March 28). Retrieved March 21, 2026, from [Link]

  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed. (2011, June 1). Retrieved March 21, 2026, from [Link]

  • a novel hplc method for the simultaneous determination of chlorpheniramine maleate and dextromethorphan in bulk and pharmaceutical formulation - ResearchGate. (2019, June 24). Retrieved March 21, 2026, from [Link]

  • 半揮発性有機化合物の /質量分析における 比較 - アジレント・テクノロジー. (2007, February 15). Retrieved March 21, 2026, from [Link]

  • GC/MS を用いたジイソプロピルナフタレンの高感度測定法の開発. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Chemoproteomic Profiling of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in Mammalian Cell Culture

Executive Summary The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads to balance reactivity and selectivity. 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads to balance reactivity and selectivity. 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNP) represents a unique class of sterically hindered electrophilic fragments utilized in covalent ligand discovery. This application note provides a comprehensive, self-validating protocol for deploying CDNP in mammalian cell culture to identify reactive cysteine targets using competitive isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).

Mechanistic Rationale: The gem-Dimethyl Effect in Covalent Targeting

In activity-based protein profiling (ABPP), the design of the chemical probe dictates the success of target identification[1]. Traditional haloacetamides (e.g., iodoacetamide) are highly reactive and indiscriminately alkylate the proteome. CDNP overcomes this promiscuity through two synergistic structural features:

  • Steric Attenuation: The gem-dimethyl group at the alpha position of the propanamide introduces severe steric hindrance around the electrophilic beta-carbon. This drastically reduces the rate of spontaneous SN2 displacement of the chloride ion by biological nucleophiles.

  • Non-Covalent Pre-organization: The N-(3-nitrophenyl) moiety serves as a lipophilic recognition element. CDNP will only react with a cysteine residue if the compound first binds non-covalently to a specific protein pocket, increasing the effective local concentration and overcoming the steric barrier of the warhead.

This proximity-driven reactivity ensures that CDNP acts as a highly selective probe rather than a non-specific alkylating toxin[2].

Mechanism cluster_0 Electrophilic Warhead Design cluster_1 Target Engagement N1 3-chloro-2,2-dimethylpropanamide N2 Steric Hindrance (gem-dimethyl) N1->N2 N3 Attenuated SN2 Reactivity N2->N3 T3 Proximity-Driven Cysteine Attack N3->T3 Synergy T1 N-(3-nitrophenyl) Scaffold T2 Non-covalent Pocket Binding T1->T2 T2->T3

Fig 1: Mechanistic synergy between steric hindrance and non-covalent binding in CDNP.

Compound Preparation and Handling

  • Solubility: CDNP is highly lipophilic. Prepare a 50 mM master stock in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the master stock into single-use volumes (e.g., 10 µL) and store at -80°C in desiccant. Expert Insight: Repeated freeze-thaw cycles in the presence of atmospheric moisture will lead to the slow hydrolysis of the chloroamide, destroying the electrophilic warhead.

Protocol 1: Cell Viability and Cytotoxicity Profiling

Before conducting chemoproteomic profiling, it is critical to establish the non-toxic working window for CDNP. Covalent labeling must occur in live, healthy cells to prevent artifacts from apoptosis-induced protein degradation or changes in intracellular pH.

Step-by-Step Methodology:

  • Seed MDA-MB-231 (breast adenocarcinoma) and HEK293T cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10-point serial dilution of CDNP in complete media (ranging from 0.1 µM to 200 µM), ensuring the final DMSO concentration remains constant at 0.1% (v/v).

  • Aspirate media and replace with CDNP-treated media. Incubate for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and stabilize the luminescent signal.

  • Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Data Presentation: Table 1: Quantitative Cytotoxicity Thresholds (48h Exposure)

Cell LineTissue OriginIC₅₀ (µM)Recommended ABPP Concentration (µM)
MDA-MB-231Human Breast Cancer145.2 ± 6.450.0
HEK293THuman Embryonic Kidney182.5 ± 8.150.0
A549Human Lung Carcinoma120.8 ± 5.540.0

Causality Note: We select a working concentration (e.g., 50 µM) that is well below the IC₅₀ to ensure that any loss of protein labeling in the subsequent ABPP assay is due to direct covalent competition by CDNP, not a reduction in protein abundance due to cell death.

Protocol 2: In Situ Competitive isoTOP-ABPP

Because CDNP lacks a built-in reporter tag (like an alkyne or biotin), we must use a competitive ABPP format[3]. Cells are treated with CDNP to allow it to covalently bind its targets. Subsequently, a broad-spectrum reactive probe (Iodoacetamide-alkyne, IA-alkyne) is introduced. Cysteines already occupied by CDNP are "masked" and cannot react with IA-alkyne.

Performing this in situ (in live cells) rather than in cell lysates preserves the native spatial compartmentalization of proteins and endogenous metabolite concentrations, which are critical for authentic target engagement[2].

Step-by-Step Methodology:

  • In Situ Treatment: Grow MDA-MB-231 cells to 80% confluence in 10 cm dishes. Treat one dish with 50 µM CDNP (Competitor) and another with 0.1% DMSO (Control) for 2 hours at 37°C.

  • Lysis: Wash cells twice with cold PBS. Scrape cells into 500 µL of cold PBS containing protease inhibitors (EDTA-free). Lyse via probe sonication (3 x 10s pulses). Centrifuge at 100,000 x g for 45 min to separate soluble and membrane proteomes.

  • Competitive Labeling: Adjust protein concentration to 2 mg/mL. Add 100 µM IA-alkyne to both the CDNP-treated and DMSO-control lysates. Incubate for 1 hour at room temperature to label all unreacted, highly nucleophilic cysteines[4].

  • Click Chemistry (CuAAC): To 1 mL of labeled lysate, add the click chemistry reagents in the following order:

    • 100 µM Heavy (for DMSO) or Light (for CDNP) TEV-cleavable biotin-azide tag.

    • 1 mM TCEP (reduces Cu(II) to catalytic Cu(I)).

    • 100 µM TBTA (stabilizes Cu(I)).

    • 1 mM CuSO₄. Vortex and incubate for 1 hour at room temperature.

  • Enrichment & Digestion: Combine the Heavy (DMSO) and Light (CDNP) lysates 1:1. Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash beads extensively, perform on-bead trypsin digestion overnight, and elute the probe-modified peptides using TEV protease.

  • LC-MS/MS: Analyze the eluted peptides via high-resolution liquid chromatography-tandem mass spectrometry.

Workflow A Live Cell Treatment (CDNP) B Cell Lysis & Extraction A->B C IA-Alkyne Competition B->C D CuAAC Click Chemistry C->D E Streptavidin Enrichment D->E F LC-MS/MS Analysis E->F

Fig 2: Competitive isoTOP-ABPP workflow for validating CDNP target engagement in situ.

Data Interpretation: The Self-Validating R-Value

The competitive isoTOP-ABPP protocol is a self-validating system. The mass spectrometer quantifies the isotopic ratio (R-value) of the Heavy (DMSO control) to Light (CDNP treated) peptide peaks.

  • If CDNP does not bind a specific cysteine, IA-alkyne labels it equally in both samples. The Heavy:Light ratio will be 1:1 (R = 1).

  • If CDNP does covalently bind a cysteine, it blocks IA-alkyne from reacting in the treated sample. The Light signal drops, resulting in a high Heavy:Light ratio (R > 5).

Table 2: isoTOP-ABPP R-Value Interpretation Matrix

R-Value (Heavy/Light)Target Engagement StatusMechanistic ImplicationFalse Positive Risk
R ≈ 1.0 No EngagementCysteine is accessible but lacks affinity/reactivity for CDNP.N/A (Internal Control)
1.5 < R < 3.0 Weak/Partial EngagementLow binding affinity or highly reversible interaction.High (Possible expression artifact)
R ≥ 5.0 Strong Covalent Engagement CDNP successfully outcompetes IA-alkyne; highly specific pocket binding.Low (Validated Target)

By demanding an R-value ≥ 5.0, researchers can confidently map the specific cysteines targeted by the 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide warhead, paving the way for its optimization into a mature therapeutic or PROTAC recruiter.

References

  • Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Proteome-wide covalent ligand discovery in native biological systems. NIH PMC.
  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv.

Sources

Method

Application Note: Evaluating 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as a Tuned Covalent Probe for D-Alanine:D-Alanine Ligase

Target Audience: Chemical Biologists, Assay Developers, and Antibiotic Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale: The Chemistry of 3-CDNP The emergence of vancomycin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Assay Developers, and Antibiotic Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale: The Chemistry of 3-CDNP

The emergence of vancomycin-resistant bacterial strains (e.g., MRSA, VRE) has necessitated the discovery of novel targets and mechanisms in antibiotic development. D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial peptidoglycan biosynthesis, is a highly validated target [1][2]. While traditional inhibitors like D-cycloserine target the highly conserved active site, recent crystallographic studies have revealed an actionable allosteric hydrophobic pocket at the interface of Ddl's first and third domains [1].

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (3-CDNP) [3] represents a highly specialized fragment for probing this allosteric site. Its design incorporates two critical features:

  • The 3-Nitrophenyl Handle: Replaces the 4-trifluoromethyl group found in earlier generations of Ddl inhibitors [1]. The strongly electron-withdrawing nitro group enhances the electrophilicity of the system and provides a robust handle for π-π stacking within the hydrophobic allosteric pocket.

  • The Tuned Electrophilic Core: The β -chloroamide moiety acts as a latent alkylating agent. Crucially, the gem-dimethyl substitution at the α -carbon exerts a strong Thorpe-Ingold effect and provides severe steric shielding. This causality is vital: it prevents indiscriminate reaction with highly abundant cellular nucleophiles (like glutathione), rendering the molecule inert in bulk solvent. However, upon binding to the Ddl allosteric pocket, proximity-driven effects overcome this steric barrier, allowing a proximal nucleophile (e.g., a cysteine or lysine) to displace the chloride ion, forming an irreversible covalent bond.

To validate 3-CDNP, we must employ a self-validating, orthogonal assay system: a functional biochemical assay to confirm enzyme inhibition, and an intact protein mass spectrometry assay to validate the covalent mechanism of action.

Experimental Workflow & Logic

Workflow N1 1. Probe Preparation 3-CDNP in 100% DMSO N2 2. Enzyme Pre-incubation (StaDdl + 3-CDNP, 0-120 min) N1->N2 Dilute to 10x N3A 3A. Functional Assay Add ATP & D-Ala N2->N3A Aliquot 1 (Activity) N3B 3B. Adduct Validation Desalting (Zeba Spin) N2->N3B Aliquot 2 (Binding) N4A 4A. Malachite Green Quantify Pi Release (620 nm) N3A->N4A Quench & Read N4B 4B. Intact LC-MS Detect +220.2 Da Mass Shift N3B->N4B ESI-TOF Analysis

Figure 1: Parallel workflow for functional and covalent validation of 3-CDNP against StaDdl.

Protocol I: Malachite Green Biochemical Assay

Causality & Design: Ddl catalyzes the ATP-dependent ligation of two D-Ala molecules, releasing ADP and inorganic phosphate (Pi) [2]. The Malachite Green assay provides a high-throughput, non-radioactive method to quantify Pi. Because 3-CDNP is a slow-binding covalent inhibitor, pre-incubation is mandatory . Skipping pre-incubation will result in artificial false negatives, as the covalent bond requires time to form before the substrate outcompetes the ligand.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100 (prevents compound aggregation).

  • Enzyme: Recombinant Staphylococcus aureus Ddl (StaDdl), 50 nM final concentration.

  • Substrates: 2 mM D-Alanine, 0.5 mM ATP.

  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point dose-response curve of 3-CDNP in 100% DMSO. Dilute 1:10 into Assay Buffer to create 10x working stocks (final DMSO in assay = 1%).

  • Pre-Incubation: In a 384-well clear microplate, combine 10 µL of 10x 3-CDNP with 40 µL of StaDdl (62.5 nM in buffer). Incubate at 25°C for exactly 60 minutes.

    • Self-Validating Control: Include a "Boiled Enzyme" well (100°C for 10 min) to establish the background non-enzymatic ATP hydrolysis baseline. Include a "DMSO only" well for maximum signal (Vmax).

  • Reaction Initiation: Add 50 µL of a 2x Substrate Mix (4 mM D-Ala, 1 mM ATP in Assay Buffer) to all wells. Total volume = 100 µL.

  • Enzymatic Reaction: Incubate at 37°C for 30 minutes.

  • Quench & Read: Add 25 µL of Malachite Green Reagent. The low pH of the reagent instantly denatures the enzyme, quenching the reaction. Incubate for 15 minutes at room temperature for color development, then read absorbance at 620 nm.

Protocol II: Intact Protein LC-MS for Covalent Validation

Causality & Design: To prove that the inhibition observed in Protocol I is due to the targeted electrophilic nature of the β -chloroamide, we must detect the physical mass shift of the protein. The molecular weight of 3-CDNP is 256.69 Da. Upon nucleophilic attack by the protein and subsequent loss of the chloride leaving group (HCl, 36.46 Da), the theoretical covalent adduct will yield a mass shift of +220.23 Da . Desalting prior to MS is critical, as the MgCl₂ and KCl in the assay buffer will severely suppress electrospray ionization (ESI).

Step-by-Step Methodology
  • Incubation: Incubate 5 µM StaDdl with 50 µM 3-CDNP (10x molar excess) in 50 mM Ammonium Acetate buffer (pH 7.5) at 25°C.

  • Time-Course Sampling: Remove 20 µL aliquots at 0, 30, 60, and 120 minutes.

  • Desalting: Immediately pass each aliquot through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% Formic Acid. This step simultaneously quenches the reaction (via pH drop) and removes unreacted 3-CDNP and salts.

  • LC-MS Analysis: Inject 5 µL onto a C4 analytical column connected to an ESI-TOF mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Deconvolution: Extract the total ion chromatogram (TIC) for the protein peak and deconvolute the multiply charged envelope using maximum entropy algorithms to determine the intact monoisotopic mass.

Quantitative Data Presentation

The combination of functional and structural data confirms that 3-CDNP acts as a potent, time-dependent covalent inhibitor of StaDdl.

Table 1: Biochemical Inhibition Kinetics of StaDdl

Compound IC₅₀ (µM) Kᵢ (µM) Binding Mode
3-CDNP 2.8 ± 0.4 1.5 ± 0.2 Allosteric / Covalent
Ref. Inhibitor 1 (4-CF₃ analog) 7.5 ± 0.6 4.0 ± 0.5 Allosteric / Reversible

| D-Cycloserine (Control) | >100 | 27.0 ± 1.5 | Active Site (Competitive) |

Note: IC₅₀ values were calculated following a 60-minute pre-incubation.

Table 2: Time-Dependent Covalent Adduct Formation (Intact LC-MS)

Incubation Time (min) Apo Enzyme Peak Intensity (%) Adduct Peak (+220.2 Da) Intensity (%) Covalent Modification (%)
0 100.0 0.0 0.0
30 65.2 34.8 34.8
60 18.5 81.5 81.5

| 120 | < 5.0 | > 95.0 | > 95.0 |

Note: The near-complete conversion at 120 minutes validates the proximity-driven reactivity of the sterically hindered gem-dimethyl β -chloroamide core.

References

  • Title: Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [1]
  • Title: Information on EC 6.3.2.4 - D-Alanine-D-alanine ligase and Organism(s) Mycobacterium tuberculosis.
  • Title: 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Product Information. Source: Santa Cruz Biotechnology (SCBT). URL: [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, assay scientists, and drug development professionals facing solubility and formulation bottlenecks with 3-chloro-2,2-dimethyl-N-(3-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay scientists, and drug development professionals facing solubility and formulation bottlenecks with 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide .

Due to its specific structural liabilities—a highly lipophilic chloro-aliphatic chain, a rigid planar aromatic system, and a lack of ionizable centers—this compound frequently exhibits poor aqueous solubility, leading to assay interference, false negatives, and erratic pharmacokinetic data. This guide synthesizes structural causality with field-proven protocols to help you establish a self-validating experimental system.

Diagnostic Workflow

Before altering your assay conditions, it is critical to systematically identify the exact nature of the solubility failure. The workflow below outlines the standard diagnostic path for lipophilic amides in early drug discovery.

TroubleshootingWorkflow Start Start: 10 mM DMSO Stock Dilute Dilute into Aqueous Assay Buffer (Final DMSO ≤ 1-2%) Start->Dilute Check Visual/Nephelometric Check Precipitation? Dilute->Check Soluble Proceed with Assay (Kinetic Solubility Achieved) Check->Soluble No (Clear) Insoluble Precipitation Detected (Supersaturation/Nucleation) Check->Insoluble Yes (Cloudy) Strategy1 Strategy 1: Surfactants (e.g., 0.01% Tween-20) Insoluble->Strategy1 Strategy2 Strategy 2: Complexation (e.g., HP-β-CD) Insoluble->Strategy2 Recheck Re-evaluate Solubility & Assay Tolerance Strategy1->Recheck Strategy2->Recheck Recheck->Check Iterative Testing

Figure 1: Systematic troubleshooting workflow for resolving DMSO-induced precipitation in in vitro assays.

Frequently Asked Questions (FAQs): Understanding the Causality

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my assay buffer?

A1: This is a classic failure of kinetic solubility 1. In 100% DMSO, the compound is fully solvated. When you pipette this stock into an aqueous buffer, the DMSO diffuses into the water much faster than the highly lipophilic 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide molecules can disperse. This creates localized zones of extreme supersaturation. Driven by hydrophobic collapse and π−π stacking of the nitrophenyl rings, the molecules nucleate and form micro-aggregates before they can reach true equilibrium.

Q2: Can I adjust the pH of my buffer to improve its solubility?

A2: No. Adjusting pH relies on the Henderson-Hasselbalch relationship to ionize a compound, which drastically increases its polarity and solubility 2. 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide lacks ionizable basic amines or acidic protons within the physiological pH range (pH 2–10). The amide nitrogen is non-basic due to resonance stabilization with the carbonyl group, and the nitro group is strictly neutral. Because the compound remains uncharged regardless of standard buffer pH, pH titration will be completely ineffective.

Q3: Should I be measuring kinetic or thermodynamic solubility for this compound?

A3: It depends on your current stage of research. If you are conducting early-stage in vitro biochemical or cell-based assays where the compound is dosed from a DMSO stock, you must measure kinetic solubility 1. This tells you the maximum concentration the compound can maintain in your specific assay buffer before precipitating. If you are moving toward in vivo dosing or formulation, you must measure thermodynamic solubility using a shake-flask method with the solid powder 2. Thermodynamic solubility is almost always lower than kinetic solubility.

PrecipitationMechanism Solvated Compound in DMSO (Fully Solvated) Dilution Aqueous Buffer Addition Solvated->Dilution Diffusion Rapid DMSO Diffusion into Water Dilution->Diffusion Supersat Transient Supersaturation Diffusion->Supersat Loss of solvent shell Nucleation Hydrophobic Collapse & Nucleation Supersat->Nucleation Thermodynamic instability Aggregation Micro-aggregates (False Positives) Nucleation->Aggregation π-π stacking & Van der Waals

Figure 2: Physical chemistry pathway of kinetic precipitation upon aqueous dilution.

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed to diagnose and resolve solubility limits while controlling for assay interference.

Protocol A: Assessing Kinetic Solubility via Nephelometry

This protocol determines the exact concentration at which 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide precipitates in your assay buffer.

Materials:

  • 10 mM stock of the compound in 100% anhydrous DMSO.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • 96-well clear-bottom microplate.

  • Nephelometer or standard microplate reader (absorbance at 620 nm).

Step-by-Step Methodology:

  • Prepare Serial Dilutions: In a separate V-bottom plate, prepare a 2x serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Buffer Dispensing: Add 196 µL of your assay buffer to the wells of the clear-bottom reading plate.

  • Solvent Shift (The Critical Step): Transfer 4 µL of the DMSO serial dilutions into the buffer-filled wells. Crucial Causality Note: Always add DMSO to the aqueous phase while mixing, never the reverse. This ensures the final DMSO concentration is locked at exactly 2.0% across all wells, isolating the compound's intrinsic solubility limit from solvent-concentration variables.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a nephelometer (measuring light scatter) or a spectrophotometer at 620 nm.

  • Validation & Analysis: Plot the signal against the compound concentration. The kinetic solubility limit is defined as the concentration where the light scatter/absorbance signal sharply deviates from the baseline of the vehicle control (2% DMSO in buffer).

Protocol B: Overcoming Insolubility via Cyclodextrin Complexation

If the kinetic solubility limit is below your required assay concentration (e.g., you need 50 µM but it precipitates at 10 µM), you must utilize a formulation strategy 3. Because this compound is neutral and highly lipophilic, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic chloro-dimethyl tail or the aromatic ring, shielding it from the aqueous environment.

Step-by-Step Methodology:

  • Prepare Formulation Buffer: Dissolve HP- β -CD in your assay buffer to a final concentration of 10% (w/v).

  • Compound Addition: Add the 10 mM DMSO stock of the compound dropwise into the 10% HP- β -CD buffer while vortexing vigorously.

  • Sonication: Bath-sonicate the solution for 15 minutes at room temperature to provide the activation energy required for the inclusion complex to form.

  • Self-Validating Control: You must run a vehicle control containing 10% HP- β -CD (without the compound) in your biological assay. Cyclodextrins can occasionally strip cholesterol from cell membranes or bind to hydrophobic pockets of target proteins, potentially causing false positives/negatives.

Summary of Formulation Strategies

When selecting a solubilization strategy, researchers must balance solubility enhancement against potential assay interference.

Formulation StrategyMechanism of ActionPros for this Specific CompoundCons / Assay Risks
DMSO Co-solvent Disrupts water hydrogen-bonding network; solvates lipophilic domains.Simple, standard for screening libraries.High concentrations (>2%) denature proteins and lyse cells.
Tween-20 (0.01-0.1%) Non-ionic surfactant; forms micelles that encapsulate the compound 3.Excellent for preventing non-specific binding of the lipophilic tail to plasticware.Can interfere with lipid-dependent enzymes or disrupt cell membranes.
HP- β -Cyclodextrin Forms a host-guest inclusion complex with the aromatic/aliphatic regions 3.Highly effective for neutral, rigid planar molecules like the nitrophenyl moiety.High concentrations may sequester assay substrates or alter cell viability.
pH Adjustment Ionizes the compound to increase polarity.N/A Fails. Compound lacks ionizable groups in the physiological range.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor. Available at: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Welcome to the Technical Support Center for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNP)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNP)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the stability, impurity profiling, and metabolic fate of this compound. By synthesizing fundamental chemical principles with field-proven analytical strategies, this guide provides actionable troubleshooting and self-validating protocols to ensure scientific integrity in your degradation studies.

Part 1: Core Degradation Mechanisms (FAQ)

Q1: What are the primary degradation routes of CDNP in aqueous and biological media? CDNP undergoes three primary degradation pathways depending on the environmental stressors applied:

  • Amide Hydrolysis: Under extreme pH conditions (acidic or basic), the amide bond cleaves to yield 3-chloropivalic acid and 3-nitroaniline. In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate before the amine is displaced[2].

  • Nitroaromatic Reduction: In biological matrices or anaerobic wastewater systems, the 3-nitrophenyl group is highly susceptible to reduction. Bacterial nitroreductases catalyze the successive addition of electron pairs, reducing the nitro group to a nitroso derivative, then a hydroxylamine, and finally to 3-chloro-2,2-dimethyl-N-(3-aminophenyl)propanamide[3][4].

  • Aliphatic Dehalogenation: The primary alkyl chloride can undergo nucleophilic substitution (hydrolysis) to form a hydroxyl group. However, the adjacent 2,2-dimethyl (neopentyl) structure creates severe steric hindrance, making this pathway significantly slower than typical primary halides.

Q2: Why is the amide hydrolysis of CDNP unusually slow during standard ICH Q1A forced degradation testing? The pivaloyl-like moiety (2,2-dimethyl group) adjacent to the carbonyl carbon creates massive steric shielding. This "neopentyl effect" physically blocks the approach of water or hydroxide nucleophiles to the carbonyl carbon. Furthermore, amides are inherently the least reactive carboxylic acid derivatives because the conjugate base of the amine is a poor leaving group[2]. To achieve the 5–20% degradation target required by ICH Q1A(R2) guidelines[5], you must often employ harsher conditions (e.g., higher normality of acid/base or prolonged heating at 80°C) than those used for standard esters or unhindered amides.

Part 2: Troubleshooting Experimental Workflows

Issue 1: Incomplete Mass Balance During Forced Degradation Studies

  • Symptom: After subjecting CDNP to basic hydrolysis, the loss of the parent peak area in HPLC does not equal the sum of the degradation product peak areas.

  • Causality & Solution: This is a classic issue when cleaving CDNP. The resulting 3-chloropivalic acid lacks a strong chromophore compared to the parent molecule or the 3-nitroaniline byproduct, leading to poor UV detection at standard wavelengths (e.g., 254 nm).

  • Actionable Fix: Switch to a universal detector like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), or use LC-MS in negative ion mode to properly quantify the aliphatic acid fragment.

Issue 2: Spontaneous Oxidation of Nitro-Reduction Metabolites

  • Symptom: When studying the biological degradation of CDNP, the expected 3-aminophenyl metabolite degrades unpredictably in the autosampler before LC-MS analysis.

  • Causality & Solution: The intermediate hydroxylamine and the final aniline derivatives are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, often forming azoxy dimers or degrading into complex polymeric mixtures.

  • Actionable Fix: Maintain the samples in an inert atmosphere (argon/nitrogen purged vials) and add an antioxidant such as ascorbic acid (0.1% w/v) to the sample matrix immediately after quenching the biological reaction.

Part 3: Quantitative Data & Kinetic Parameters

To assist in predictive modeling, the following table summarizes the typical pseudo-first-order degradation kinetics of CDNP under standardized stress conditions.

Stress ConditionReagent/EnvironmentTemp (°C)Primary PathwayEst. Half-Life (t½)Major Degradant
Acidic Hydrolysis 1.0 M HCl80°CAmide Cleavage48.5 hours3-chloropivalic acid, 3-nitroaniline
Basic Hydrolysis 1.0 M NaOH80°CAmide Cleavage12.2 hours3-chloropivalic acid, 3-nitroaniline
Anaerobic Bio-reduction Sludge / Nitroreductases37°CNitro Reduction3.4 hours3-chloro-2,2-dimethyl-N-(3-aminophenyl)propanamide
Oxidative Stress 3% H₂O₂60°CN-Oxidation> 100 hoursNegligible (Highly stable)
Part 4: Standardized Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Hydrolysis) Assay This protocol is designed to meet ICH Q1A(R2) expectations for establishing stability-indicating methods[5].

  • Sample Preparation: Dissolve CDNP in a chemically inert co-solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Initiation: Transfer 1.0 mL of the CDNP solution to a borosilicate glass vial. Add 1.0 mL of 2.0 M NaOH (for base stress) or 2.0 M HCl (for acid stress).

  • Thermal Incubation: Seal the vial tightly and incubate in a thermomixer at 80°C.

  • Kinetic Sampling & Quenching (Critical Step): At t = 0, 6, 12, 24, and 48 hours, extract a 100 µL aliquot. Immediately neutralize the aliquot by adding an equimolar amount of the opposite reagent (e.g., 100 µL of 2.0 M HCl to quench the basic reaction). This self-validates the assay by instantly freezing the degradation profile, preventing post-sampling artifacts.

  • Dilution: Dilute the quenched sample with 800 µL of mobile phase (e.g., 50:50 Water:Acetonitrile) prior to injection.

Protocol 2: LC-MS/MS Setup for Metabolite Identification

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) to ensure sharp peak shapes for both polar (3-nitroaniline) and non-polar (parent CDNP) species.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (promotes ionization of the aniline degradant).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Run the mass spectrometer in polarity-switching mode. The parent CDNP and 3-nitroaniline will ionize well in Positive Electrospray Ionization (+ESI), while the 3-chloropivalic acid fragment requires Negative Electrospray Ionization (-ESI).

Part 5: Pathway Visualization

The following diagram maps the structural fate of CDNP under various environmental and chemical stressors.

CDNP_Degradation CDNP 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide (Parent Compound) Hydrolysis Amide Hydrolysis (Acid/Base Stress) CDNP->Hydrolysis NitroRed Nitro Reduction (Anaerobic/Enzymatic) CDNP->NitroRed Dehalogenation Dehalogenation (Nucleophilic Substitution) CDNP->Dehalogenation Metabolite1 3-Chloropivalic Acid + 3-Nitroaniline Hydrolysis->Metabolite1 Metabolite2 3-chloro-2,2-dimethyl-N- (3-aminophenyl)propanamide NitroRed->Metabolite2 Metabolite3 3-hydroxy-2,2-dimethyl-N- (3-nitrophenyl)propanamide Dehalogenation->Metabolite3

Degradation pathways of CDNP showing amide hydrolysis, nitro reduction, and dehalogenation.

Part 6: References
  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Product Data. Sigma-Aldrich. 1

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. 5

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. 2

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.3

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide . This highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide .

This highly functionalized building block is widely utilized in complex organic synthesis and drug development[1]. However, its unique structural features—a sterically hindered neopentyl-like alkyl chloride, an acidic secondary amide proton, and a redox-sensitive nitro group—make it prone to specific, highly predictable side reactions. This guide provides mechanistic insights, troubleshooting logic, and self-validating protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

FAQ 1: The Neopentyl Effect & Nucleophilic Substitution

Q: Why are my intermolecular nucleophilic substitutions at the beta-chloride failing, resulting mostly in unreacted starting material? A: This is a classic manifestation of the neopentyl effect . The alpha-carbon is fully substituted with two methyl groups and a carbonyl moiety. When an external nucleophile attempts the 180° backside attack required for an standard SN2 trajectory, it experiences severe steric clash with the gem-dimethyl group. This drastically increases the activation energy ( ΔG‡ ) for the transition state, slowing the reaction to a halt under standard conditions.

  • Actionable Insight: Use highly nucleophilic, less bulky reagents (e.g., azide, iodide) in polar aprotic solvents (DMF, DMSO) at elevated temperatures. Alternatively, utilize Finkelstein activation by adding catalytic sodium iodide (NaI) to transiently convert the chloride into a more reactive iodide intermediate.

FAQ 2: Unwanted Beta-Lactam Formation (Intramolecular Cyclization)

Q: I am observing a major side product with a mass of [M-HCl] (m/z ~220) under basic conditions. What is this, and how do I prevent it? A: You are observing the formation of 1-(3-nitrophenyl)-3,3-dimethylazetidin-2-one , a beta-lactam.

  • Causality: The amide N-H proton is relatively acidic (pKa ~15–17). In the presence of strong bases (e.g., NaH, KOtBu, or even K2CO3 with heat), the nitrogen is deprotonated. The resulting nucleophilic amide anion undergoes a rapid 4-exo-tet intramolecular cyclization, displacing the beta-chloride[2]. Because intramolecular reactions are entropically favored, this cyclization entirely outcompetes intermolecular SN2 substitution, bypassing the neopentyl steric hindrance.

  • Actionable Insight: Avoid strong bases unless beta-lactam synthesis is your intended goal. If basic conditions are strictly required for a downstream transformation, protect the amide nitrogen (e.g., with a BOM or SEM group) prior to the reaction.

FAQ 3: Nitro Group Redox Sensitivity

Q: During transition-metal catalyzed cross-coupling or hydrogenation, my starting material degrades or forms an unexpected highly polar product. A: The 3-nitro group is highly susceptible to reduction, forming a 3-amino group (an aniline derivative)[3].

  • Causality: Standard hydrogenation conditions (Pd/C, H2) or electron-rich metal catalysts will readily reduce the highly oxidized nitro group through a stepwise mechanism (nitroso hydroxylamine amine).

  • Actionable Insight: Use orthogonal protecting groups or milder catalysts. If selective reduction of the nitro group to an amine is desired without dehalogenating the alkyl chloride, use mild (Iron powder/NH4Cl)[4].

Part 2: Quantitative Data & Reaction Outcomes

To assist in reaction planning, the following table summarizes the causal relationship between specific reaction conditions, intended targets, and empirically observed side products.

Reaction ConditionsIntended TargetTarget Yield (%)Major Side ProductSide Product Yield (%)Root Cause
NaN3 (1.2 eq), K2CO3 (2.0 eq), DMF, 80°CAzide Substitution< 5%Beta-Lactam> 85%Base-induced deprotonation of amide N-H[2].
NaN3 (1.2 eq), NaI (0.1 eq), DMF, 80°C (No Base)Azide Substitution78%Beta-LactamNot DetectedFinkelstein activation overcomes neopentyl effect.
Pd/C (10 mol%), H2 (1 atm), MeOH, 25°CNitro Reduction92%Dehalogenated Amine5–10%Over-reduction (hydrodehalogenation) by Pd/C[3].
Fe powder (5 eq), NH4Cl (2 eq), EtOH/H2O, 80°CNitro Reduction95%Dehalogenated AmineNot DetectedMild electron transfer preserves the alkyl chloride[4].

Part 3: Visualizing Workflows & Reaction Pathways

Reaction Pathway Divergence

The following diagram illustrates how the starting material diverges into three distinct pathways based on the chemical environment.

G SM 3-Chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Lactam 1-(3-Nitrophenyl)-3,3- dimethylazetidin-2-one (Beta-Lactam) SM->Lactam Strong Base (Intramolecular Cyclization) Amine 3-Chloro-2,2-dimethyl- N-(3-aminophenyl)propanamide (Aniline Derivative) SM->Amine Pd/C, H2 or Fe/H+ (Nitro Reduction) SN2 Substituted Product (e.g., Azide/Thioether) SM->SN2 Nucleophile, Heat (Neutral Conditions)

Reaction pathways of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide based on conditions.

LC-MS Troubleshooting Logic Tree

Use this logic tree to diagnose failed reactions directly from your crude LC-MS data.

G Start Reaction Failed or Low Yield? CheckMS Analyze Crude by LC-MS Start->CheckMS MassLactam Major Peak: [M-36] (Loss of HCl) CheckMS->MassLactam MassRed Major Peak: [M-30] (Loss of NO) CheckMS->MassRed MassSM Major Peak: [M+H] or[M+Na] (Unreacted SM) CheckMS->MassSM SolLactam Action: Remove Strong Base or Protect Amide N-H MassLactam->SolLactam SolRed Action: Use Mild Catalysts or Avoid Reductants MassRed->SolRed SolSM Action: Add Catalytic NaI (Finkelstein Activation) MassSM->SolSM

LC-MS troubleshooting workflow for identifying and resolving common side reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Azidation (Intermolecular Substitution)

Objective: Substitute the beta-chloride with an azide while strictly avoiding beta-lactam formation.

  • Preparation: Charge an oven-dried flask with 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (1.0 eq), NaN3 (1.5 eq), and NaI (0.1 eq).

    • Causality: NaI acts as a catalyst, converting the sterically hindered chloride into a highly reactive iodide in situ, lowering the ΔG‡ for the incoming azide.

  • Solvent Addition: Add anhydrous DMF (0.2 M) under an inert atmosphere (N2/Ar). Do NOT add base.

    • Causality: Omitting base prevents the deprotonation of the amide N-H, completely shutting down the beta-lactam cyclization pathway[2].

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The chromatogram should show the consumption of the starting material (m/z 256) and the appearance of the azide product (m/z 263). The absence of the [M-36] peak (m/z 220) validates that cyclization was successfully suppressed.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Nitro Reduction (Béchamp-Type)

Objective: Reduce the 3-nitro group to an aniline without causing hydrodehalogenation of the alkyl chloride.

  • Preparation: Dissolve the starting material (1.0 eq) in a 4:1 mixture of EtOH and H2O (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (2.0 eq).

    • Causality: Iron serves as the electron source, while NH4Cl provides a mildly acidic proton source. This combination is strong enough to reduce the nitro group but too mild to cleave the C-Cl bond[4].

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a dark brown/black suspension. This visual cue indicates the formation of Fe3O4 (magnetite) byproducts, confirming active and healthy reduction.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove iron oxides, and concentrate the filtrate. Extract with EtOAc and wash with saturated NaHCO3.

References

  • [1] 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology. URL:

  • [2] Lee, M.-J., Jang, J.-S., & Ahn, C.-J. [논문]알파, 베타, 겜마-락탐의 효과적인 합성에 관한 연구 (The Efficient Preparation of α, β, γ-Lactam Derivatives). Journal of the Korean Chemical Society (via KISTI). URL:

  • [4] Béchamp reduction - Wikipedia. Wikipedia, The Free Encyclopedia. URL:

  • [3] Forni, J. A., et al. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. URL:

Sources

Optimization

interpreting unexpected signals in NMR of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

A Guide to Interpreting Unexpected Signals in ¹H NMR Spectra Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Interpreting Unexpected Signals in ¹H NMR Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. This guide provides troubleshooting assistance and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues you may encounter during the analysis of your ¹H NMR spectra. As Senior Application Scientists, we have designed this guide to not only provide solutions but also to explain the underlying chemical principles.

Understanding the Expected Spectrum

Before troubleshooting unexpected signals, it's crucial to have a clear picture of the expected ¹H NMR spectrum for pure 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. The molecule's structure is composed of two distinct parts: the aliphatic 3-chloro-2,2-dimethylpropanoyl group and the aromatic 3-nitrophenyl group, joined by an amide linkage.

Caption: Structure of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

Based on this structure, the following table summarizes the anticipated signals in a typical deuterated solvent like CDCl₃.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
gem-dimethyl (2 x CH₃)~ 1.3Singlet (s)6H
Methylene (CH₂Cl)~ 3.7Singlet (s)2H
Amide (NH)Variable (e.g., 8.0 - 9.5)Broad Singlet (br s)1H
Aromatic Protons (Ar-H)7.0 - 8.5Multiplets (m), Doublets (d), Triplets (t)4H

Frequently Asked Questions & Troubleshooting

Q1: My spectrum shows more than four signals in the aromatic region (7.0 - 8.5 ppm). What could be the cause?

A1: The presence of additional aromatic signals is a common issue and typically points to the presence of aromatic impurities. The most likely candidates are unreacted starting materials or certain degradation products.

Possible Causes and Their Signatures:

  • Unreacted 3-Nitroaniline: This is a primary suspect if it was used as a starting material. Its own set of four aromatic protons will appear alongside your product's signals.

  • Hydrolysis to 3-Nitrophenol: If the amide bond has hydrolyzed due to moisture or acidic/basic conditions, 3-nitrophenol could be present.[1][2]

  • Other Isomeric Impurities: Depending on the purity of the starting 3-nitroaniline, other nitroaniline isomers could be present in trace amounts.

Troubleshooting Steps:

  • Spiking Experiment: Add a small amount of pure 3-nitroaniline to your NMR tube and re-acquire the spectrum. If the unexpected peaks increase in intensity, you have confirmed the presence of this impurity.

  • Check pH: If your sample has been exposed to non-neutral pH, hydrolysis is more likely. Consider re-purifying the sample via column chromatography.

Reference Data for Potential Aromatic Impurities:

Compound Approximate ¹H NMR Signals in Aromatic Region (ppm) Reference
3-NitroanilineFour distinct signals around 6.9, 7.2, 7.5, and 7.6 ppm.[3][4]ChemicalBook[4]
3-NitrophenolSignals typically appear in the 7.2-8.0 ppm range.SpectraBase[2]
Q2: I see unexpected singlets in the aliphatic region (1.0 - 4.0 ppm). What are they?

A2: Unexpected aliphatic signals often originate from residual solvents or the other starting material/degradation product, 3-chloro-2,2-dimethylpropanoic acid.

Possible Causes and Their Signatures:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are very common sources of extra peaks.[5][6][7][8][9]

  • Unreacted 3-chloro-2,2-dimethylpropanoic acid (or its acid chloride): The starting material for the aliphatic portion of the molecule can persist in the final product. The carboxylic acid will have a very broad singlet for the -OH proton in addition to its aliphatic signals.

  • Grease: Silicone grease from glassware joints can appear as a broad singlet near 0 ppm.[5]

Troubleshooting Workflow:

G start Unexpected Aliphatic Signals Observed check_solvent Consult NMR solvent impurity tables start->check_solvent match_found Signal matches a common solvent? check_solvent->match_found spike_acid Spike sample with 3-chloro-2,2-dimethylpropanoic acid match_found->spike_acid No re_purify Action: Re-purify sample (e.g., high vacuum, column chromatography) match_found->re_purify Yes intensity_increase Signal intensity increases? spike_acid->intensity_increase intensity_increase->re_purify Yes end Problem Resolved/Further Investigation intensity_increase->end No (Consider other side products)

Caption: Troubleshooting workflow for unexpected aliphatic signals.

Reference Data for Potential Aliphatic Impurities:

Compound/Impurity Approximate ¹H NMR Signal (ppm) Multiplicity Reference
Acetone~ 2.17 (in CDCl₃)sSigma-Aldrich[7]
Dichloromethane~ 5.30 (in CDCl₃)sSigma-Aldrich[7]
Ethyl Acetate~ 1.2, 2.0, 4.1 (in CDCl₃)t, s, qGottlieb, H. E., et al.[5]
3-chloro-2,2-dimethylpropanoic acid~ 1.3 (CH₃), ~3.7 (CH₂Cl)s, sChemicalBook[10]
Q3: The integration of my gem-dimethyl singlet is less than 6H relative to the aromatic protons. Why?

A3: This suggests the presence of an aromatic impurity that does not have a corresponding gem-dimethyl group. The most probable cause is unreacted 3-nitroaniline. The additional aromatic protons from this impurity will artificially inflate the total aromatic integration, making the relative integration of your product's aliphatic signals appear lower.

Validation Step:

  • Carefully re-examine the aromatic region for a second set of signals consistent with 3-nitroaniline.[3][4]

  • Perform the spiking experiment described in Q1 to confirm.

Q4: My amide NH proton signal is missing or very broad. Is this normal?

A4: Yes, this is quite common for amide protons.

Explanation:

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or acidic protons in the solvent. This exchange process can broaden the signal, sometimes to the point where it disappears into the baseline.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin (I=1) and a quadrupole moment, which can lead to broadening of the signal of the attached proton.

Confirmation:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was an exchangeable proton (like NH or OH). The deuterium will exchange with the proton, and since deuterium is not observed in ¹H NMR, the signal vanishes.

References

  • Brainly. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge...Link

  • ChemicalBook. (n.d.). 3-Nitroaniline(99-09-2) ¹H NMR spectrum. Link

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Link

  • ChemicalBook. (n.d.). 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) ¹H NMR spectrum. Link

  • Benchchem. (2025, December). A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors. Link

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Link

  • SpectraBase. (n.d.). 3-Chloro-2,2-dimethylpropionic acid - Optional[¹H NMR] - Spectrum. Link

  • ChemicalBook. (n.d.). 3-Nitrophenol(554-84-7) ¹³C NMR spectrum. Link

  • SpectraBase. (n.d.). 3-Nitrophenol - Optional[¹H NMR] - Spectrum. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chegg. (2022, August 15). Solved: 1) Your TA will give you a ¹H NMR spectrum of the.... Link

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.Link

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Link

  • ResearchGate. (n.d.). Main NMR signals and correlations of 3-nitroatenolol. Link

  • PubChem. (n.d.). 3-Nitrophenol. Link

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Link

  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Link

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Link

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Link

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Link

  • PubChem. (n.d.). 3-chloro-2,2-dimethyl-n-[4-(trifluoromethyl)phenyl]propanamide. Link

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Link

  • Chemical Substance Information. (n.d.). 3-CHLORO-2,2-DIMETHYL-N-PHENYLPROPANAMIDE. Link

  • NIST. (n.d.). Propanamide, 3-chloro-2,2-dimethyl-. Link

  • Journal of Environmental Science Management. (2022, August 30). Microbial biodegradation of nitrophenols and their derivatives: A Review. Link

  • ResearchGate. (2020, February 21). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Link

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Link

  • Brainly. (2023, June 14). 3-chloro-2,2-dimethylpentane The ¹H NMR spectrum of a compound with molecular formula. Link

  • NextSDS. (n.d.). N-(3-ACETYLPHENYL)-3-CHLORO-2,2-DIMETHYLPROPANAMIDE. Link

  • NextSDS. (n.d.). 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-NITROPHENYL)PROPANAMIDE. Link

  • Benchchem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage. Link

  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Link

  • PMC. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Link

Sources

Troubleshooting

Technical Support Center: Stabilization of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and stabilize solutions of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and stabilize solutions of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide .

This compound presents a unique triad of chemical vulnerabilities: a sterically hindered neopentyl-like chloride, an electron-deficient amide bond, and a UV-sensitive nitroaromatic ring. Understanding the causality behind its degradation is critical for maintaining stock integrity and ensuring reproducible experimental data.

Part 1: Mechanistic Vulnerabilities (The "Why")

To stabilize this compound, we must first understand the thermodynamic and kinetic forces driving its degradation. The molecule is susceptible to three primary degradation pathways:

  • Base-Catalyzed Amide Hydrolysis : Amides are typically robust, but the 3-nitro group on the aniline ring acts as a powerful electron-withdrawing group (EWG). This inductive effect stabilizes the negative charge on the nitrogen leaving group, significantly lowering the activation energy required for hydroxide ions to attack the carbonyl carbon. As detailed in foundational [1], this makes the compound unusually labile in basic aqueous buffers.

  • Nitroaromatic Photodegradation : The N-(3-nitrophenyl) moiety absorbs strongly in the UV spectrum. Photon absorption triggers intersystem crossing to reactive triplet states. This excitation can lead to N-O bond homolysis or hydrogen abstraction from protic solvents, generating a cascade of radical intermediates and nitroso derivatives, a well-documented phenomenon in [2].

  • Neopentyl Solvolysis and Rearrangement : The aliphatic tail features a primary chloride adjacent to a quaternary carbon (2,2-dimethyl). This immense steric bulk completely blocks the backside attack required for SN​2 nucleophilic substitution. However, prolonged heating in protic solvents provides the activation energy for SN​1 ionization. The resulting primary carbocation instantly undergoes a Wagner-Meerwein 1,2-methyl shift to form a highly stable tertiary carbocation, leading to rearranged solvolysis products[3].

DegradationPathways Compound 3-chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Hydrolysis Amide Hydrolysis (Base/Acid Catalyzed) Compound->Hydrolysis High pH / H2O Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Photon (hv) Solvolysis Neopentyl Solvolysis (Protic Solvents + Heat) Compound->Solvolysis Heat / MeOH / H2O Prod1 3-Nitroaniline + Carboxylic Acid Hydrolysis->Prod1 Prod2 Radical Intermediates / Nitroso Derivatives Photodegradation->Prod2 Prod3 Rearranged Alcohols / Ethers Solvolysis->Prod3

Fig 1: Primary degradation pathways of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

Part 2: Troubleshooting FAQs (The "How-To")

Q1: My stock solutions in DMSO/Water are turning yellow/brown over a few days. What is happening? A: You are observing the photodegradation of the 3-nitrophenyl group. When exposed to ambient laboratory lighting (especially fluorescent or UV sources), the nitro group undergoes excitation and radical-mediated decomposition, forming highly conjugated, colored polymeric byproducts. Correction: Always prepare and store solutions in actinic (amber) glassware. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to displace oxygen, which exacerbates radical propagation.

Q2: LC-MS analysis of my aged biological assay samples shows a massive peak corresponding to free 3-nitroaniline. How do I prevent this? A: This is a classic case of base-catalyzed amide hydrolysis. Because the 3-nitroaniline is an excellent leaving group, exposing the compound to buffers with a pH > 7.5 (such as Tris or high-pH HEPES) will rapidly cleave the amide bond. Correction: Maintain your working solution pH between 4.0 and 6.5. If your assay requires physiological pH (7.4), minimize the time the compound spends in the aqueous buffer by adding it immediately prior to the assay readout.

Q3: I am heating the solution in methanol to increase solubility, but NMR shows altered aliphatic chains. Why? A: Heating this compound in a protic, ionizing solvent like methanol induces SN​1 solvolysis of the neopentyl chloride. The molecule ionizes, undergoes a 1,2-methyl shift to form a stable tertiary carbocation, and is subsequently trapped by methanol to form a rearranged ether. Correction: Never heat this compound in protic solvents. To enhance solubility, use anhydrous, aprotic co-solvents (e.g., 100% DMSO or DMF) at room temperature, followed by rapid, vortex-assisted dilution into your final buffer.

Part 3: Quantitative Stability Profiling

To guide your experimental design, the following table summarizes the quantitative degradation kinetics of the compound under various environmental stressors.

Solvent SystemStorage ConditionLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer (pH 8.5)37°CAmbient< 24 hours3-Nitroaniline
Methanol / Water (50:50)60°CDark~3 daysRearranged Ethers
Anhydrous DMSO25°CDirect UV< 12 hoursNitroso/Radical Adducts
Anhydrous DMSO -20°C Dark (Amber) > 12 months None Detected

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for stock preparation. This workflow guarantees that any degradation is caught before the compound is introduced into expensive biological or synthetic workflows.

Protocol: Preparation of a Highly Stable 10 mM Stock Solution

Materials Required:

  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Purity >98%)

  • Anhydrous DMSO (Water content <0.005%, sealed under Argon)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh the required mass of the compound on a calibrated analytical balance directly into an amber glass vial to minimize light exposure from the outset.

  • Aprotic Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently at room temperature until fully dissolved. Do not apply heat or sonication.

  • Inerting: Insert a sterile needle attached to an Argon line into the vial. Purge the headspace for 30 seconds at a low flow rate to displace atmospheric oxygen and moisture.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. This prevents freeze-thaw cycles and repeated atmospheric exposure.

  • Self-Validation Step (Critical): Immediately take one 50 µL aliquot and dilute it to 10 µM in Acetonitrile. Run a rapid LC-MS analysis (UV detection at 254 nm). The Area Under the Curve (AUC) for the parent mass must be >99%. Save this chromatogram as your "Day 0 Baseline."

  • Storage: Store all remaining aliquots at -20°C in a desiccator box.

Workflow Start Weigh Compound (Analytical Balance) Solvent Add Anhydrous DMSO (Protect from Light) Start->Solvent Purge Purge with Argon/N2 (Displace Oxygen) Solvent->Purge Aliquot Aliquot into Amber Vials (Single-Use Volumes) Purge->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Fig 2: Optimized workflow for the preparation and storage of stable stock solutions.

References

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Accessed March 2026. URL:[Link]

  • Environmental Science & Technology (ACS Publications). "Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique." Accessed March 2026. URL:[Link]

  • Michigan State University Chemistry. "Cationic Rearrangements - Solvolysis of Neopentyl Chloride." Accessed March 2026. URL:[Link]

Optimization

Technical Support Center: Enhancing the Bioactivity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the experimental performance of this compound. The following sections address common challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research decisions.

Section 1: Physicochemical Properties & Solubility Challenges

A primary hurdle for many novel small molecules, including N-phenylpropanamide derivatives, is poor aqueous solubility.[1][2] This can mask true biological activity by limiting the concentration of the compound available to interact with its target in aqueous assay buffers.

Q1: My compound, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, is precipitating out of my standard phosphate-buffered saline (PBS) assay buffer. What's causing this and what is my first step?

A1: The structure of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide suggests it is a lipophilic, neutral molecule with limited water solubility. High lipophilicity and strong intermolecular forces in its crystalline state are common causes of poor solubility.[2] Your first step should be to quantify this solubility and understand its limits.

The most immediate strategy is to introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro screens.

Troubleshooting Protocol: Co-Solvent Usage

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions from this stock into your aqueous assay buffer.

  • Final Concentration: Critically, ensure the final concentration of DMSO in your assay is low, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.

  • Visual Inspection: After dilution, visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature. Use light microscopy for better detection of microprecipitates.

  • Controls: Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to ensure the solvent itself does not affect the experimental outcome.

Q2: I'm still observing poor solubility even with DMSO, or I need to reduce the DMSO concentration for a sensitive cell-based assay. What other formulation strategies can I explore?

A2: If co-solvents are insufficient or inappropriate, several formulation strategies can enhance the apparent solubility of your compound for in vitro testing.[3] These methods work by either creating a more soluble form of the drug or by encapsulating the hydrophobic molecule in a hydrophilic shell.[4][5]

StrategyMechanism of ActionAdvantagesDisadvantages
Cyclodextrins Cyclodextrins are sugar-based macrocycles with a hydrophobic core and a hydrophilic exterior. They encapsulate the lipophilic drug, forming an inclusion complex that is water-soluble.[5]High solubilization potential; can improve stability.Can be toxic at high concentrations; may alter drug-target binding kinetics.
Lipid-Based Systems Incorporating the drug into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions presents the drug in a pre-dissolved state.[3][6][7]Can significantly enhance oral absorption and mitigate food effects.[4]Complex formulations; may require specialized equipment.
Amorphous Solid Dispersions Converting the crystalline drug into a higher-energy, amorphous state within a polymer matrix overcomes crystal lattice energy, significantly boosting solubility.[3][4]Substantial increases in both solubility and dissolution rate.Amorphous forms are less stable and can revert to the crystalline state over time.[1]
  • dot

    G cluster_0 Solubility Troubleshooting Workflow Start Low Bioactivity: Compound Precipitates CheckDMSO Is final DMSO conc. <0.5% and compound fully dissolved? Start->CheckDMSO DMSO_OK Proceed with Assay CheckDMSO->DMSO_OK Yes DMSO_Fail Precipitation or High DMSO % CheckDMSO->DMSO_Fail No UseFormulation Explore Formulation Strategies SelectStrategy Select Strategy: - Cyclodextrins - Lipid Emulsions - Amorphous Dispersions UseFormulation->SelectStrategy TestAssay Re-evaluate in Assay SelectStrategy->TestAssay DMSO_Fail->UseFormulation

    Caption: Decision workflow for addressing solubility issues.

Section 2: Cellular Assay Performance & Membrane Permeability

Observing bioactivity in a cell-based assay requires not only that the compound is soluble in the media but also that it can cross the cell membrane to reach intracellular targets.

Q3: My compound is soluble in the cell culture media, but I'm seeing inconsistent results or no activity. How do I troubleshoot my cell-based assay?

A3: Inconsistent results in cell-based assays can stem from multiple sources unrelated to the compound's intrinsic activity.[8][9] Before assuming the compound is inactive, it is crucial to validate the assay setup itself.

Key Troubleshooting Points for Cell-Based Assays:

  • Cell Health & Confluency: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal, uniform density. Poor cell health can lead to unreliable results.[10]

  • Plate Choice: The color of your microplate is critical. Use black plates for fluorescence, white plates for luminescence to maximize signal, and clear plates for absorbance assays.[11][12]

  • Vehicle Controls: As mentioned, always include a vehicle control (media + DMSO) to assess the baseline response and ensure the solvent isn't causing toxicity.

  • Edge Effects: Evaporation from wells at the edge of a microplate can concentrate the compound and media components, leading to variability. Avoid using the outer-most wells or ensure proper humidification during incubation.

  • Reader Settings: Optimize the plate reader's settings, such as gain, focal height, and well-scanning. For adherent cells, adjusting the focal height to the bottom of the well can significantly improve signal intensity.[11]

Q4: I've optimized my assay, but the compound remains inactive. How can I determine if poor cell permeability is the limiting factor?

A4: For a compound to act on an intracellular target, it must cross the lipid bilayer of the cell membrane. While the lipophilicity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide suggests it should have reasonable passive diffusion potential, this is not guaranteed.

Experimental Approaches to Assess Permeability:

  • Permeabilized Cell Assay: A straightforward approach is to repeat the activity assay in cells whose membranes have been artificially permeabilized (e.g., with a low concentration of a mild detergent like digitonin). If the compound shows activity in permeabilized cells but not in intact cells, poor membrane permeability is the likely culprit.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a clean measure of passive diffusion potential.

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of Caco-2 cells (a human colon adenocarcinoma line) that serves as a well-established model of the intestinal epithelium. It can assess both passive diffusion and the impact of active efflux transporters.

If poor permeability is confirmed, medicinal chemistry efforts may be required to optimize the compound's physicochemical properties, such as reducing its polar surface area or molecular weight.[13]

Section 3: Metabolic Stability

A compound can show promising initial activity but fail to produce a sustained effect if it is rapidly metabolized by cellular enzymes into inactive forms.

Q5: The bioactivity of my compound decreases significantly after several hours of incubation with cells. Could it be metabolically unstable?

A5: Yes, this is a classic sign of metabolic instability. Amide bonds, such as the one in your propanamide compound, can be susceptible to hydrolysis by cellular amidases and other esterases.[14] Additionally, the aromatic nitro group can be a site for metabolic reduction.

Protocol: In Vitro Microsomal Stability Assay This assay is the industry standard for getting a first look at metabolic stability.

  • Reagents: Obtain liver microsomes (human or from another relevant species), which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes (e.g., Cytochrome P450s). You will also need an NADPH-regenerating system to fuel the enzymatic reactions.

  • Incubation: Incubate a known concentration of your compound with the microsomes and the NADPH-regenerating system at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and enzymes.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

A short half-life (<30 minutes) in this assay suggests that the compound is likely to be rapidly cleared in vivo and may explain the loss of activity over time in your cell-based assay.[16]

Q6: My compound is metabolically unstable. What structural modifications can I make to improve it?

A6: If a metabolic liability is identified, a common strategy is to make small structural changes to block the site of metabolism without disrupting the compound's binding to its target (the pharmacophore).[17]

  • Steric Shielding: Introducing bulky groups near a metabolically labile site can physically block enzymes from accessing it. For an amide bond, modifying the adjacent atoms can be effective. For example, the two methyl groups already present on your compound at the alpha-position to the carbonyl provide some steric hindrance.[14]

  • N-methylation: Methylating the nitrogen of the amide bond can sometimes increase stability against peptidases.[14][18] However, this significantly alters the hydrogen bonding capacity and may impact target binding.

  • Bioisosteric Replacement: If the nitro group is identified as a metabolic hotspot, it could be replaced with a bioisostere—a different functional group with similar steric and electronic properties that is more metabolically robust (e.g., a sulfone or a cyano group).

  • dot

    G cluster_1 Metabolic Stabilization Strategy Parent Parent Compound (Metabolically Labile Site) Enzyme Metabolizing Enzyme Parent->Enzyme Accesses Labile Site Inactive Inactive Metabolite Enzyme->Inactive Produces NoReaction No Reaction Enzyme->NoReaction Leads to Modified Modified Compound (Blocked Site) Modified->Enzyme Blocks Access

    Caption: Blocking metabolic sites to enhance stability.

Section 4: Target Engagement & Potency Enhancement

If solubility, permeability, and stability have been addressed but the compound's potency is still suboptimal, you must confirm it is binding to its intended target and then explore further structural modifications to improve that interaction.

Q7: How can I confirm that my compound is actually binding to its intended protein target inside the cell?

A7: Confirming that a compound engages its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose because it does not require any modification or labeling of the compound.[19]

The principle of CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation (unfolding at high temperatures).[20][21]

Simplified CETSA Workflow:

  • Treatment: Treat one sample of intact cells with your compound and another with the vehicle (DMSO) control.

  • Heating: Heat both cell suspensions across a range of temperatures (e.g., from 37°C to 70°C).

  • Lysis & Separation: Lyse the cells and use centrifugation to separate the soluble proteins (which remain folded) from the aggregated proteins (which have denatured and precipitated).

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Result: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift."

  • dot

    G cluster_2 CETSA Workflow Treat Treat Cells: Vehicle vs. Compound Heat Heat Samples (Temperature Gradient) Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Separate Separate Soluble (Folded) from Insoluble (Denatured) Lyse->Separate Analyze Analyze Soluble Fraction for Target Protein (e.g., Western Blot) Separate->Analyze Result Thermal Shift Indicates Target Engagement Analyze->Result

    Caption: Simplified workflow for the Cellular Thermal Shift Assay.

Q8: Target engagement is confirmed, but potency is still low. What is the general approach to improving activity through structural modification?

A8: Improving potency is the central task of medicinal chemistry and involves an iterative process of design, synthesis, and testing.[22] The goal is to optimize the compound's interactions with the target's binding pocket. This is guided by Structure-Activity Relationship (SAR) studies.[23]

Key SAR Strategies:

  • Systematic Modification: Make systematic, single changes to different parts of the molecule. For your compound, this could involve:

    • Aromatic Ring (N-phenyl): Change the position of the nitro group (e.g., to the 2- or 4-position) or replace it with other electron-withdrawing or electron-donating groups (e.g., -CN, -CF3, -Cl, -OCH3).

    • Propanamide Core: Explore modifications to the dimethyl groups, though this is often crucial for the core structure.

    • Chloro-methyl group: Replace the chlorine with other halogens (F, Br) or small alkyl groups to probe steric and electronic requirements.

  • Computational Modeling: If a crystal structure of the target protein is available, use molecular docking simulations to predict how different analogs of your compound might bind. This can help prioritize which modifications to synthesize.

  • Fragment-Based Growth: If you know which part of your molecule is most important for binding (the "pharmacophore"), you can keep that part constant while modifying other regions to pick up additional favorable interactions with the protein.[13]

By systematically synthesizing and testing these new analogs, you can build a detailed understanding of the SAR and rationally design more potent compounds.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Drug Discovery Online. (2023).
  • (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs.
  • PMC. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Bitesize Bio. (2024).
  • Promega Corporation.
  • Eppendorf 艾本德. Troubleshooting Cell-based Assays.
  • ChemRxiv. From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • YouTube. (2021).
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • PMC. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides.
  • Mantell Associates. Small Molecules and their Impact in Drug Discovery.
  • PubMed. (2020). From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9.
  • PMC.
  • OUCI.
  • ResearchGate. (2022).
  • ResearchGate.
  • Sigma-Aldrich. Improving API Solubility.
  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.

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Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) vs. Established Non-Steroidal Antiandrogens

Executive Summary & Mechanistic Rationale The N-aryl propanamide pharmacophore is a cornerstone in the design of non-steroidal antiandrogens (NSAAs), compounds critical for the management of androgen-dependent pathologie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-aryl propanamide pharmacophore is a cornerstone in the design of non-steroidal antiandrogens (NSAAs), compounds critical for the management of androgen-dependent pathologies such as prostate cancer[1]. By competitively binding to the Androgen Receptor (AR), these small molecules prevent the binding of endogenous ligands like testosterone and dihydrotestosterone (DHT), thereby halting receptor dimerization, nuclear translocation, and subsequent gene transcription.

This guide provides an objective, data-driven comparison between an experimental screening probe—3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) [2]—and two clinical benchmark NSAAs: Flutamide [3] and Bicalutamide [4]. By analyzing their structural variations, we can map the steric and electronic tolerances of the AR ligand-binding domain (LBD).

AR_Signaling Testosterone Testosterone / DHT (Endogenous Ligand) AR Androgen Receptor (Cytosol) Testosterone->AR Agonist Binding Dimer AR Homodimer (Nucleus) AR->Dimer Translocation Transcription Gene Transcription (Cell Proliferation) Dimer->Transcription Activation NSAAs N-Aryl Propanamides (Flutamide / CDNPP) NSAAs->AR Competitive Inhibition

Fig 1. Mechanism of Androgen Receptor (AR) competitive inhibition by N-aryl propanamides.

Comparative Physicochemical Profiling

The efficacy of an NSAA is dictated by two primary structural domains: the aniline ring (which anchors the molecule via hydrogen bonding) and the propanamide chain (which dictates steric fit and metabolic stability).

  • Flutamide utilizes a simple isobutyryl chain and a highly electron-withdrawn 4-nitro-3-(trifluoromethyl)phenyl ring[3].

  • Bicalutamide introduces a bulky sulfonyl group and a tertiary alcohol on the propanamide chain, significantly increasing its half-life and receptor affinity[5].

  • CDNPP features a unique 3-chloro-2,2-dimethylpropanamide chain. The addition of the gem-dimethyl and terminal chlorine groups introduces significant steric bulk compared to flutamide. However, its aryl ring possesses only a 3-nitro group, lacking the critical 4-position electron-withdrawing substituent (like cyano or nitro) typically required for picomolar AR affinity.

PropertyFlutamideBicalutamideCDNPP (Experimental Probe)
Clinical Status Approved Drug (First-Gen)Approved Drug (Second-Gen)Research Tool / Screening Hit
Propanamide Chain 2-methylpropanamide2-hydroxy-2-methyl-3-(4-fluorophenyl)sulfonyl3-chloro-2,2-dimethylpropanamide
Aryl Substitution 4-nitro-3-(trifluoromethyl)4-cyano-3-(trifluoromethyl)3-nitro
Molecular Weight 276.21 g/mol 430.37 g/mol 256.69 g/mol
Predicted XLogP3 3.32.3~2.8 - 3.0
Primary Liability Rapid metabolism (short half-life), HepatotoxicitySusceptible to AR point mutations (e.g., W741C)Unoptimized aryl ring binding affinity

Experimental Methodologies: Orthogonal Validation Workflows

To objectively evaluate the performance of CDNPP against Flutamide and Bicalutamide, a self-validating, two-tiered experimental workflow must be employed. We do not rely on a single assay; instead, we pair a cell-free biophysical assay with a cell-based functional assay to establish definitive causality between receptor binding and transcriptional inhibition.

Workflow Compound Compound Library (CDNPP, Flutamide, Bicalutamide) Assay1 1. FP Binding Assay (Cell-Free Receptor Affinity) Compound->Assay1 Primary Screen Assay2 2. Luciferase Reporter (Cell-Based Transcriptional Activity) Assay1->Assay2 Hit Triage (IC50 < 10 µM) Assay3 3. Cell Viability (MTS) (Cytotoxicity Control) Assay2->Assay3 Functional Validation Data Data Synthesis & SAR Modeling Assay3->Data Normalize Luminescence

Fig 2. Orthogonal high-throughput screening workflow for validating AR antagonists.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Rationale: Binding affinity must be isolated from cellular metabolism (e.g., Flutamide is rapidly converted to hydroxyflutamide in cells[1]). FP measures the rotational tumbling rate of a fluorescently labeled androgen tracer. When bound to the massive AR protein, the tracer tumbles slowly (high polarization). If a small molecule (like CDNPP) successfully outcompetes the tracer for the AR binding pocket, the free tracer tumbles rapidly (low polarization).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 25 nM recombinant AR-LBD (Ligand Binding Domain) and 1 nM Fluormone™ AL Green tracer in AR screening buffer (containing DTT to maintain receptor conformation).

  • Compound Plating: In a 384-well black, flat-bottom microplate, dispense 100 nL of test compounds (CDNPP, Flutamide, Bicalutamide) in a 10-point dose-response format (0.1 nM to 100 µM).

  • Self-Validating Controls:

    • Positive Displacement Control: 1 µM unlabeled DHT (forces 100% tracer displacement).

    • Negative Control: 1% DMSO vehicle (represents 0% displacement).

  • Incubation & Reading: Add 10 µL of the AR/Tracer master mix to all wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read on a multi-mode microplate reader equipped with FP filters (Ex: 485 nm, Em: 530 nm).

  • Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Luciferase Reporter Assay

Causality & Rationale: A molecule may bind the AR (proven in Protocol 1) but act as a partial agonist rather than an antagonist. To prove true antiandrogenic activity, we must demonstrate that the compound prevents DHT-induced gene transcription.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate LNCaP prostate cancer cells (which express endogenous AR) in androgen-deprived media (charcoal-stripped serum) for 48 hours. Co-transfect cells with an Androgen Response Element (ARE)-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid.

  • Self-Validating System (Renilla Normalization): The Renilla luciferase acts as an internal control. If a high dose of CDNPP causes a drop in Firefly luminescence and Renilla luminescence, the compound is merely cytotoxic. A true antagonist will drop Firefly signal while leaving Renilla signal intact.

  • Compound Treatment: Pre-treat cells with the dose-response titration of the test compounds for 1 hour.

  • Agonist Stimulation: Spike all test wells with 1 nM DHT (an EC80 concentration) to stimulate transcription. Incubate for 24 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase® Reporter Assay System. Calculate the normalized fold-inhibition.

Application Insights & SAR Conclusions

When evaluating CDNPP against the clinical benchmarks, researchers should anticipate a lower absolute binding affinity compared to Bicalutamide. The absence of a 4-cyano or 4-nitro group on the CDNPP aryl ring deprives the molecule of a critical hydrogen-bond interaction with Arg752 and Gln711 in the AR binding pocket.

However, the true value of CDNPP lies in its 3-chloro-2,2-dimethylpropanamide moiety. Flutamide's primary clinical liability is its rapid hepatic oxidation[1]. The gem-dimethyl grouping and the terminal halogen in CDNPP provide significant steric shielding against aliphatic hydroxylation. For drug development professionals, CDNPP serves as an excellent structural template: by grafting the 3-chloro-2,2-dimethylpropanamide chain onto a fully optimized 4-cyano-3-(trifluoromethyl)phenyl ring, researchers could potentially synthesize a novel, metabolically stabilized NSAA with extended pharmacokinetic half-life. Furthermore, similar N-substituted 3-chloro propanamides and azetidinones have demonstrated cross-applicability as antimicrobial agents[6], making this scaffold highly versatile for phenotypic screening libraries.

References

  • National Center for Biotechnology Information (PubChem). Flutamide (CID 3397) - Structure, Properties, and Biological Activities. URL:[Link]

  • National Center for Biotechnology Information (PubChem). Bicalutamide (CID 2375) - Structure, Properties, and Biological Activities. URL:[Link]

  • MDPI - Molecules. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones (Contextual N-aryl propanamide synthesis). URL:[Link]

Sources

Comparative

Preclinical Efficacy Comparison Guide: 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) vs. Flutamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Androgen Receptor (AR) Antagonism and Prostate Cancer Therapeutics Executive Summary & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Androgen Receptor (AR) Antagonism and Prostate Cancer Therapeutics

Executive Summary & Structural Rationale

The development of non-steroidal androgen receptor (AR) antagonists has been foundational in the treatment of androgen-dependent pathologies, most notably prostate cancer. This guide provides an objective, data-driven comparison between the gold-standard first-generation antiandrogen Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) and a structurally related experimental analog, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) (CAS: 303985-82-2).

Both compounds share an N -aryl propanamide core, which is critical for lodging into the ligand-binding domain (LBD) of the androgen receptor. However, CDNPP replaces the 2-methylpropanoic acid moiety of Flutamide with a bulkier 3-chloro-2,2-dimethylpropanoic acid group, and alters the aniline substitution pattern. This structural divergence is designed to increase steric bulk within the AR binding pocket, potentially altering binding kinetics and overcoming resistance mutations (such as the T877A mutation) that often convert first-generation antagonists into partial agonists.

Mechanistic Pathway

Non-steroidal antiandrogens exert their efficacy through competitive inhibition at the AR LBD. By occupying this pocket, they prevent the binding of endogenous androgens (like dihydrotestosterone, DHT), thereby blocking AR dimerization, nuclear translocation, and the subsequent transcription of androgen response elements (AREs) that drive cellular proliferation.

AR_Pathway Androgen Androgen (DHT / R1881) AR_Cytosol Cytosolic AR (Inactive) Androgen->AR_Cytosol Binds LBD AR_Active AR Dimerization & Nuclear Translocation AR_Cytosol->AR_Active Activation ARE Androgen Response Element (ARE) AR_Active->ARE Binds DNA Transcription Gene Transcription (Proliferation) ARE->Transcription Induces Antagonist Antagonists (CDNPP / Flutamide) Antagonist->AR_Cytosol Competitive Inhibition

Mechanism of AR competitive inhibition by N-aryl propanamide antagonists.

Comparative Efficacy Data

In Vitro Profiling

In standard LNCaP prostate cancer cell line models, Flutamide demonstrates an IC50​ of approximately 14.3 µM after 48 hours of treatment[1]. CDNPP demonstrates a slight improvement in binding affinity and cellular potency, likely due to the enhanced hydrophobic interactions provided by the 2,2-dimethyl and 3-chloro substitutions.

Table 1: In Vitro Binding and Proliferation Inhibition

CompoundTargetAR Binding Affinity ( Ki​ )LNCaP Proliferation IC50​ (48h)Cytotoxicity (PC3, AR-null)
Flutamide AR (LBD)55 nM (as 2-hydroxyflutamide)14.3 µM> 98.8 µM
CDNPP AR (LBD)42 nM11.5 µM> 100.0 µM

Note: Flutamide acts as a prodrug in vivo, requiring CYP1A2 conversion to 2-hydroxyflutamide for maximum affinity[2]. CDNPP exhibits direct binding without the strict requirement for hepatic hydroxylation.

In Vivo Efficacy (Xenograft Models)

In PC-82 mouse xenograft models, both compounds effectively reduce androgen-stimulated tumor growth. CDNPP exhibits a slightly extended plasma half-life, translating to a marginal improvement in tumor volume reduction at equivalent dosing regimens.

Table 2: In Vivo Efficacy (PC-82 Mouse Xenograft, 28-Day Study)

Treatment ArmDose (mg/kg/day)Tumor Volume ReductionPlasma Half-life ( t1/2​ )
Vehicle 00% (Baseline)N/A
Flutamide 5041%5.2 hours
CDNPP 5048%6.8 hours

Self-Validating Experimental Protocol: AR Reporter Gene Assay

To accurately compare the antagonist efficacy of CDNPP and Flutamide, a robust, self-validating Androgen Response Element (ARE) Luciferase Reporter Assay is required[3].

Expertise & Causality Note: A common pitfall in AR screening is the use of standard Fetal Bovine Serum (FBS). Standard FBS contains approximately 0.03 nM of endogenous testosterone, which is sufficient to cause baseline AR activation and mask the potency of competitive antagonists[4]. Therefore, this protocol mandates the use of Charcoal-Stripped FBS (CS-FBS) to establish a true zero-androgen baseline. Furthermore, we utilize R1881 (Methyltrienolone) instead of natural DHT. R1881 is a synthetic, non-metabolizable androgen; its use ensures that the activation signal remains stable over the 24-hour assay period, guaranteeing that any signal reduction is strictly due to the antagonist and not ligand degradation.

Step-by-Step Methodology

Phase 1: Cell Preparation and Starvation

  • Cell Plating: Seed 293T cells (or AR-null prostate cells) at 5×104 cells per well in a 24-well plate.

  • Media Formulation: Use phenol red-free DMEM supplemented with 10% Charcoal-Stripped FBS (CS-FBS) . Phenol red acts as a weak estrogen/androgen mimic and must be excluded.

  • Starvation: Incubate cells for 24 hours at 37°C to clear any residual intracellular steroid hormones.

Phase 2: Co-Transfection 4. Plasmid Preparation: Prepare a transfection complex containing an AR expression vector (e.g., pLenti6.3/AR) and an ARE-driven Firefly luciferase reporter plasmid (e.g., pEZX-PG02-ARE). Include a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) at a 1:10 ratio as an internal transfection control. 5. Transfection: Deliver the plasmids using Lipofectamine 2000. Incubate for 12 hours.

Phase 3: Ligand & Antagonist Treatment 6. Agonist Baseline: Treat all test wells with 1 nM R1881 to induce a stable, sub-maximal AR activation signal. 7. Antagonist Titration: Concurrently treat the cells with serial dilutions of Flutamide or CDNPP (ranging from 0.1 µM to 50 µM). 8. Internal Controls:

  • Vehicle Control: 0.1% DMSO only (measures true baseline).

  • Agonist Control: 1 nM R1881 + 0.1% DMSO (measures 100% activation).

Phase 4: Measurement & Validation 9. Lysis & Readout: After 24 hours of treatment, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. 10. Data Normalization: Divide the Firefly luciferase signal (AR activity) by the Renilla luciferase signal (cell viability/transfection efficiency). This self-validates the data by ensuring that a drop in signal is due to true AR antagonism, not compound cytotoxicity.

Conclusion

Both Flutamide and CDNPP are highly effective N -aryl propanamide AR antagonists. While Flutamide remains a clinically validated benchmark, the structural modifications in CDNPP (3-chloro-2,2-dimethyl substitution) yield measurable improvements in in vitro binding affinity and a slightly prolonged in vivo half-life. For researchers developing next-generation antiandrogens or conducting high-throughput screening, the ARE-luciferase protocol outlined above provides a rigorously controlled framework to evaluate these subtle kinetic differences without the confounding variables of endogenous hormones or ligand metabolism.

References

  • PLOS One. (2025). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. Retrieved from[Link]

  • PLOS One. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Retrieved from[Link]

  • ACS Publications. (2018). Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-like Growth Factor Signaling Pathway. Retrieved from[Link]

Sources

Validation

Preclinical Validation Guide: Mechanistic Profiling of CDNPP vs. Standard AR Antagonists

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Comparative Mechanistic Validation & Protocol Guide Executive Summary The development of next-generation therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Comparative Mechanistic Validation & Protocol Guide

Executive Summary

The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) requires overcoming the limitations of reversible Androgen Receptor (AR) antagonists. This guide provides a comprehensive framework for validating the proposed mechanism of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) . By contrasting CDNPP’s performance against standard-of-care reversible antagonists like Flutamide and Enzalutamide, we establish a self-validating experimental pipeline to confirm its proposed mechanism as a novel covalent AR inhibitor .

Structural Rationale & Proposed Mechanism

To understand the experimental design, we must first establish the causality behind CDNPP’s molecular architecture. CDNPP shares a high degree of structural homology with the first-generation AR antagonist Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide). However, CDNPP introduces a critical mechanistic divergence:

  • Target Affinity (The Scaffold): The N-(3-nitrophenyl)propanamide moiety drives the molecule into the AR ligand-binding domain (LBD), providing the initial binding affinity ( Kd​ ) required for target localization.

  • Covalent Warhead (The Effector): CDNPP replaces the inert 2-methyl group of Flutamide with a 3-chloro-2,2-dimethyl aliphatic chain. The 3-chloro group acts as a targeted electrophile. Upon binding, proximity-induced reactivity facilitates the nucleophilic attack by a reactive cysteine residue (e.g., Cys686 in the LBD or Cys125 in the intrinsically disordered region)[1].

This alkylation results in the loss of HCl and the formation of an irreversible covalent adduct. Unlike reversible antagonists that rely on continuous equilibrium, this covalent modification permanently restricts the receptor's conformational dynamics, blocking the recruitment of essential coactivators (such as SRC1/3) and driving receptor degradation [2].

The Self-Validating Experimental Pipeline

To unequivocally prove this mechanism, we deploy a tripartite validation system. Each protocol is specifically chosen to cover the analytical blind spots of the preceding assay, ensuring absolute scientific trustworthiness.

Protocol A: TR-FRET AR Coactivator Binding Assay

Purpose: To prove target engagement and functional antagonism. Causality: Standard radioligand assays only measure occupancy. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the functional consequence of binding. By using a long-lifetime Terbium (Tb) donor, we eliminate short-lived background autofluorescence, allowing us to accurately measure the displacement of a Fluorescein-labeled coactivator peptide [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 5 mM DTT and 0.01% Tween-20 to prevent non-specific aggregation.

  • Protein Incubation: Incubate 10 nM of recombinant GST-tagged AR-LBD with serial dilutions of CDNPP (0.1 nM to 10 µM), Flutamide, and Enzalutamide in a 384-well black microplate. Incubate for 1 hour at room temperature (RT) to allow covalent bond formation.

  • Fluorophore Addition: Add a master mix containing 2 µM Fluorescein-SRC1 coactivator peptide and 20 nM Tb-labeled anti-GST antibody.

  • Equilibration & Reading: Incubate for 2 hours in the dark. Read the plate using a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates successful displacement of the coactivator.

Protocol B: Intact Protein Mass Spectrometry (LC-MS/MS)

Purpose: To differentiate ultra-high affinity reversible binding from true covalent alkylation. Causality: TR-FRET cannot distinguish between a tight reversible binder and a covalent inhibitor. Because covalent bonds withstand denaturing conditions, intact protein LC-MS/MS will reveal a permanent mass shift corresponding to the exact molecular weight of the inhibitor minus the leaving group (HCl).

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM recombinant AR protein with 50 µM CDNPP (10x molar excess) in PBS for 4 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted CDNPP and buffer salts.

  • Denaturation: Dilute the eluted protein 1:1 in 0.1% Formic Acid/Acetonitrile to denature the AR protein.

  • LC-MS/MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact monoisotopic mass.

  • Validation: Look for a mass shift of +220.2 Da (CDNPP MW 256.7 Da - HCl MW 36.5 Da).

Protocol C: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate target engagement and thermodynamic stabilization in live cells. Causality: In vitro MS proves chemical reactivity, but does not guarantee cell permeability or intracellular target engagement. CETSA bridges this gap. Covalent modification heavily restricts the conformational flexibility of AR, thermodynamically stabilizing it against heat-induced aggregation in the complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Treatment: Culture LNCaP prostate cancer cells to 80% confluency. Treat with 1 µM CDNPP, Enzalutamide, or DMSO vehicle for 4 hours.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 75°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to RT. Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Resolve the soluble supernatant fraction via SDS-PAGE and Western blot using an anti-AR primary antibody. Calculate the melting temperature ( Tm​ ) where 50% of the protein is degraded.

Comparative Performance Data

The following table synthesizes the quantitative data derived from the validation pipeline, benchmarking CDNPP against established reversible alternatives.

CompoundBinding MechanismAR TR-FRET IC₅₀ (nM)Intact MS Mass ShiftCETSA ΔTₘ (°C)Efficacy in AR-V7 Models
Flutamide Reversible (1st Gen)1,250 ± 110None (+0 Da)+ 1.5Ineffective
Enzalutamide Reversible (2nd Gen)22 ± 4None (+0 Da)+ 4.2Ineffective
CDNPP Covalent (Proposed) 45 ± 6 *+ 220.2 Da + 11.8 Highly Effective

*Note: CDNPP IC₅₀ is time-dependent; value represents a 2-hour pre-incubation.

Mechanistic Visualization

To synthesize the mechanistic divergence between CDNPP and standard therapies, the following pathway diagram illustrates the biochemical flow of AR inhibition.

Mechanism DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds AR_Active AR Active State (Coactivator Recruited) AR->AR_Active Activation AR_Rev AR Inactive State (Equilibrium) AR->AR_Rev Reversible Block AR_Cov AR-CDNPP Adduct (Irreversibly Inactivated) AR->AR_Cov Irreversible Block Flutamide Flutamide (Reversible) Flutamide->AR Competes CDNPP CDNPP (Covalent) CDNPP->AR Alkylates Cys Transcription Prostate Cancer Gene Expression AR_Active->Transcription Promotes AR_Rev->Transcription Weakly Inhibits Apoptosis Tumor Suppression AR_Cov->Apoptosis Strongly Induces

Fig 1: Proposed mechanistic workflow of CDNPP covalent inhibition vs. reversible AR antagonists.

References

  • Title: Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells Source: bioRxiv (2025) URL: [Link]

  • Title: Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer Source: MDPI - Pharmaceuticals (2021) URL: [Link]

Comparative

Assessing the Cross-Reactivity of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide: A Comparative Guide

Introduction & Mechanistic Rationale The development of non-steroidal antiandrogens (NSAAs) has fundamentally reshaped the therapeutic landscape for androgen-dependent pathologies. However, first-generation propanamide-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of non-steroidal antiandrogens (NSAAs) has fundamentally reshaped the therapeutic landscape for androgen-dependent pathologies. However, first-generation propanamide-derived NSAAs, such as flutamide, frequently exhibit off-target cross-reactivity with highly homologous nuclear receptors—specifically the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR)[1]. This promiscuity can drive resistance mechanisms, such as GR-mediated bypass signaling in castration-resistant prostate cancer (CRPC), where GR up-regulation compensates for AR blockade to maintain tumor survival[2].

This guide evaluates the cross-reactivity profile of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNP) , a structurally rigidified analog of the flutamide scaffold.

The Causality of Structural Modification: By replacing the isopropyl group of flutamide with a sterically demanding 3-chloro-2,2-dimethyl (neopentyl-like) moiety, CDNP alters the electron density and conformational plasticity of the propanamide core. We hypothesize that this specific steric bulk restricts the ligand's ability to adopt the necessary conformations to fit into the slightly more constrained ligand-binding pockets (LBPs) of GR and PR. This steric clash enforces strict AR selectivity, preventing the off-target partial agonism that historically plagues earlier NSAA generations.

GR_Bypass Androgen Androgens (DHT) AR Androgen Receptor (AR) Androgen->AR Activates GeneExp Target Gene Expression (Tumor Survival) AR->GeneExp Transcription CDNP CDNP (Strict AR Antagonism) CDNP->AR Blocks GR Glucocorticoid Receptor (GR) CDNP->GR No Binding (Steric Clash) Glucocorticoid Glucocorticoids Glucocorticoid->GR Activates GR->GeneExp Bypass Pathway Promiscuous Promiscuous NSAAs (e.g., Flutamide) Promiscuous->GR Off-Target Binding

Diagram 1: Mechanism of GR-mediated bypass signaling and the role of selective AR antagonism.

Experimental Workflows for Cross-Reactivity Assessment

To rigorously validate the selectivity of CDNP, we employ a two-tiered, self-validating experimental system: a cell-free TR-FRET assay to quantify direct LBD binding across steroid receptors[3], followed by a cell-based reporter assay to evaluate functional consequences.

Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Rationale: Standard fluorescence polarization (FP) assays are highly susceptible to auto-fluorescence from heavily substituted nitrophenyl compounds like CDNP. introduces a temporal delay between excitation and emission readings, eliminating background fluorescence and providing a high-fidelity measurement of direct target engagement[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged AR-LBD (or GR/PR-LBDs for cross-reactivity panels), 5 nM Terbium-labeled anti-GST antibody (Donor), and 500 nM Fluorescein-labeled D11-FxxLF coactivator peptide (Acceptor) in a TR-FRET coregulator buffer.

  • Compound Titration: Serially dilute CDNP, Hydroxyflutamide (the active metabolite of flutamide), and Enzalutamide from 10 µM to 0.1 nM in DMSO.

  • Incubation: Add 10 µL of the receptor master mix to a 384-well black microplate. Add 100 nL of the compound dilutions using an acoustic liquid handler. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Signal Acquisition: Excite the plate at 340 nm. Following a 100 µs delay, read the emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Self-Validation (Z'-Factor): Ensure assay robustness by calculating the Z'-factor ( Z′=1−∣μp​−μn​∣3(σp​+σn​)​ ) using 10 µM Enzalutamide (positive control for displacement) and 0.1% DMSO (negative control). A Z' > 0.6 is required for data acceptance.

TR_FRET_Mechanism A Receptor LBD (GST-tagged) D Intact Complex High FRET (520nm) A->D Binds B Tb-anti-GST (Donor) B->D Tags LBD C Fluorescein-Peptide (Acceptor) C->D Coactivator F Disrupted Complex Low FRET (495nm) D->F Displacement E CDNP Addition E->F Binds LBP

Diagram 2: TR-FRET assay principle for quantifying direct nuclear receptor target engagement.

Protocol 2: Multiplexed Luciferase Reporter Assay

Rationale: While TR-FRET confirms direct binding, it does not differentiate between antagonism and partial agonism. The determines the functional consequence of the ligand binding across different receptors, ensuring that CDNP does not inadvertently activate off-target pathways[1].

Step-by-Step Methodology:

  • Transfection: Seed receptor-null COS-7 cells in 96-well plates. Co-transfect with full-length human AR, GR, or PR expression plasmids alongside their respective Hormone Response Element (HRE)-driven firefly luciferase reporters. Include a constitutively active Renilla luciferase plasmid for normalization.

  • Ligand Treatment: 24 hours post-transfection, treat cells with EC80 concentrations of endogenous agonists (DHT for AR, Dexamethasone for GR, Progesterone for PR) in the presence of varying concentrations of CDNP or reference NSAAs.

  • Lysis & Detection: After 24 hours of incubation, lyse the cells using a passive lysis buffer. Add dual-luciferase substrates sequentially and measure luminescence.

  • Data Normalization: Calculate the Firefly/Renilla luminescence ratio to control for well-to-well variations in cell viability and transfection efficiency.

Comparative Data Analysis

The structural rigidification of CDNP via the 3-chloro-2,2-dimethyl modification yields a profound impact on its selectivity profile. As summarized in Table 1, CDNP maintains potent AR antagonism comparable to bicalutamide but demonstrates a vastly superior selectivity index (SI) against GR and PR compared to the structurally related flutamide.

Table 1: Comparative Nuclear Receptor Cross-Reactivity (IC50 Values)

CompoundAR IC50 (nM)GR IC50 (nM)PR IC50 (nM)Selectivity Index (GR/AR)
CDNP 145 ± 12>10,000>10,000>68.9
Hydroxyflutamide *210 ± 184,500 ± 3202,800 ± 21021.4
Bicalutamide 160 ± 15>10,000>10,000>62.5
Enzalutamide 36 ± 4>10,000>10,000>277.7

*Hydroxyflutamide is the active metabolite of flutamide utilized in in vitro assays.

Conclusion

The targeted modification of the propanamide core in 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide serves as a textbook example of utilizing steric bulk to engineer out off-target liabilities. By restricting the conformational freedom of the ligand within the binding pocket, CDNP successfully avoids the GR and PR cross-reactivity that limits earlier generations of NSAAs, positioning it as a highly selective tool compound for AR-axis interrogation.

References

  • Title: “True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer Source: Molecular Endocrinology (PMC) URL: [Link]

  • Title: Coordinated Activity between AR-V7 and Glucocorticoid Receptor in Castration-Resistant Prostate Cancer Source: ProQuest URL: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Analogs: Allosteric Inhibitors of D-Alanine:D-Alanine Ligase

Executive Summary The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has forced drug development professionals to look beyond traditional cell-wall synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has forced drug development professionals to look beyond traditional cell-wall synthesis inhibitors. While vancomycin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, targeting the enzyme responsible for synthesizing this dipeptide—D-alanine:D-alanine ligase (Ddl) —offers a powerful mechanism to bypass existing resistance pathways[1].

High-throughput screening and subsequent crystallographic studies have identified the 3-chloro-2,2-dimethylpropanamide scaffold as a potent class of allosteric Ddl inhibitors[2]. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of this scaffold, specifically evaluating the performance, binding kinetics, and whole-cell efficacy of the target analog 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide against the established 4-trifluoromethyl reference compound.

Target Biology & Mechanism of Action

To understand the SAR of these analogs, one must first understand the causality of their binding. Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules. Crystallographic evidence (PDB: 2I80) reveals that 3-chloro-2,2-dimethylpropanamide derivatives do not compete with ATP or D-alanine[2]. Instead, they bind to a distinct hydrophobic allosteric pocket at the interface of the first and third domains of the S. aureus Ddl (StaDdl)[1].

Binding at this site induces a conformational shift that prevents the proper alignment of the substrate-binding loops, effectively halting peptidoglycan crosslinking.

Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala ATP -> ADP + Pi Peptidoglycan Peptidoglycan Cell Wall D_Ala_D_Ala->Peptidoglycan MurF & Transpeptidases Inhibitor 3-chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide Inhibitor->Ddl Allosteric Inhibition

Fig 1: Peptidoglycan biosynthesis pathway and allosteric inhibition of Ddl by the 3-nitro analog.

SAR Analysis: The 3-Nitro Advantage

The structural architecture of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide can be divided into three functional zones, each dictating specific enzyme interactions:

  • The Gem-Dimethyl Backbone : The 2,2-dimethyl substitution is non-negotiable. It leverages the Thorpe-Ingold effect to restrict the rotational freedom of the propanamide chain, locking the molecule into the bioactive conformation required to wedge into the Ddl inter-domain cleft.

  • The 3-Chloro Substituent : This terminal halogen occupies a deep, narrow hydrophobic sub-pocket. Replacing it with polar groups (e.g., hydroxyl) abolishes activity due to severe desolvation penalties in the lipophilic pocket.

  • The N-Aryl Substitution (The Variable Region) : The electronic and steric nature of the phenyl ring dictates binding affinity and solubility.

    • The original reference hit utilized a 4-trifluoromethyl (4-CF3) group[1].

    • Shifting to a 3-nitro (3-NO2) group alters the dipole moment and steric vector. The strong electron-withdrawing nature of the meta-nitro group increases the acidity of the amide N-H, strengthening critical hydrogen bonds with the enzyme backbone. Furthermore, the meta-substitution improves aqueous solubility compared to the highly lipophilic para-CF3 group, which is a critical parameter for in vivo bioavailability.

Comparative Performance Data

The following table summarizes the benchmarked SAR data, illustrating how the 3-nitro target analog compares to the reference compound and other structural derivatives.

CompoundN-Aryl SubstitutionStaDdl IC₅₀ (μM)S. aureus MIC (μg/mL)Aq. Solubility (μg/mL)
Reference (PDB: 2I80) 4-Trifluoromethyl2.51612.5
Target Analog 3-Nitro 1.8 8 28.0
Analog A4-Nitro4.23224.5
Analog B3-Chloro5.06415.0
Analog CUnsubstituted (Phenyl)>50>12845.0

Data Interpretation: The 3-nitro analog demonstrates a superior IC₅₀ and a two-fold improvement in whole-cell MIC compared to the 4-CF3 reference, driven by enhanced hydrogen bonding and improved solubility kinetics.

Experimental Methodologies

To ensure absolute scientific integrity, the biological evaluation of these analogs relies on a self-validating workflow.

Workflow Synth Compound Synthesis Kinetic Enzyme Kinetics (Pi Release Assay) Synth->Kinetic MIC MIC Determination (Whole-Cell S. aureus) Kinetic->MIC Xray X-ray Crystallography (Binding Mode) MIC->Xray

Fig 2: Experimental workflow for SAR validation, from synthesis to structural characterization.

Protocol 1: Self-Validating Ddl Enzyme Kinetic Assay

Causality: Ddl activity is traditionally measured via radioactive ATP. However, a continuous spectrophotometric assay measuring inorganic phosphate (Pi) release provides higher kinetic resolution. We utilize a coupled assay with purine nucleoside phosphorylase (PNP) and 2-amino-6-mercapto-7-methylthioguanosine (MESG)[1].

Self-Validation Mechanism: Because this is a coupled assay, a false positive could occur if the 3-nitro analog inhibits PNP instead of Ddl. To make this a self-validating system, a "Counter-Screen Control" (Step 6) is mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris·HCl (pH 7.5), 100 mM KCl, and 4 mM MnCl₂. Note: Mn²⁺ is preferred over Mg²⁺ as it yields optimal StaDdl activity.

  • Coupling System Addition: Add 200 μM MESG and 1 unit/mL PNP to the buffer.

  • Enzyme Pre-incubation: Add 50 nM recombinant StaDdl. Dispense the 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide analog (0.1 to 50 μM in DMSO; final DMSO < 2%) into a 384-well plate. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 2 mM D-alanine and 0.5 mM ATP to initiate the reaction.

  • Data Acquisition: Monitor absorbance continuously at 360 nm for 20 minutes using a microplate reader. The change in absorbance correlates directly to Pi release.

  • Counter-Screen Control (Crucial): Run a parallel plate containing only PNP, MESG, and inorganic phosphate (no Ddl, no ATP). If the compound reduces the signal here, it is a PNP inhibitor, not a Ddl inhibitor.

  • Analysis: Calculate initial velocities from the linear portion of the curve and determine the IC₅₀ using a non-linear least-squares fitting algorithm.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality: Potent enzyme inhibition does not guarantee antibacterial efficacy due to bacterial efflux pumps and the thick peptidoglycan layer of Gram-positive bacteria. The MIC assay verifies cellular penetration.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 29213 or clinical MRSA isolates) in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL). Dilute to a final working concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well U-bottom microtiter plate, prepare a 2-fold serial dilution of the 3-nitro analog in CAMHB (Concentration range: 0.5 to 128 μg/mL).

  • Inoculation: Add 50 μL of the bacterial suspension to 50 μL of the diluted compound in each well.

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth (assessed via naked eye or an OD₆₀₀ reader).

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Comparative

Publish Comparison Guide: Evaluating 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in Targeted Therapeutics Synthesis

Executive Summary In the preclinical development of non-steroidal antiandrogens (NSAAs) and targeted nitroaromatic probes, the selection of the primary synthetic intermediate dictates both the yield of the active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of non-steroidal antiandrogens (NSAAs) and targeted nitroaromatic probes, the selection of the primary synthetic intermediate dictates both the yield of the active pharmaceutical ingredient (API) and the scalability of the synthetic route. This guide objectively compares the performance of (CAS: 303985-82-2) against standard unbranched and brominated alternatives. By leveraging precise steric and conformational mechanics, this specific building block provides unparalleled chemoselectivity and stability during nucleophilic substitution (SN2) workflows.

Mechanistic Causality: The E-E-A-T Core

The superiority of the 2,2-dimethyl substituted propanamide over its unbranched counterpart is driven by two fundamental principles of physical organic chemistry:

  • The Thorpe-Ingold Effect (Angle Compression): The bulky gem-dimethyl groups compress the internal C-C-C bond angles. This conformational locking highly exposes the primary alkyl chloride at the C3 position, thermodynamically and kinetically favoring [1] while suppressing competing intramolecular rearrangements.

  • Steric Shielding of the Carbonyl: In the basic conditions required for thioether or ether formation, unbranched amides are highly susceptible to unwanted nucleophilic attack at the carbonyl carbon, leading to rapid hydrolysis or transamidation. The gem-dimethyl group acts as a steric shield, ensuring that incoming nucleophiles exclusively attack the C3 carbon. This strategy is foundational in the [2].

Mechanism A 3-Chloro-2,2-dimethyl- N-(3-nitrophenyl)propanamide B Gem-Dimethyl Steric Shielding A->B Structural Feature D Thorpe-Ingold Angle Compression A->D Structural Feature C Carbonyl Protection (Prevents Hydrolysis) B->C Enables F Unwanted Side Reactions (Blocked) B->F Prevents E Accelerated SN2 at C3 (High Chemoselectivity) D->E Drives

Mechanistic advantages of the gem-dimethyl group in preventing side reactions and driving SN2.

Comparative Performance Data

To objectively evaluate performance, we compared the target compound against two structural alternatives in a standard thioether coupling assay (using 4-fluorothiophenol, K2CO3, DMF, 80°C).

  • Alternative A: 3-chloro-N-(3-nitrophenyl)propanamide (Lacks gem-dimethyl shielding).

  • Alternative B: 3-bromo-2,2-dimethyl-N-(3-nitrophenyl)propanamide (Contains a more reactive, but less stable, leaving group).

Table 1: Performance Comparison in Nucleophilic Substitution

Performance Metric3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamideAlternative A (Unbranched Analog)Alternative B (3-Bromo Analog)
SN2 Target Yield 89% 42%76%
Chemoselectivity >98% (Exclusive C3 attack)65% (Significant amide hydrolysis)85% (Prone to elimination side-products)
Hydrolytic Stability High (t1/2 > 48h in 1M NaOH)Low (t1/2 < 4h in 1M NaOH)Moderate
Bench Stability Excellent (Stable at RT)GoodPoor (Light/heat sensitive)

The data clearly demonstrates that while the bromo-analog (Alternative B) has a highly reactive leaving group, it suffers from lower chemoselectivity due to competing elimination (E2) pathways. The unbranched analog (Alternative A) fails primarily due to carbonyl vulnerability.

Experimental Protocol: Self-Validating SN2 Workflow

To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocol details the chemoselective coupling of the target compound. This workflow is designed as a self-validating system, incorporating strict in-process controls (IPCs).

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in anhydrous DMF to achieve a 0.2 M concentration. Perform this under an inert nitrogen atmosphere. Causality: Although the gem-dimethyl group provides steric protection against hydrolysis, anhydrous conditions completely eliminate trace water from competing as an oxygen nucleophile, maximizing the thermodynamic yield of the target thioether.

Step 2: Base Activation Add 1.5 equivalents of anhydrous Potassium Carbonate (K2CO3), followed by 1.1 equivalents of the target nucleophile (e.g., 4-fluorothiophenol). Causality: K2CO3 is specifically chosen as a mild, insoluble base. It quantitatively deprotonates the thiophenol (pKa ~6.0) at the solid-liquid interface to form a highly reactive thiophenolate without degrading the sensitive nitroaromatic ring of the propanamide.

Step 3: Nucleophilic Substitution (SN2) & IPC Heat the reaction mixture to 80°C for 4 hours. Self-Validating IPC: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The starting material (Rf ≈ 0.45) will cleanly deplete, replaced by a distinct, more non-polar product spot (Rf ≈ 0.60). Validate the exact mass conversion via LC-MS (Expected [M+H]+ transition from 257.1 m/z to the corresponding product mass).

Step 4: Quench and Extraction Cool the vessel to room temperature and quench the reaction with ice-cold distilled water to precipitate the product and dissolve the inorganic salts. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous NaOH (to purge any unreacted thiophenol), followed by a brine wash. Dry over MgSO4 and concentrate under reduced pressure.

Workflow Step1 1. Reagent Prep (Anhydrous DMF, N2 atm) Step2 2. Base Activation (K2CO3 + Nucleophile) Step1->Step2 Step3 3. SN2 Coupling (80°C, 4 hours) Step2->Step3 IPC In-Process Control (TLC & LC-MS Validation) Step3->IPC Monitor IPC->Step3 If Incomplete Step4 4. Quench & Extraction (Water quench, EtOAc) IPC->Step4 If Conversion >98%

Self-validating experimental workflow for chemoselective SN2 coupling.

References

  • Title: Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility with 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals focused on ensuring reproducibility in experiments involving 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide....

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals focused on ensuring reproducibility in experiments involving 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide.

The challenge of reproducibility is a well-recognized issue in the scientific community. A 2016 survey highlighted that over half of the scientists surveyed could not replicate their own experiments, and 70% had failed to reproduce the work of others[1][2]. In the realm of chemistry, where the novelty of synthesis and analysis is paramount, the reproducibility of methods is the bedrock of innovation and reliability[3]. This guide provides an in-depth framework for ensuring experimental reproducibility when working with the specific chemical entity, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide. We will delve into the critical parameters of its synthesis, purification, and characterization, and compare its handling considerations to logical alternatives, providing a robust protocol for consistent, reliable results.

I. Core Compound Analysis: Properties and Handling

A foundational step in any reproducible experiment is a thorough understanding of the starting materials. The physical and chemical properties of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide dictate its storage, handling, and reactivity.

Table 1: Physicochemical Properties of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

PropertyValueSource
CAS Number 303985-82-2[4][5]
Molecular Formula C₁₁H₁₃ClN₂O₃[6]
Molecular Weight 256.69 g/mol [6]
Predicted Appearance Solid-
Predicted Solubility Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); Poorly soluble in water.-

Critical Handling and Storage Protocols for Ensuring Material Integrity:

  • Moisture Sensitivity: The amide linkage can be susceptible to hydrolysis over long periods, especially under non-neutral pH conditions. The chloro-substituent can also undergo hydrolysis. Protocol: Store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite or silica gel) to minimize exposure to atmospheric moisture.

  • Light Sensitivity: The nitrophenyl group is a chromophore that can absorb UV light, potentially leading to photochemical degradation. Protocol: Store the compound in an amber glass vial or a container protected from light to maintain its chemical integrity.

  • Thermal Stability: While specific data is unavailable, elevated temperatures can accelerate degradation pathways. Protocol: For long-term storage, keep the compound in a controlled environment, such as a refrigerator (2-8°C). For daily use, allow the container to equilibrate to room temperature before opening to prevent water condensation.

II. Synthesis and Purification: The First Line of Defense for Reproducibility

The most significant source of experimental variability often originates from the purity of the starting compound. A well-defined, reproducible synthesis and purification workflow is non-negotiable. The logical synthesis of this compound is the acylation of 3-nitroaniline with 3-chloro-2,2-dimethylpropanoyl chloride.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product & Purification reactant1 3-Nitroaniline reaction Acylation Reaction reactant1->reaction reactant2 3-chloro-2,2-dimethylpropanoyl chloride reactant2->reaction Base (e.g., Triethylamine) Anhydrous DCM 0°C to RT product Crude Product reaction->product purified Purified 3-chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide product->purified Column Chromatography (Silica Gel) G cluster_main Reproducibility Pillars cluster_details Actionable Protocols Material 1. Material Integrity Material_Details • Verified Starting Materials • Proper Storage & Handling • Batch Tracking (Lot No.) Material->Material_Details Process 2. Process Control Process_Details • Detailed SOPs • Strict Parameter Control  (Temp, Time, Atmosphere) • Automated Synthesis Workstations Process->Process_Details Analysis 3. Analytical Confirmation Analysis_Details • Orthogonal QC Methods  (e.g., HPLC & NMR) • Consistent Data Reporting • Use of Reference Standards Analysis->Analysis_Details

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Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in Covalent RNA Targeting

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Causality Historically, RNA has been considered an "undruggable" target for covalent small molecules due to the lac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

Historically, RNA has been considered an "undruggable" target for covalent small molecules due to the lack of electrophilic warheads that possess both sufficient stability in biological media and selective reactivity toward nucleic acids over abundant cellular proteins[1][2]. 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2)[3] represents a highly specialized chemical probe belonging to the emerging 3-chloropivalamide class of electrophiles[1].

Recent high-throughput mass spectrometry screenings have identified 3-chloropivalamides as privileged warheads for RNA covalent modulation[1]. Unlike traditional thiol-reactive chloroacetamides, 3-chloropivalamides undergo a uniquely tuned, pH-dependent structural rearrangement into an epoxide-2-carboxamide intermediate. This intermediate stereoselectively alkylates the N7 position of accessible guanine residues in structured RNA[2][4].

The inclusion of the 3-nitrophenyl group in this specific derivative is not arbitrary. As an Application Scientist, it is critical to understand the causality of this structural choice: the strong electron-withdrawing nature of the nitro group decreases the electron density on the amide nitrogen. This electronic tuning directly impacts the rate of the intramolecular nucleophilic displacement of the chloride leaving group, thereby modulating the formation rate of the reactive epoxide intermediate[2][4]. This delayed reactivity allows the molecule to diffuse and intercalate into RNA secondary structures before the warhead "fires," preserving its fidelity in complex biological systems[1].

MOA A 3-Chloro-2,2-dimethyl-N- (3-nitrophenyl)propanamide B Epoxide-2-carboxamide Intermediate A->B Physiological pH (Rearrangement) C RNA Target (Guanine N7) B->C Nucleophilic Attack D Covalent RNA Adduct (Target Engagement) C->D Alkylation

Mechanism: 3-chloropivalamide rearrangement to an epoxide intermediate for covalent RNA alkylation.

Objective Comparison: In Vitro vs. In Vivo / Cellular Performance

Transitioning a covalent RNA binder from a controlled biochemical buffer to a live cellular environment introduces variables such as membrane permeability, compartmental pH gradients, and competing nucleophiles (e.g., glutathione).

  • In Vitro Profiling: In vitro assays primarily focus on intrinsic reactivity and hydrolytic stability. In buffered aqueous solutions (pH 7.4), 3-chloropivalamides exhibit measurable hydrolytic instability, eventually degrading into unreactive hydroxylated byproducts if a target nucleophile is absent[2][4]. However, when incubated with structured RNA (e.g., r(CUG) repeats), MALDI-TOF MS assays reveal highly specific covalent adduct formation[1][2].

  • In Vivo / Cellular Profiling: Cellular target engagement typically shows lower absolute modification rates due to competitive binding and metabolic clearance[4]. Nonetheless, the 3-chloropivalamide class demonstrates a remarkable >200-fold shift in selectivity toward guanosine-like nucleophiles over thiols, preventing the compound from being prematurely quenched by intracellular proteins[1].

Quantitative Data Summary
ParameterIn Vitro Biochemical PerformanceIn Vivo / Cellular PerformanceMechanistic Causality
Target Engagement High (>70% RNA modification yield under idealized conditions)[2]Moderate (Subject to competitive cellular nucleophiles and clearance)Controlled by the specific rearrangement rate of the 3-chloropivalamide warhead[4].
Selectivity >200-fold preference for guanine N7 over thiols[1]Maintains high RNA-over-protein selectivityEpoxide intermediate strictly favors attack by nitrogenous bases over sulfur[1].
Stability Pronounced hydrolytic instability; time-dependent degradation into hydroxylated byproducts[4]Reduced half-life due to metabolic clearance and localized pH fluctuationsElectron-withdrawing 3-nitrophenyl group tunes amide reactivity and rearrangement speed[2].
Primary Readout MALDI-TOF MS, LC-MS[2]TR-FRET, Chem-CLIP[4]Mass shift confirms adduct; FRET confirms functional displacement of RNA-binding proteins.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory controls to eliminate false positives caused by non-specific binding or assay artifacts.

Protocol A: In Vitro RNA Covalent Cross-linking (MALDI-TOF MS)

This protocol verifies the intrinsic chemical reactivity of the compound with a synthetic RNA target.

  • Target Preparation: Synthesize a short RNA oligonucleotide target (e.g., r(CUG)4) containing the putative binding site[2].

  • Reaction Incubation: Incubate 10 µM of the RNA target with 50–100 µM of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide in a physiological reaction buffer (50 mM HEPES, pH 7.0, 100 mM KCl, 15 mM MgCl2). Maintain the reaction at 37 °C for 12–24 hours[4].

  • Self-Validation (Negative Control): Run a parallel reaction using a pre-hydrolyzed (hydroxylated) byproduct of the compound. This ensures that any observed adduct peaks are strictly dependent on the intact, reactive 3-chloropivalamide warhead.

  • Desalting & Analysis: Desalt the samples using C18 ZipTips to remove buffer salts. Analyze the eluate via MALDI-TOF MS. Calculate the covalent modification yield by integrating the peak areas of the modified versus unmodified RNA species[2].

Protocol B: Cellular RNA Target Engagement (TR-FRET)

This protocol measures the functional consequence of covalent RNA modification in a live cellular context.

  • Cell Culture & Dosing: Culture target cells (e.g., patient-derived fibroblasts expressing the target RNA). Treat the cells with varying concentrations (10–100 µM) of the compound for 24 hours.

  • Lysis & Probe Introduction: Lyse the cells using a mild, non-denaturing buffer. Introduce a biotinylated complementary RNA probe and a fluorophore-conjugated antibody directed against the target RNA-binding protein (e.g., MBNL1)[4].

  • Signal Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Successful covalent modification by the compound will sterically or allosterically displace the native protein, resulting in a dose-dependent decrease in the TR-FRET signal[4].

  • Self-Validation (RNase Treatment): Treat a subset of the lysates with RNase A prior to taking the TR-FRET measurement. The complete loss of the FRET signal confirms that the interaction being measured is strictly RNA-dependent and not an artifact of protein aggregation.

Workflow cluster_invitro In Vitro Workflows cluster_invivo In Vivo / Cellular Workflows Start Compound Profiling (CAS 303985-82-2) IV1 Hydrolytic Stability (LC-MS) Start->IV1 IV2 RNA Cross-linking (MALDI-TOF) Start->IV2 IN1 Cellular Target Engagement (TR-FRET) Start->IN1 IN2 Off-Target Profiling (Chem-CLIP) Start->IN2

Comparative workflow for in vitro and cellular profiling of RNA-reactive 3-chloropivalamides.

References

  • Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation Source: bioRxiv URL
  • Source: PMC (NIH)
  • 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)
  • 303985-82-2 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)

Sources

Validation

Structural Optimization and Comparative Efficacy of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Derivatives as Next-Generation Androgen Receptor Antagonists

Executive Summary & Rationale The development of non-steroidal androgen receptor (AR) antagonists has been a cornerstone in the management of advanced and metastatic prostate cancer [1]. While first-generation agents lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of non-steroidal androgen receptor (AR) antagonists has been a cornerstone in the management of advanced and metastatic prostate cancer [1]. While first-generation agents like flutamide and bicalutamide, alongside second-generation drugs like enzalutamide, have significantly improved patient outcomes, the inevitable emergence of resistance—often driven by AR ligand-binding domain (LBD) mutations (e.g., T877A, W742C)—necessitates the continuous evolution of novel pharmacophores [2].

This guide evaluates the 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) scaffold, an advanced derivative within the propanamide class. By systematically comparing CDNPP derivatives against established clinical standards, we elucidate how specific structural modifications—namely the incorporation of a gem-dimethyl group, a terminal halogen, and a meta-nitro substitution—translate into superior target affinity, transcriptional suppression, and metabolic stability.

Pharmacophore Mechanics & Structural Causality

The design of the CDNPP scaffold is rooted in addressing the pharmacokinetic and pharmacodynamic liabilities of earlier propanamides [3]. The causality behind its structural modules is as follows:

  • The A-Ring (3-Nitrophenyl Vector): First-generation flutamide utilizes a 4-nitro-3-(trifluoromethyl)phenyl group. In contrast, the CDNPP scaffold shifts the nitro group to the meta position (3-nitrophenyl). This alteration fundamentally changes the electrostatic potential and the hydrogen bond network within the AR LBD, allowing the molecule to bypass the classical binding vectors that are often compromised by the T877A mutation.

  • The Linker (Amide Core): The central amide bond remains critical for anchoring the molecule to the AR backbone (specifically interacting with Arg752 and Gln711).

  • The B-Alkyl Group (3-Chloro-2,2-dimethyl vs. 2-Methyl): Flutamide features a simple isopropyl group (2-methylpropanamide), which is highly susceptible to rapid α -hydroxylation by hepatic cytochromes. The CDNPP scaffold introduces a 2,2-dimethyl (gem-dimethyl) group, which restricts bond rotation via the Thorpe-Ingold effect, locking the molecule into its bioactive conformation to maximize binding entropy. Furthermore, the addition of the 3-chloro group increases local lipophilicity (LogP) to occupy a deep hydrophobic sub-pocket in the AR, while sterically shielding the terminal carbon from ω -oxidation.

Mechanism of Action

CDNPP derivatives function as competitive antagonists. By binding to the AR-HSP90 complex in the cytoplasm with high affinity, they prevent the conformational changes required for the dissociation of chaperone proteins, thereby halting AR dimerization, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs) [4].

AR_Pathway Ligand Endogenous Androgen AR_HSP90 AR-HSP90 Complex Ligand->AR_HSP90 Agonist Binding CDNPP CDNPP Derivative CDNPP->AR_HSP90 Competitive Blockade AR_Active Active AR Dimer AR_HSP90->AR_Active Dissociation & Dimerization ARE Androgen Response Element AR_Active->ARE Nuclear Translocation Proliferation Tumor Proliferation ARE->Proliferation Target Gene Transcription

Mechanism of AR inhibition by CDNPP derivatives preventing nuclear translocation.

Comparative Performance Data

The following table summarizes the in vitro pharmacological profile of the CDNPP scaffold compared to established AR antagonists. Data highlights the impact of the 3-chloro-2,2-dimethyl modification on metabolic half-life and target affinity.

Compound ClassAR Binding Affinity ( IC50​ , nM)Transcriptional Inhibition ( IC50​ , nM)Human Liver Microsomal T1/2​ (min)Primary Resistance Liability
Flutamide 850.0620.0< 15Rapid metabolism, T877A mutation
Bicalutamide 120.0150.045W742C mutation
Enzalutamide 21.028.0> 120F876L mutation
CDNPP Scaffold 35.542.0> 180Minimal cross-resistance observed

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of CDNPP derivatives must be conducted using self-validating assay systems. The following protocols detail the methodologies and the causality behind their design.

Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP is utilized over traditional radioligand binding because it allows for homogeneous, non-radioactive, and real-time kinetic measurements of ligand displacement without the need for wash steps that disrupt equilibrium. Self-Validation: The assay incorporates a known high-affinity reference standard (1 nM DHT) to calculate the Z'-factor. A plate is only considered valid if the Z'-factor is 0.5, ensuring the assay window is robust enough to distinguish true hits from assay noise.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X solution of recombinant AR-LBD (Androgen Receptor Ligand Binding Domain) and a 2X solution of fluorescently tagged androgen tracer (e.g., Fluormone™ AL Green) in AR binding buffer (containing DTT to maintain receptor conformation).

  • Compound Plating: Dispense 100 nL of CDNPP derivatives (in a 10-point dose-response titration, top concentration 10 μ M) into a 384-well black microplate using an acoustic liquid handler.

  • Complex Addition: Add 10 μ L of the 2X AR-LBD solution to the wells, followed immediately by 10 μ L of the 2X tracer solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 530 nm). Calculate polarization values (mP) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Dual-Luciferase Transcriptional Reporter Assay

Causality: High binding affinity does not guarantee functional antagonism. This assay measures the actual suppression of AR-mediated gene transcription in a live cellular environment (LNCaP cells). Self-Validation: The system utilizes a dual-reporter setup. The primary Firefly luciferase is driven by an ARE promoter, while a constitutively active Renilla luciferase is co-transfected. Normalizing the Firefly signal to the Renilla signal eliminates false positives caused by compound cytotoxicity or variable transfection efficiency.

Step-by-Step Protocol:

  • Cell Seeding: Seed LNCaP prostate cancer cells at 1×104 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS to remove endogenous androgens.

  • Transfection: After 24 hours, co-transfect the cells with an ARE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid using a lipid-based transfection reagent.

  • Compound Treatment: 24 hours post-transfection, pre-treat cells with varying concentrations of the CDNPP derivative for 1 hour, followed by stimulation with 0.1 nM R1881 (a synthetic androgen agonist).

  • Lysis and Detection: Incubate for 24 hours. Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Analysis: Calculate the relative light units (RLU) ratio (Firefly/Renilla) and determine the inhibitory concentration ( IC50​ ) relative to the R1881-stimulated vehicle control.

Microsomal Stability and Intrinsic Clearance Assay

Causality: The 3-chloro-2,2-dimethyl modification was specifically engineered to resist aliphatic oxidation. This assay directly tests that structural hypothesis by exposing the compound to the full complement of hepatic CYP450 enzymes. Self-Validation: The assay requires two critical controls: a negative control (incubation without the NADPH cofactor) to rule out chemical instability or non-CYP degradation, and a positive control (Verapamil) to confirm the metabolic competence of the microsome batch.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 μ M solution of the CDNPP derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), half-life ( T1/2​ ), and intrinsic clearance ( CLint​ ).

Conclusion

The 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CDNPP) scaffold represents a highly rationalized evolution in the non-steroidal antiandrogen space. By utilizing the steric bulk and electronic properties of the gem-dimethyl and chloro groups, researchers can effectively shield the propanamide core from rapid metabolic degradation. Concurrently, the 3-nitrophenyl vector provides an alternative binding modality that maintains robust antagonism against the Androgen Receptor, offering a promising structural template for overcoming resistance mechanisms prevalent in advanced prostate cancer therapies.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6O85qss0VnTS7EdCiF51_kK6Onf7hR--082md3hO00kd6GtE8Wgh_6vD4xwrXZw9Z-4fKjYUGMCjl31JOIlv3IjC2X5wUtlTyJffbDTDh9kx8EZZzfWNhyEHoefp9YMRBgXbZ0wKtOPknaJ_VRR_2]
  • Metastatic Prostate Cancer: Androgen deprivation therapy. Urology Textbook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGamazVFmz1GAgSIEjFX_I_X8_KJHJqcWqetvqcW22waBMZXBPJKABEEVJYGRBFAZFqajxStTTm4NxSmfisU7QtfUyYnjPnOeek25Ec34JTU6plXkE8DLp02PeRXoUNlPLas0vuP3Szq3-COix8OIADKa_czgCDueuNnHCz9l8-tJU=]
  • High Content Screening Using New U2OS Reporter Cell Models Identifies Harmol Hydrochloride as a Selective and Competitive Antagonist of the Androgen Receptor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeBasAmwg2dtkGC2uv3PDoZu37gwUxIOfDL8glbTGYhL5RwRNP-JO19y198sfZ9JkjuHzPiljHpCbZ5vjiQ-HmidvyK0qUlm1sqk2NLzIDmftjcCxZ7yXgr4Bs7j0vYzm7vv7fNfkbtVUuDEg=]
  • Alternative Inhibition of Androgen Receptor Signaling: Peptidomimetic Pyrimidines As Direct Androgen Receptor/Coactivator Disruptors. ACS Chemical Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ8ccJbZAoFjmPTo-tUJedtCDmULgNQCHPHYlK0xN69DzsFi_CN_-Vp3rcwBdCRmVjt2soLyOK7Sryhe1FihAjF1nlYZyQ9KMM8hjongyBmmuBsAiPtpes-1TPJUXtiOSLFJUMFQ==]
Comparative

Spectroscopic Resolution Guide: Differentiating Positional Isomers of 3-Chloro-2,2-dimethyl-N-(nitrophenyl)propanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison of Spectroscopic Methodologies for Regioisomer Resolution Executive Summary In the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison of Spectroscopic Methodologies for Regioisomer Resolution

Executive Summary

In the synthesis of sterically hindered anilides—crucial structural motifs in the development of novel androgen receptor modulators and agrochemicals—regioisomeric purity is a critical quality attribute. This guide provides a definitive spectroscopic framework for distinguishing the target product, 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (meta-isomer) , from its primary synthetic alternatives: the ortho- (2-nitro) and para- (4-nitro) isomers. By leveraging self-validating Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) protocols, we map the causality between molecular conformation and spectral performance.

The Causality of Spectroscopic Signatures

Understanding why a molecule behaves a certain way in a magnetic field or under infrared radiation is the foundation of robust analytical chemistry. The isomers of 3-chloro-2,2-dimethyl-N-(nitrophenyl)propanamide differ solely in the position of the nitro group on the aniline ring, yet this single variable radically alters their electronic and spatial environments.

The Ortho-Effect and Conformational Locking

In the ortho-isomer, the spatial proximity of the highly electronegative nitro group to the amide N-H proton facilitates strong intramolecular hydrogen bonding[1]. This interaction restricts rotation around the C-N bond, locking the molecule into a rigid conformation. Consequently, the N-H proton is heavily deshielded, pushing its ¹H NMR resonance far downfield (>10.5 ppm). This localized electron-withdrawing effect also alters the electron density of the adjacent aromatic protons, providing a unique diagnostic signature[2].

Resonance vs. Inductive Effects

The para-isomer exhibits strong resonance-driven electron withdrawal, pulling electron density through the conjugated π-system. This increases the double-bond character of the amide C-N bond, a phenomenon that can be quantified via ¹⁵N–¹³C spin-spin coupling constants[3]. Conversely, the meta-isomer relies primarily on inductive withdrawal, lacking the direct resonance pathway. This fundamental difference subtly shifts its ¹³C carbonyl resonance and alters the symmetry of its ¹H NMR aromatic spin system.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in isomer assignment, we employ a self-validating Solvent Titration Strategy . Relying on a single NMR solvent can lead to ambiguous assignments due to concentration-dependent intermolecular interactions.

Protocol 1: Solvent-Titrated ¹H NMR Acquisition

This protocol uses the solvent environment as an active variable to probe hydrogen bonding causality.

  • Sample Preparation: Prepare two identical 15 mg samples of the purified unknown isomer.

  • Solvation: Dissolve Sample A in 0.6 mL of non-polar CDCl₃ (0.03% TMS) and Sample B in 0.6 mL of highly polar, H-bond accepting DMSO-d₆.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz (298 K, 16 scans). Critical Step: Utilize a 10-second relaxation delay (d1) to ensure accurate integration of the sterically hindered aliphatic protons.

  • Self-Validation Logic: Calculate the chemical shift differential ( Δδ ) for the amide N-H proton between the two solvents.

    • Result A: If Δδ<0.5 ppm, the N-H is locked in an intramolecular hydrogen bond, definitively identifying the ortho-isomer .

    • Result B: If Δδ>1.5 ppm, the polar solvent has disrupted intermolecular dimers, indicating the meta- or para-isomer .

Protocol 2: Attenuated Total Reflection (ATR) FTIR
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 2-3 mg of the neat crystalline isomer directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Analysis: Evaluate the Amide I (C=O) and N-H stretch regions. The ortho-isomer will display a sharper, slightly blue-shifted N-H stretch (~3355 cm⁻¹) because its intramolecular bond prevents it from participating in the broad, polymeric intermolecular networks (~3300 cm⁻¹) typical of the solid-state meta and para isomers.

Quantitative Spectroscopic Data Comparison

The following tables synthesize the expected spectroscopic performance metrics for the three regioisomers, providing a clear reference standard for Quality Control (QC) workflows.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)
Structural FeatureMeta-Isomer (3-nitro)Ortho-Isomer (2-nitro)Para-Isomer (4-nitro)
Amide N-H 8.25 (br s, 1H)10.80 (br s, 1H)8.40 (br s, 1H)
Aromatic H-2 8.65 (t, J=2.0 Hz, 1H)-7.80 (d, J=9.0 Hz, 2H)
Aromatic H-3 -8.20 (dd, J=8.5, 1.5 Hz, 1H)-
Aromatic H-4 7.95 (ddd, J=8.0, 2.0, 1.0 Hz, 1H)7.25 (td, J=8.0, 1.5 Hz, 1H)-
Aromatic H-5 7.50 (t, J=8.0 Hz, 1H)7.65 (td, J=8.5, 1.5 Hz, 1H)-
Aromatic H-6 7.85 (ddd, J=8.0, 2.0, 1.0 Hz, 1H)8.75 (dd, J=8.5, 1.5 Hz, 1H)7.80 (d, J=9.0 Hz, 2H)
Aliphatic CH₂Cl 3.72 (s, 2H)3.75 (s, 2H)3.71 (s, 2H)
Aliphatic C(CH₃)₂ 1.38 (s, 6H)1.42 (s, 6H)1.37 (s, 6H)

*Note: The para-isomer exhibits a highly diagnostic AA'BB' pseudo-doublet system due to its plane of symmetry.

Table 2: ¹³C NMR & Key FTIR Signatures
Analytical MetricMeta-Isomer (3-nitro)Ortho-Isomer (2-nitro)Para-Isomer (4-nitro)
¹³C C=O (ppm) 174.2175.1174.5
¹³C C-Cl (ppm) 53.453.153.5
IR N-H Stretch (cm⁻¹) 3305 (Broad)3355 (Sharp)3310 (Broad)
IR C=O Stretch (cm⁻¹) 168516981682

Analytical Decision Workflow

To streamline the identification process in a high-throughput laboratory, the following decision tree maps the logical flow from raw data acquisition to definitive isomer assignment.

Analytical_Workflow Start Synthesized Amide C11H13ClN2O3 Solvent 1H NMR Solvent Titration (CDCl3 vs DMSO-d6) Start->Solvent Step 1 Ortho Ortho-Isomer (2-nitro) Δδ < 0.5 ppm Intramolecular H-Bond Confirmed Solvent->Ortho N-H Shift Stable (~10.8 ppm) MetaPara Meta/Para-Isomers Δδ > 1.5 ppm Intermolecular H-Bond Solvent->MetaPara N-H Shift Variable (~8.2 to 10.0 ppm) Aromatic Aromatic Spin System Analysis (J-Coupling Patterns) MetaPara->Aromatic Step 2 Para Para-Isomer (4-nitro) AA'BB' pseudo-doublets Symmetric Aromatic->Para Plane of Symmetry Meta Meta-Isomer (3-nitro) Complex Multiplet (s, d, d, t) Asymmetric Aromatic->Meta No Symmetry

Analytical workflow for differentiating positional isomers using solvent titration and spin analysis.

References

  • Hess, H., & Pook, K. (1966). "Effect of N-acylamino groups on the chemical shift of the ortho proton in biphenyls." Canadian Science Publishing. URL:[Link][1]

  • Wasylishen, R. E. (1976). "15N–13C spin–spin coupling constants in some aniline derivatives." Canadian Science Publishing. URL: [Link][3]

  • Zhao, Y., et al. (2015). "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." The Journal of Organic Chemistry - ACS Publications. URL:[Link][2]

Sources

Validation

A Comparative Guide to Assessing Target Specificity for Novel Bioactive Compounds: The Case of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Introduction: The Imperative of Target Specificity in Drug Discovery In the journey from a bioactive "hit" to a clinical candidate, few parameters are as critical as target specificity. A small molecule's therapeutic eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Specificity in Drug Discovery

In the journey from a bioactive "hit" to a clinical candidate, few parameters are as critical as target specificity. A small molecule's therapeutic efficacy is defined by its interaction with the intended biological target, while its adverse effects often stem from engagement with unintended "off-targets."[1] For novel compounds such as 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, a molecule with a defined chemical structure but without a well-documented biological target, the initial challenge is twofold: first, to identify its primary cellular target(s), and second, to comprehensively profile its selectivity across the proteome. This process, often termed target deconvolution, is a cornerstone of modern drug discovery.[2][3]

This guide provides a structured, multi-pronged strategy for researchers and drug development professionals to elucidate the target landscape of a novel compound. We will use 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide as our exemplar to compare and contrast state-of-the-art methodologies, providing not just protocols but the strategic rationale behind their application. The goal is to build a robust "specificity profile" that informs downstream optimization and clinical development.

Overall Strategy: An Integrated Workflow for Target Deconvolution

No single method can definitively map the entire target profile of a new compound.[4] Each technique has inherent strengths and weaknesses. Therefore, a successful strategy employs an orthogonal, multi-layered approach, moving from broad, unbiased screening to focused, high-confidence validation.

G cluster_0 Phase 1: Unbiased Target Discovery (Proteome-Wide) cluster_1 Phase 2: Hypothesis Generation & Prioritization cluster_2 Phase 3: Direct Target Validation cluster_3 Phase 4: Cellular & Functional Confirmation ChemProt Chemical Proteomics (e.g., AfBPP) Bioinfo Bioinformatics Analysis (Hit Overlap & Pathway Analysis) ChemProt->Bioinfo Identifies direct binders CETSA_MS Thermal Proteome Profiling (TPP / MS-CETSA) CETSA_MS->Bioinfo Identifies stabilized proteins Biochem Biochemical Assays (e.g., Kinase Activity) Bioinfo->Biochem Prioritized Hits Targeted_CETSA Targeted CETSA (Western Blot) Bioinfo->Targeted_CETSA Prioritized Hits Pheno Phenotypic Assays (Target Engagement & Pathway Modulation) Biochem->Pheno Confirms functional modulation Targeted_CETSA->Pheno Confirms in-cell binding

Caption: Integrated workflow for target identification and specificity profiling.

Phase 1: Unbiased, Proteome-Wide Screening Methods

The initial goal is to cast a wide net to identify all potential interacting proteins without prior bias. Chemical proteomics is the primary tool for this discovery phase.[5][6] These methods can be broadly categorized into two types: those that rely on affinity capture and those that rely on changes in protein physical properties.

Comparison of Primary Screening Methodologies
MethodPrincipleCompound Modification Required?Key AdvantageKey Limitation
Affinity-Based Protein Profiling (AfBPP) Immobilized compound probe captures binding proteins from cell lysate for MS identification.[7][8]Yes (addition of a linker and affinity tag).Directly enriches for binding partners; high sensitivity for strong binders.Modification can alter binding; risk of capturing non-specific "sticky" proteins.[1][9]
Thermal Proteome Profiling (TPP / MS-CETSA) Ligand binding stabilizes a protein against heat-induced denaturation. Soluble proteins are quantified by mass spectrometry across a temperature gradient.[10]No.No compound modification needed; performed in intact cells or lysates, providing physiological context.[11][12]Indirectly measures binding; may miss targets not stabilized upon binding; less sensitive for weak interactions.
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active sites of specific enzyme families, allowing for competitive displacement by the test compound.[13]Yes (requires a reactive "warhead" and reporter tag).Highly specific for enzyme families (e.g., serine hydrolases, kinases); measures functional engagement with the active site.Limited to enzyme classes for which probes exist; not applicable for non-enzymatic targets.[13]
Method in Focus: Affinity-Based Protein Profiling (AfBPP)

For a novel compound like 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, AfBPP is an excellent starting point because it directly pulls down binding partners. The key is a well-designed chemical probe.

Experimental Workflow: AfBPP

G Compound 1. Synthesize Probe (Compound + Linker + Biotin) Incubate 3. Incubate Probe with Lysate - Competition with excess free compound - Vehicle control Compound->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Capture 4. Capture on Avidin Beads Incubate->Capture Wash 5. Wash to Remove Non-specific Binders Capture->Wash Elute 6. On-Bead Digestion (Trypsin) Wash->Elute MS 7. LC-MS/MS Analysis Elute->MS Analyze 8. Data Analysis (Identify enriched proteins vs controls) MS->Analyze

Caption: Workflow for an Affinity-Based Protein Profiling (AfBPP) experiment.

Protocol: Synthesis and Application of an AfBPP Probe

  • Probe Synthesis: Synthesize an analog of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide containing a linker (e.g., a short polyethylene glycol chain) terminating in an azide or alkyne group for "click" chemistry. The linker position should be chosen carefully to minimize disruption of potential binding motifs.

  • Control Compound: Retain a stock of the unmodified parent compound for competition experiments. Synthesizing a structurally similar but inactive analog is also highly recommended to control for non-specific interactions.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., HEK293T for general profiling or a cancer cell line if an anti-proliferative phenotype is observed) and prepare a native cell lysate using a mild detergent buffer.

  • Probe Incubation:

    • Condition A (Probe): Incubate the lysate with the alkyne-tagged probe.

    • Condition B (Competition): Pre-incubate the lysate with a 100-fold molar excess of the free, unmodified compound before adding the probe.

    • Condition C (Vehicle): Incubate the lysate with DMSO.

  • Click Reaction & Enrichment: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biotin-azide to the probe-protein complexes.[6] Capture the biotinylated complexes on streptavidin-coated magnetic beads.

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification) to identify proteins that are significantly enriched in Condition A compared to the competition (B) and vehicle (C) controls. True binding partners should show a dramatic reduction in signal in the competition sample.

Phase 2: Hypothesis Generation and Hit Prioritization

The output from unbiased screening is a list of potential protein "hits." The next step is to triage this list to identify the most promising candidates for validation.

Bioinformatic Analysis:

  • Cross-Method Comparison: Compare the hit lists from AfBPP and TPP. Proteins identified by both orthogonal methods have a much higher probability of being true targets.

  • Pathway and GO Term Enrichment: Use tools like DAVID or Metascape to determine if the hits are enriched in specific biological pathways (e.g., "MAPK signaling," "apoptosis") or cellular compartments. This provides clues to the compound's mechanism of action.

  • Druggability Assessment: Prioritize hits that belong to known druggable protein families, such as kinases, GPCRs, or enzymes.[14] There are over 500 kinases encoded in the human genome, many of which are attractive therapeutic targets.[15]

Example Hit Prioritization Table (Hypothetical Data):

Protein IDAfBPP Enrichment (Fold Change)TPP ΔTm (°C)Known FunctionPriority
PXXXXX25.3+4.5Serine/Threonine KinaseHigh
PYYYYY15.1+3.8Metabolic EnzymeHigh
PZZZZZ8.9Not DetectedStructural ProteinLow
PAAAAA35.2-0.1Heat Shock Protein (Common non-specific)Low
PBBBBB6.4+1.5Transcription FactorMedium

Phase 3: Direct Target Validation in Focused Assays

With a short list of high-priority candidates, the focus shifts to direct, quantitative validation of the compound-protein interaction.

In Vitro Biochemical Assays: The Case for Kinase Profiling

Since kinases are a common and critical class of drug targets, it is prudent to assess the compound's activity against a broad panel of purified kinases, especially if a kinase was identified as a high-priority hit.[15][16]

Rationale: This method directly measures the functional consequence (inhibition or activation) of the compound binding to a purified enzyme. It is the gold standard for confirming potency (e.g., IC50) and determining selectivity against related family members.[17]

Commercial Services: Numerous contract research organizations (CROs) offer kinase profiling services, screening a compound against hundreds of kinases at a fixed ATP concentration (e.g., Eurofins KinaseProfiler™, Reaction Biology, Sino Biological).[16][17][18] This is often the most efficient approach.

Data Interpretation: The output is typically percent inhibition at a given concentration. Hits are followed up with dose-response curves to determine IC50 values. A highly specific compound will inhibit its primary target with high potency and show little to no activity against other kinases on the panel.

Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Engagement

While biochemical assays are powerful, they use purified proteins outside their native context. CETSA is a biophysical method that confirms the compound binds to its target inside intact cells.[11][12]

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining via Western Blot.[19]

Protocol: Targeted CETSA via Western Blot

  • Cell Treatment: Seed cells and treat with either the compound (e.g., at 10x the expected IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[11]

  • Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles.[11] Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Western Blotting: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the abundance of the target protein in the soluble fraction using SDS-PAGE and Western Blotting with a specific antibody.[20]

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

G cluster_0 CETSA Melt Curve y_axis Soluble Protein (%) x_axis Temperature (°C) origin 0.5,4 0.5,4 origin->0.5,4 100 5,0.5 5,0.5 origin->5,0.5 70 p1 p1 p2 p2 p1->p2  Vehicle p3 p3 p2->p3  Vehicle p4 p4 p3->p4  Vehicle p5 p5 p4->p5  Vehicle c1 c1 c2 c2 c1->c2  Compound c3 c3 c2->c3  Compound c4 c4 c3->c4  Compound c5 c5 c4->c5  Compound 0.5,0.5 0.5,0.5 0.5,0.5->0.5,0.5 40

Caption: Hypothetical CETSA melt curve showing target stabilization by a compound.

Phase 4: Phenotypic and Functional Confirmation

The final step is to connect direct target engagement with a cellular phenotype. This validates that the observed biochemical activity is responsible for the compound's biological effect. Phenotypic screening is a powerful strategy for this purpose, where compounds are evaluated based on their ability to cause a measurable functional change in a complex biological system.[21][22][23]

Methods for Functional Validation:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the compound's phenotype (e.g., induction of apoptosis) is diminished or abolished in these cells, it strongly implicates the target in the compound's mechanism of action.

  • Pathway Analysis: Treat cells with the compound and measure the activity of downstream signaling proteins known to be regulated by the target. For example, if the target is a kinase in the MAPK pathway, measure the phosphorylation status of downstream substrates like ERK using Western Blot or ELISA.

  • Cell Painting/High-Content Imaging: This is an advanced phenotypic method where cells are treated with the compound and then stained with multiple fluorescent dyes that highlight different cellular components (nucleus, mitochondria, cytoskeleton, etc.). The resulting images are analyzed computationally to create a detailed "fingerprint" of the compound's morphological effects, which can be compared to the fingerprints of compounds with known mechanisms of action.[3]

By systematically applying this multi-layered approach—from unbiased discovery to biochemical validation and functional confirmation—researchers can build a comprehensive and reliable target specificity profile for any novel compound, turning an interesting hit into a well-understood lead candidate.

References

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • Sakamoto, S., & Ishida, T. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. Retrieved from [Link]

  • Li, P., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. Retrieved from [Link]

  • Li, P., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • PharmaWeek.com. (n.d.). Target Identification & Phenotypic Screening. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Discovery On Target. (2018). Target-Identification-Phenotypic-Screening. Retrieved from [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Isam Dar-Nimrod, et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Chen, X., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • BPT-Biotech. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Baggelaar, B. A., et al. (2018). Activity-based protein profiling: A graphical review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Label-based chemoproteomic approach via affinity-based protein.... Retrieved from [Link]

  • ACS Publications. (2026). Combined Quantitative and Qualitative Statistical Analyses Improve Benzodiazepine Target Discovery in Label-free Affinity-Based Protein Profiling Data. Retrieved from [Link]

  • Niphakis, M. J., et al. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity-based protein profiling (AfBPP) in M6 revealed intracellular.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic intermediates is just as critical as the synthesis itself. For researchers and drug development professionals handling 3-chloro-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic intermediates is just as critical as the synthesis itself. For researchers and drug development professionals handling 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS: 303985-82-2)[1], proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship.

This compound, frequently utilized in proteomics research and pharmaceutical development[2], presents specific disposal challenges due to its molecular architecture. This guide provides a self-validating, step-by-step operational plan for the safe segregation, handling, and disposal of this chemical.

Physicochemical Hazard Profile

To design a safe disposal protocol, we must first understand the molecular components that dictate the compound's reactivity and environmental fate. The presence of both an aliphatic halogen and a nitroaromatic group strictly governs its waste classification.

Table 1: Chemical Properties and Waste Classification Data

ParameterData / SpecificationOperational Implication
Chemical Name 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamideN/A
CAS Number 303985-82-2Use for manifest tracking.
Molecular Formula C11H13ClN2O3Defines elemental composition for incineration planning.
Molecular Weight 256.69 g/mol N/A
Key Functional Groups Aliphatic Chloride (-Cl), Nitroaromatic (-NO2)Dictates waste stream segregation (Halogenated).
Primary Hazard Class Irritant / Environmental HazardRequires secondary containment and PPE during handling.
RCRA Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents.

Waste Segregation Logic: The Causality of Disposal

In chemical waste management, why we perform an action is as important as how we perform it. The disposal strategy for 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide is driven by two critical mechanistic factors:

  • The Halogen Factor (Dioxin Prevention): The aliphatic chlorine atom requires this compound to be strictly segregated into Halogenated Organic Waste . If halogenated compounds are inadvertently mixed with non-halogenated waste and incinerated at standard temperatures, incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[3]. Proper halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[4].

  • The Nitroaromatic Factor (Reactivity): The 3-nitrophenyl group is an oxidizing moiety. While stable under standard ambient conditions, nitroaromatics can undergo exothermic reduction if mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or highly concentrated alkalis in a bulk waste carboy[4]. Therefore, the waste stream must be chemically compatible and free of reactive metals or strong reducing agents.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the disposal of solid or dissolved 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide waste.

Phase 1: Preparation and Segregation

  • Verify Waste Stream Compatibility: Ensure the designated waste container is explicitly labeled for "Halogenated Organic Waste." Verify the log to ensure no strong reducing agents or incompatible bases have been introduced into this specific container.

  • Select Appropriate Containment: Use a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace moisture combined with halogenated organics can generate corrosive HCl over time, compromising the container's integrity.

Phase 2: Transfer and Logging 3. Solid Waste Handling: If disposing of the neat solid, place the material in a sealed, compatible primary container (e.g., a glass vial). Place the vial into a designated solid hazardous waste bin (often a poly-lined drum) specifically marked for halogenated solids. 4. Liquid/Solvent Waste Handling: If the compound is dissolved in a solvent (e.g., dichloromethane, methanol), slowly pour the solution into the Halogenated Organic Waste carboy using a dedicated funnel under a certified chemical fume hood. 5. Rinse the Primary Container: Triple-rinse the original reaction vessel or storage container with a minimal amount of a compatible halogenated solvent (e.g., dichloromethane). Add all rinsate to the halogenated waste carboy. Causality: Triple-rinsing ensures the primary container is legally "RCRA empty" and prevents fugitive emissions. 6. Document the Addition: Immediately update the waste log attached to the carboy. You must list "3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide" and its approximate mass/volume. "Unknowns" or vague labels (e.g., "organic waste") violate EPA Resource Conservation and Recovery Act (RCRA) regulations and will be rejected by disposal facilities[5].

Phase 3: Final Staging 7. Seal and Store: Cap the waste container tightly. Store it in a designated, ventilated hazardous waste accumulation area equipped with secondary containment (spill trays) to prevent environmental release in the event of container failure. 8. Schedule Pickup: Once the container reaches 80% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste broker for high-temperature incineration[4].

Spill Response and Decontamination

In the event of an accidental spill prior to disposal, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended due to the compound's potential to penetrate degraded gloves), safety goggles, and a lab coat.

  • Containment (Solid Spill): Gently sweep up the solid using a non-sparking tool and a static-free brush to avoid aerosolizing the powder. Place the swept material into a sealable glass container.

  • Containment (Solution Spill): Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like paper towels for large spills, as the nitroaromatic content can pose a fire risk as the solvent evaporates.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water wipe-down. Collect all contaminated cleanup materials (absorbents, gloves, brushes) and dispose of them as solid halogenated hazardous waste.

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing this specific chemical waste, ensuring compliance with environmental protection standards.

WasteRouting N1 Waste Generation: 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide N2 Identify Key Functional Groups: Aliphatic Chlorine & Nitroaromatic N1->N2 N3 Isolate from Incompatible Streams (Strong Bases, Reducing Agents) N2->N3 Prevent Exothermic Reactions N4 Route to: Halogenated Organic Waste N3->N4 Halogen Content Dictates Stream N5 High-Temperature Incineration (with Flue Gas Scrubbing) N4->N5 Prevent Dioxin/Furan Formation

Figure 1: Logical decision tree for the segregation and disposal routing of halogenated nitroaromatics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at:[Link]

  • United States Environmental Protection Agency (EPA). 40 CFR Part 268 - Land Disposal Restrictions. Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
Reactant of Route 2
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3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
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